3-amino-N-benzyl-3-thioxopropanamide
説明
BenchChem offers high-quality 3-amino-N-benzyl-3-thioxopropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-benzyl-3-thioxopropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-amino-N-benzyl-3-sulfanylidenepropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c11-9(14)6-10(13)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIMRBUFSIIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368662 | |
| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102817-84-5 | |
| Record name | 3-amino-N-benzyl-3-thioxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-amino-N-benzyl-3-thioxopropanamide
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document deviates from rigid templates, instead offering a narrative built on scientific integrity and logical progression, mirroring the process of discovery in a real-world laboratory setting. Every analytical step is detailed with the underlying causality, ensuring a self-validating and authoritative approach to confirming the molecular structure.
Foundational Analysis: Establishing the Molecular Blueprint
The initial step in the structural elucidation of a novel compound is to ascertain its fundamental properties. For 3-amino-N-benzyl-3-thioxopropanamide, this involves determining its molecular formula and identifying the functional groups present.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
High-resolution mass spectrometry is the cornerstone for determining the precise molecular weight and, consequently, the molecular formula of a compound.[1][2]
Predicted High-Resolution Mass Spectrometry Data for 3-amino-N-benzyl-3-thioxopropanamide (C₁₀H₁₂N₂OS)
| Ion Species | Predicted m/z |
| [M+H]⁺ | 209.0743 |
| [M+Na]⁺ | 231.0562 |
| [M-H]⁻ | 207.0597 |
Table 1: Predicted m/z values for common adducts of 3-amino-N-benzyl-3-thioxopropanamide.
The observation of a protonated molecule [M+H]⁺ at a high resolution m/z of 209.0743 would strongly suggest a molecular formula of C₁₀H₁₂N₂OS. This is a critical first piece of the structural puzzle.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and any common adducts. Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Glimpse into Functionality
FTIR spectroscopy provides invaluable information about the functional groups present in a molecule by identifying characteristic vibrational frequencies.[3][4][5]
Predicted Infrared (IR) Absorption Bands for 3-amino-N-benzyl-3-thioxopropanamide
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-3500 | Medium, Broad | N-H stretching (primary amine and secondary amide) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2950 | Medium | Aliphatic C-H stretching |
| ~1640 | Strong | C=O stretching (amide I band) |
| ~1540 | Medium | N-H bending (amide II band) |
| ~1250 | Strong | C=S stretching (thioamide) |
| 1450-1600 | Medium-Weak | Aromatic C=C stretching |
| 690-770 | Strong | Aromatic C-H bending (monosubstituted benzene) |
Table 2: Predicted characteristic IR absorption bands for the key functional groups in 3-amino-N-benzyl-3-thioxopropanamide.
The presence of strong absorptions corresponding to N-H, C=O, and C=S stretching vibrations would provide strong evidence for the presence of primary amine, secondary amide, and thioamide functional groups, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: Place a small, solid sample of the purified compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6][7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC and HMBC) NMR experiments is essential for unambiguous structure determination.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9]
Predicted ¹H NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~8.50 | broad singlet | 1H | Amide N-H |
| ~7.80 | broad singlet | 2H | Amine N-H₂ |
| 4.50 | doublet | 2H | Benzyl CH₂ |
| 3.40 | singlet | 2H | Methylene CH₂ adjacent to thioamide |
Table 3: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for 3-amino-N-benzyl-3-thioxopropanamide.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Spectral Data for 3-amino-N-benzyl-3-thioxopropanamide (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=S (Thioamide) |
| ~170 | C=O (Amide) |
| 138 | Quaternary Aromatic Carbon (C-CH₂) |
| 129 | Aromatic CH |
| 128 | Aromatic CH |
| 127 | Aromatic CH |
| ~50 | Methylene CH₂ adjacent to thioamide |
| ~45 | Benzyl CH₂ |
Table 4: Predicted ¹³C NMR chemical shifts for 3-amino-N-benzyl-3-thioxopropanamide.
Experimental Protocol: 1D NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Key parameters include a spectral width of 0-220 ppm.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments, such as HSQC and HMBC, are crucial for establishing the connectivity between protons and carbons, thereby assembling the molecular fragments into a complete structure.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.
The Definitive Proof: X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional molecular structure, including the absolute configuration if the molecule is chiral.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
The Elucidation Workflow: A Logical Progression
The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide follows a logical and systematic workflow, ensuring that each piece of evidence builds upon the last to provide a comprehensive and validated molecular structure.
Conclusion
The structural elucidation of 3-amino-N-benzyl-3-thioxopropanamide is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By systematically employing mass spectrometry, infrared spectroscopy, a suite of one- and two-dimensional NMR experiments, and potentially X-ray crystallography, a complete and unambiguous molecular structure can be determined. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently approach the structural characterization of this and other novel small molecules.
References
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Neufeld, R., & Stalke, D. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature protocols, 9(3), 643–660. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2014, April 10). Calculating Empirical and Molecular Formula: What is a mass spectrometer? Retrieved from [Link]
-
ResearchGate. (2014, December 15). How do I find molecular formulas from a mass spectrum? Retrieved from [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer.
-
NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
-
de Graaf, R. A., Klomp, D. W. J., & Lu, M. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3518. Retrieved from [Link]
-
Hawkins, C. E., & Smith, A. K. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 359-366. Retrieved from [Link]
-
ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IR spectra prediction [cheminfo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Visualizer loader [nmrdb.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-amino-N-benzyl-3-thioxopropanamide
Molecular Structure and Spectroscopic Overview
3-amino-N-benzyl-3-thioxopropanamide (C10H12N2OS) is a bifunctional molecule containing a thioamide and a secondary amide linked by a methylene bridge.[1] The presence of a benzyl group, a primary thioamide, and an N-substituted amide dictates a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and assessing its purity.
Molecular Structure Diagram
Caption: Molecular structure of 3-amino-N-benzyl-3-thioxopropanamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The predicted spectrum of 3-amino-N-benzyl-3-thioxopropanamide will exhibit distinct signals for the aromatic, benzyl, methylene, and amide/thioamide protons.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Benzyl) | 7.20 - 7.40 | m | - |
| Benzyl-CH₂ | ~4.35 | d | ~6.0 |
| Methylene-CH₂ | ~3.50 | s | - |
| Amide-NH | ~8.50 | t | ~6.0 |
| Thioamide-NH₂ | 9.00 - 9.50 | br s | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (7.20 - 7.40 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a complex multiplet.
-
Benzyl-CH₂ (~4.35 ppm): The two benzylic protons will appear as a doublet due to coupling with the adjacent amide proton.
-
Methylene-CH₂ (~3.50 ppm): The two protons of the methylene bridge between the carbonyl and thiocarbonyl groups are expected to be a singlet, as they lack adjacent protons for coupling.
-
Amide-NH (~8.50 ppm): The amide proton will likely appear as a triplet due to coupling with the two benzylic protons.
-
Thioamide-NH₂ (9.00 - 9.50 ppm): The two protons of the primary thioamide will be downfield and likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential for restricted rotation around the C-N bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=S (Thioamide) | 195 - 205 |
| C=O (Amide) | 168 - 172 |
| Aromatic-C (Benzyl, C1) | ~139 |
| Aromatic-C (Benzyl, CH) | 127 - 129 |
| Methylene-CH₂ | 45 - 50 |
| Benzyl-CH₂ | 42 - 46 |
Interpretation of the ¹³C NMR Spectrum:
-
Thiocarbonyl Carbon (195 - 205 ppm): The carbon of the C=S group is significantly deshielded and will appear far downfield.
-
Carbonyl Carbon (168 - 172 ppm): The amide carbonyl carbon is also deshielded but resonates at a higher field than the thiocarbonyl carbon.
-
Aromatic Carbons (127 - 139 ppm): The six carbons of the benzyl ring will produce four distinct signals: one for the quaternary carbon attached to the methylene group and three for the protonated aromatic carbons.
-
Methylene and Benzyl Carbons (42 - 50 ppm): The aliphatic carbons of the methylene bridge and the benzylic CH₂ group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide & Thioamide) | 3100 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| C=S Stretch (Thioamide) | 1200 - 1250 | Medium-Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C-N Stretch | 1300 - 1400 | Medium |
Interpretation of the IR Spectrum:
-
The presence of both amide and thioamide groups will be clearly indicated by the N-H stretching vibrations and the strong C=O and C=S stretching bands.
-
The distinction between the amide and thioamide is confirmed by the Amide I (primarily C=O stretch) and the characteristic thioamide band (C=S stretch).
-
Aromatic and aliphatic C-H stretches will also be present, confirming the hydrocarbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 209.0743 |
| [M+Na]⁺ | 231.0562 |
| Molecular Formula | C₁₀H₁₂N₂OS |
| Monoisotopic Mass | 208.0670 Da |
Interpretation of the Mass Spectrum:
-
The molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺), will confirm the molecular weight of the compound.[1]
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation patterns can provide further structural information. Expected fragmentation would involve cleavage of the amide and thioamide bonds, as well as loss of the benzyl group.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and spectroscopic validation of a target compound.
Standardized Experimental Protocols
A. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
B. IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
C. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
Conclusion
The spectroscopic characterization of 3-amino-N-benzyl-3-thioxopropanamide is achievable through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide provides a detailed predictive framework for the expected spectral data and standardized protocols for their acquisition. The successful correlation of empirical data with these predictions will provide unambiguous confirmation of the molecule's structure and purity, which is a critical step in any research or development endeavor involving this compound.
References
-
Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from The Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Contenido. Retrieved from Semantic Scholar. [Link]
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl-2-cyano-3-dimethylaminoacrylamide. Retrieved from PrepChem.com. [Link]
-
PubChemLite. (n.d.). 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS). Retrieved from PubChemLite. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from ResearchGate. [Link]
-
NIH. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved from NIH. [Link]
Sources
A Comprehensive Technical Guide to 3-amino-N-benzyl-3-thioxopropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 3-amino-N-benzyl-3-thioxopropanamide, a thioamide-containing compound of interest in synthetic chemistry and medicinal research. This document consolidates critical information regarding its chemical identity, physicochemical properties, and analytical characterization. While specific, detailed synthetic protocols for this exact molecule are not widely published, this guide presents a logical, well-established synthetic approach based on analogous chemical transformations. The methodologies outlined herein are designed to be self-validating, providing researchers with the foundational knowledge to synthesize, purify, and characterize this compound and its derivatives.
Chemical Identity and Core Properties
3-amino-N-benzyl-3-thioxopropanamide is a bifunctional organic molecule featuring a primary thioamide group and a secondary amide linked to a benzyl substituent. Understanding its fundamental identifiers is the first step in any research endeavor.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂OS | [1] |
| Molecular Weight | 208.28 g/mol | |
| Monoisotopic Mass | 208.06703 Da | [1] |
| IUPAC Name | 3-amino-N-benzyl-3-sulfanylidenepropanamide | [1] |
| CAS Number | 102817-84-5 | [2] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)CC(=S)N | [1] |
| InChI Key | AEUIMRBUFSIIFH-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Characteristics
Publicly available experimental data on the physicochemical properties of this specific compound is limited. The following table summarizes key properties predicted by computational models, which are crucial for planning experiments, including reaction setup, purification, and formulation.
| Property | Predicted Value | Notes |
| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting potential solubility in organic solvents.[1] |
| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and functional groups. |
| Boiling Point | Not available | Likely to decompose upon heating to high temperatures. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis and Purification Workflow
Proposed Synthetic Pathway: Conceptual Overview
The synthesis can be envisioned as a two-step process starting from commercially available reagents. The key is the formation of the N-benzyl amide bond, followed by the conversion of a nitrile or ester to a primary thioamide. An alternative, more common approach for analogous structures is the direct reaction of a β-keto ester derivative with benzylamine and a thionating agent.
Representative Experimental Protocol
This protocol describes a plausible synthesis route. Note: This is a representative method and may require optimization.
Step 1: Synthesis of N-benzyl-3-oxopropanamide
-
To a solution of ethyl 3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The driving force is the formation of the stable amide bond.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude N-benzyl-3-oxopropanamide by recrystallization or column chromatography.
Step 2: Thionation to yield 3-amino-N-benzyl-3-thioxopropanamide
-
Dissolve the N-benzyl-3-oxopropanamide (1.0 eq) in an anhydrous, inert solvent like toluene or dioxane.
-
Add a thionating agent, such as Lawesson's reagent (0.5 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the conversion of the ketone to the thioamide by TLC.
-
After cooling, the reaction is typically quenched by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification
-
The crude product should be purified using flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Combine the fractions containing the pure product and remove the solvent to yield 3-amino-N-benzyl-3-thioxopropanamide.
Workflow Visualization
The following diagram illustrates the proposed synthesis and purification workflow.
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.
Standard Analytical Workflow
-
Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) is a suitable method. The predicted m/z for the protonated molecule [M+H]⁺ is 209.07431.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of protons in different chemical environments (aromatic, methylene, amide, etc.) and their connectivity through spin-spin coupling.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) carbon signal which typically appears downfield.
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=S stretching (thioamide).
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the final compound.
Analytical Logic Diagram
This diagram outlines the logical flow for validating the final compound.
Caption: Logical workflow for analytical validation.
Potential Applications and Research Context
Thioamides are important structural motifs in medicinal chemistry. They are often used as isosteres for amides, offering different physicochemical properties such as improved metabolic stability or altered hydrogen bonding capacity. While specific biological activities for 3-amino-N-benzyl-3-thioxopropanamide are not documented, its structure suggests potential applications in areas such as:
-
Enzyme Inhibition: The thioamide group can act as a zinc-binding group or participate in unique interactions within enzyme active sites.
-
Scaffold for Library Synthesis: It can serve as a versatile building block for creating libraries of more complex molecules for drug discovery screening.
-
Material Science: Thioamide-containing molecules can have interesting properties for the development of novel polymers or coordination complexes.
Safety and Handling
As with any research chemical, 3-amino-N-benzyl-3-thioxopropanamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
PubChem. 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS). [Link]
Sources
An Inquiry into CAS Number 102817-84-5: A Versatile but Enigmatic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of chemical compounds, CAS number 102817-84-5 represents a molecule with potential, yet one that remains largely unexplored in the public scientific domain. Identified as N-Benzyl-2-carbamothioylacetamide, this compound is commercially available and noted by suppliers as a "versatile small molecule scaffold"[1]. Its chemical structure, featuring a thioacetamide moiety linked to a benzyl group, suggests the possibility of diverse biological activities. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in our understanding of its pharmacological properties and potential applications. This guide, therefore, serves not as an exhaustive review of established data, but as a foundational document outlining the known chemical identity of CAS 102817-84-5 and a prospective look into the research avenues that could elucidate its biological significance.
Chemical Identity and Properties
A clear understanding of a compound's physical and chemical properties is the cornerstone of any research endeavor. For CAS 102817-84-5, the following information has been compiled from various chemical databases.
| Property | Value | Source |
| CAS Number | 102817-84-5 | [1][][3] |
| IUPAC Name | N-Benzyl-2-carbamothioylacetamide | Multiple Sources |
| Molecular Formula | C10H12N2OS | [1][3] |
| Molecular Weight | 208.28 g/mol | [1][3] |
| Purity | Min. 95% | [1] |
The presence of both a hydrogen bond donor (the amide and thioamide protons) and acceptor (the carbonyl and thiocarbonyl groups), along with a lipophilic benzyl group, gives this molecule a chemical profile that could facilitate interactions with a variety of biological targets.
The Unexplored Biological Landscape
Despite its availability and categorization as a versatile scaffold, there is a notable absence of published research detailing the biological activity of N-Benzyl-2-carbamothioylacetamide. Searches of prominent scientific databases did not yield studies on its mechanism of action, therapeutic applications, or even preliminary biological screening results. This presents both a challenge and an opportunity for the scientific community. The challenge lies in the lack of a starting point for investigation. The opportunity, however, is the potential for novel discoveries.
Given the structural motifs present in CAS 102817-84-5, one could hypothesize potential areas of investigation. For instance, thioacetamide-containing compounds have been explored for a range of biological activities, including antimicrobial and anti-inflammatory properties[4][5]. The acylhydrazone-like structure also hints at a wide array of potential pharmacological effects, from antimicrobial and antiviral to cytotoxic activities[6].
A Roadmap for Future Research: Proposed Experimental Workflows
For researchers interested in exploring the biological potential of CAS 102817-84-5, a structured, multi-pronged approach is recommended. The following outlines a hypothetical experimental workflow designed to systematically characterize the compound's bioactivity.
Phase 1: Initial Screening for Biological Activity
The first step is to cast a wide net to identify any potential biological effects. This can be achieved through a series of in vitro assays.
Proposed Experimental Workflow: Initial Bioactivity Screening
Caption: A proposed workflow for the initial biological screening of CAS 102817-84-5.
Step-by-Step Protocol: Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., HCT-116, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of CAS 102817-84-5 in DMSO. Create a series of dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Phase 2: Mechanism of Action Studies
Should the initial screening reveal promising activity, the next phase would be to elucidate the compound's mechanism of action.
Logical Flow for Mechanism of Action Studies
Caption: A logical progression for investigating the mechanism of action following a positive screening result.
Conclusion
N-Benzyl-2-carbamothioylacetamide (CAS 102817-84-5) stands as a chemical entity with untapped potential. While its current profile in the scientific literature is sparse, its chemical structure suggests that it could be a valuable starting point for the development of novel therapeutic agents. The proposed research roadmap provides a framework for systematically exploring its biological activities and uncovering its mechanism of action. Such endeavors are essential to transforming this enigmatic scaffold into a well-characterized compound with potential applications in drug discovery and development. The scientific community is encouraged to undertake these investigations to shed light on the true potential of this versatile molecule.
References
- Chemsrc. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU_7AupOn0RBa1uf8fmQyWI8-TnrAzndS0bd4NAq9Yaf0BZvQgb0hZGlFihuU-DXnPrAL5nuA57NfDjqIfQyT3oOCUgEILXYaEKBt9zPvFWPakjSaFIfjk5R86uPSkye54bFo1w5Vh5hh98LSrmema
- BOC Sciences. Main Product. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGJpVsB5QZgJfofzeLXhVDQMJ2Nvk9xlPiB0ePgIMdXMo9PWHKuDkm1ml9o1CdPWho0krmXUx9Zi79lwpr9pKujrVXkBMZAg8Sdq-pJGnyibEj-o0l1-qQGuDzQO0uCVRqwiB8HppTl_T6OwvQV2QIC1ouJiNkf-G0D6uObl68giyK3rk25bNjwOVsTDT0ta2ovBs53ZeOf6XWaabX7Q0ak4Ndd7ZTcCV4XJVrrHA7A9prQFSa2AEZ4mI=
- CymitQuimica. TR-A556318 - n-4-carbamothioylphenylacetamide | 4714-68-5. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd0fAHZzOSmLa67SX5TVIqbekzQ6Jqf4c6IoP5pU0NOJCzAb05fREPyNAvLUuaHfhN-e_dMLeWPqDqTI5RNuTnXp6_Gg3Py4e68925fcSelx-kLcGBPXRwoEmZr5u19h5YhdH8-CgcCjush4gLNFtwiUtvaninqYo8rrK5KqEfEEh8xe8g1XdzbyPnXO3g-Na62Ik=
- Chemsrc. 3-Amino-N-benzyl-N-methylbenzamide | CAS#:865610-58-8. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMtlXRKXhq7hXi5Ns7cpwme-Zr-OoGVTywV-74Y1J08L5Hmk9HRKbMAp5c5zuOuiXFGo-eEmHYyq8rnJHrBn5Engmj9yoDtLh4yXEySwu2uv_pB9vLBMmNLiy2u_Lh4h0NLDTIS5294dAWwyEtAJEitw==
- AA Blocks. A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. (2019, November 28). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBiQEs6x4lNdONH4Og-TshM2Dag7aSk7Za_-J_G7TdUB77S9GAHNzScMbkmPUGP4kfFJyI3mGtxmmRrPD7DPz8mkRnlbMuUsxDIStFy6L1Z_DRK0BcoDK0okU6
- CymitQuimica. CAS 19408-84-5: dihydrocapsaicin. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm5zicSp5EuU0VjhWRe7DSF9amCmGzOB_7J16tsXMcbVkc7e58o4fPTqjn0aU75_t2FOpxAhH9cgDQcSQ8teJr_Il4qmzc-qMkXHWxIilPozqzchx1sZ5HUfMbB4VAvjCvRTU=
- PubMed. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXqcZM95VdgT_UMML1L-_bFVu-p65dCsBeXPPnwiVrNwlIqt2mbKoAW_8AKkYiR6G3uN1iEBkQGHjy-rExUpHg7VjkCMGPQ1E2l4aJ3YMrehjfy5dEHQ_3VwZUXplye6mEtBse
- NIH. Studies on the mechanisms of action of MR33317 - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRtNtQ8uoKOhIzP1JE4ca-mxIPALuIqeUKlDiSu47NAQarlEDGRjuXVbtFAKwibbu_1iMyfA3KVKxd7kVl_ZEQynk9tyZUwG6Zx9gPYUH530_0WAMjAOAMTWfR35QUwKDJmp1RYBOWtvXVQC6
- PubMed. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-9JTzVN6-SzUheSKaQQDSFHv1-mjs8icF9_uCVMUEzOKQgxAb8Z9JZ3SQD3uqDP2c91GNfcPqZawydpPV6O_UuP90j0fYAO5hXWLwFVqvqWC8AmkxGP3b90VADvnTanFNCdHk
- MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr29qKmYUWZ2GvDizC5QU_25tIemqTOm6-Gn95L-Hqwr0WuprlCDKheexqPC1A2MSRYqmYNaKBBVbSr-kuYpJ2X6Szdy1ncSZVagujSMUGpzuOrZrRSixy5YyOdjb7HQ6W4w==
- PubMed. Acylhydrazones and Their Biological Activity: A Review. (2022, December 9). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYvCmbIahqGvMsf4tnps1GOx5My-V78m1UwGnHZHk7RzsVpjg9V6XA9GvdZG_eEu-B0CpFK71Ee3vdAxkIDyAIW4hbp_QNO3aLxZhg9Q205G4zPuyJFnd8DXO6lbzsZeoosMw_
Sources
- 1. TR-A556318 - n-4-carbamothioylphenylacetamide | 4714-68-5 [cymitquimica.com]
- 3. aablocks.com [aablocks.com]
- 4. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata | MDPI [mdpi.com]
- 6. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticonvulsant potential of thioxopropanamide derivatives
An In-depth Technical Guide to the Anticonvulsant Potential of Thioxopropanamide Derivatives
Abstract
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2] This necessitates the urgent development of novel therapeutic agents with improved efficacy and better safety profiles.[3] Thioxopropanamide derivatives have emerged as a promising chemical scaffold for the discovery of new anticonvulsant agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the evaluation of these derivatives. It covers the rationale for their investigation, potential mechanisms of action, and detailed, field-proven protocols for their preclinical screening. The guide emphasizes a systematic workflow, from initial in vivo assessment of anticonvulsant efficacy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models to crucial neurotoxicity evaluation via the rotarod test. By synthesizing established methodologies with the underlying pharmacological principles, this document serves as a self-validating framework for identifying and advancing lead candidates from the thioxopropanamide class.
Introduction: The Unmet Need in Epilepsy Treatment
Epilepsy is characterized by a predisposition to generate recurrent, unprovoked seizures, stemming from an imbalance between excitatory and inhibitory signaling in the brain.[4] While a range of AEDs exists, they are often associated with significant side effects, and approximately 30% of patients continue to experience seizures, a condition known as drug-resistant epilepsy.[2][5] This treatment gap drives the search for new chemical entities that can offer superior seizure control, a wider therapeutic window, and novel mechanisms of action.[6] Thioxopropanamide derivatives represent a class of compounds with structural features that suggest potential interaction with key neurological targets, making them a compelling focus for modern anticonvulsant research.
The Thioxopropanamide Scaffold: Core Structure and Synthesis
The thioxopropanamide core provides a versatile backbone for chemical modification. The structure allows for systematic alterations, particularly on the aromatic rings, to explore the structure-activity relationship (SAR) and optimize anticonvulsant properties.
Caption: Core chemical scaffold of thioxopropanamide derivatives.
The synthesis of these compounds typically involves multi-step reactions, often beginning with the formation of a substituted aniline precursor, followed by reaction with a thioxo-functionalized propanoyl chloride or a related synthetic equivalent. The specific synthetic route can be adapted to introduce a wide variety of substituents at the R1 and R2 positions, allowing for a thorough exploration of the chemical space to identify key pharmacophoric features.
Plausible Mechanisms of Action (MoA)
While the specific molecular targets of thioxopropanamide derivatives are a subject of ongoing investigation, their anticonvulsant effects likely arise from modulating the balance of neuronal excitation and inhibition. The primary mechanisms of action for most established AEDs fall into three main categories.[4][7]
-
Modulation of Voltage-Gated Ion Channels: Many AEDs, such as phenytoin and carbamazepine, act by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire high-frequency action potentials.[4][7] Others target calcium channels.
-
Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs can enhance GABAergic transmission by acting as allosteric modulators of the GABA-A receptor (like benzodiazepines) or by inhibiting GABA reuptake or metabolism.[4][5]
-
Attenuation of Glutamate-Mediated Excitation: Glutamate is the main excitatory neurotransmitter. Blocking its receptors (e.g., NMDA, AMPA) can reduce the hyperexcitability that leads to seizures.[4]
Preliminary studies on related compounds suggest that some derivatives may exert their effects through interactions with the GABA-A receptor, but this requires empirical validation for each new analog.[3]
Preclinical Evaluation Workflow
A robust and systematic preclinical evaluation is critical to identify promising anticonvulsant candidates. The workflow is designed to first establish efficacy in validated seizure models and then assess the compound's safety margin by measuring neurotoxicity.
Caption: Systematic workflow for preclinical anticonvulsant screening.
In Vivo Anticonvulsant Screening
The initial screening phase utilizes two well-validated rodent seizure models that are highly predictive of clinical efficacy against different seizure types.[8][9]
-
Rationale: The MES test is a benchmark model for identifying agents effective against generalized tonic-clonic seizures.[9] It evaluates a compound's ability to prevent the spread of seizure activity.
-
Apparatus: An electroconvulsiometer with corneal or ear-clip electrodes.
-
Methodology:
-
Animal Selection: Use adult male mice (e.g., Swiss albino, 20-25g). Acclimatize animals for at least 72 hours before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group).
-
Group I: Vehicle Control (e.g., 10% DMSO in saline, i.p.).
-
Group II: Positive Control (e.g., Phenytoin, 25 mg/kg, i.p.).
-
Group III-V: Test Compound at various doses (e.g., 30, 100, 300 mg/kg, i.p.).[10]
-
-
Dosing: Administer the vehicle, positive control, or test compound. The experiment is conducted at the time of peak effect, typically 30-60 minutes post-administration.[11]
-
Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes. A drop of saline on the electrodes ensures good electrical contact.
-
Endpoint: Observe the animal for the presence or absence of the tonic hind limb extension (THLE) phase of the seizure. Abolition of the THLE is considered the endpoint of protection.
-
Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
-
-
Rationale: This chemical-induced seizure model is highly effective for identifying compounds that can treat myoclonic and absence seizures.[9][12] It assesses a compound's ability to elevate the seizure threshold.
-
Apparatus: Observation chambers, syringes, stopwatch.
-
Methodology:
-
Animal Selection and Grouping: Follow the same procedure as in the MES test. A common positive control for this model is Diazepam (e.g., 4 mg/kg, i.p.).[3]
-
Dosing: Administer the vehicle, positive control, or test compound intraperitoneally.
-
Induction: After the appropriate pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[3]
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The primary endpoint is the absence of generalized clonic-tonic seizures. The latency to the first convulsion can also be recorded as a secondary measure.
-
Analysis: Calculate the percentage of animals protected from seizures in each group and determine the ED50.
-
Neurotoxicity Assessment
An ideal anticonvulsant should be effective at doses that do not cause neurological impairment. The rotarod test is the standard for assessing motor coordination deficits.[13][14]
-
Rationale: This test evaluates motor incoordination, a common side effect of centrally acting drugs.[15][16] It helps determine the therapeutic index of a test compound.
-
Apparatus: A rotating rod apparatus (rotarod), typically 3-5 cm in diameter, with adjustable speed (e.g., 15-25 rpm).
-
Methodology:
-
Training: Prior to the experiment, train the mice to remain on the rotating rod for a set period (e.g., 60-120 seconds). Only animals that successfully complete the training are used.
-
Grouping and Dosing: Use the same grouping and dosing strategy as in the efficacy tests.
-
Testing: At the time of peak drug effect (e.g., 30-60 minutes post-injection), place each mouse on the rotating rod.
-
Endpoint: Record the time the animal remains on the rod. A fall from the rod within a predefined cutoff time (e.g., 60 seconds) is considered an indication of neurotoxicity.
-
Analysis: Calculate the percentage of animals in each group that fail the test. Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, using probit analysis.
-
Data Interpretation
The ultimate goal of this screening cascade is to identify compounds with a high therapeutic index.
-
ED50 (Median Effective Dose): The dose of a compound that protects 50% of the animals from the induced seizure (in either the MES or scPTZ test).
-
TD50 (Median Toxic Dose): The dose of a compound that causes motor impairment in 50% of the animals (in the rotarod test).
-
Protective Index (PI): Calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI value indicates a wider safety margin, signifying that the effective dose is much lower than the toxic dose.[17][18] This is a critical parameter for selecting lead candidates.
Data Summary and Lead Optimization
The data from these experiments should be systematically organized to facilitate comparison between different derivatives and guide the next steps in the drug discovery process.
| Compound ID | R1-Substituent | R2-Substituent | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| TXP-01 | 4-Cl | H | 45.2 | >300 | >300 | >6.6 |
| TXP-02 | 4-F | H | 51.8 | 125.5 | >300 | >5.8 |
| TXP-03 | 4-OCH3 | H | 89.1 | 210.3 | >300 | >3.4 |
| TXP-04 | 4-Cl | 2-CH3 | 33.7 | 98.4 | 250.1 | 7.4 |
| Phenytoin | - | - | 9.5 | Inactive | 68.5 | 7.2 |
| Diazepam | - | - | Inactive | 4.1 | 15.3 | 3.7 |
| Note: This table contains hypothetical data for illustrative purposes. |
Conclusion and Future Directions
The systematic evaluation of thioxopropanamide derivatives offers a promising avenue for the discovery of novel anticonvulsant therapies. The workflow detailed in this guide—combining the MES and scPTZ seizure models with the rotarod test for neurotoxicity—provides a robust and validated framework for identifying lead compounds with both high efficacy and a favorable safety margin.
Future research should focus on:
-
Mechanism of Action Studies: Utilizing in vitro techniques like patch-clamp electrophysiology to identify the specific molecular targets of the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.
-
Chronic Seizure Models: Testing lead compounds in more complex, chronic models of epilepsy (e.g., the kindling model) to confirm sustained efficacy.[9]
By adhering to this rigorous, multi-faceted evaluation strategy, the scientific community can effectively explore the therapeutic potential of the thioxopropanamide scaffold and accelerate the development of the next generation of antiepileptic drugs.
References
-
White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
-
Stefan, H., & Feuerstein, T. J. (2007). Novel anticonvulsant drugs. Pharmacology & therapeutics, 113(1), 165–185. [Link]
-
White, H. S. (2003). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 56(1), 1-13. [Link]
-
Upton, N. (1994). Mechanisms of action of new antiepileptic drugs: rational design and serendipitous findings. Trends in pharmacological sciences, 15(12), 456–463. [Link]
-
Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]
-
Löscher, W., & Schmidt, D. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. European neuropsychopharmacology, 15(6), 609-616. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]
-
Stefan, H., & Feuerstein, T. J. (2007). Novel anticonvulsant drugs. ResearchGate. [Link]
-
Slideshare. (2016). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
-
Fisher, J. (2014). Mechanisms of action of antiepileptic drugs. American journal of health-system pharmacy, 71(1), 45-51. [Link]
-
Capacio, B. R., Harris, L. W., Anderson, D. R., Lennox, W. J., & Gales, V. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. OSTI.GOV. [Link]
-
Capacio, B. R., Harris, L. W., & Anderson, D. R. (1992). Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning. Journal of toxicology and environmental health, 36(3), 203-214. [Link]
-
Fassihi, A., et al. (2021). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. Brieflands. [Link]
-
Singh, N., et al. (2015). Synthesis and Evaluation of Anticonvulsant Activity of Thioxoquinazolinone Derivatives. ResearchGate. [Link]
-
Arndt, S., et al. (2007). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Naunyn-Schmiedeberg's archives of pharmacology, 376(3), 195-201. [Link]
-
Pandeya, S. N., et al. (2003). Synthesis and anticonvulsant and neurotoxicity evaluation of N4-phthalimido phenyl (thio) semicarbazides. European journal of pharmaceutical sciences, 20(3), 341-346. [Link]
-
Kumar, A., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central nervous system agents in medicinal chemistry, 13(3), 159-165. [Link]
-
Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 12(4), 275. [Link]
-
Reddy, D. S., et al. (2018). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. Pharmacognosy research, 10(4), 416. [Link]
-
Kumar, R., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 26(16), 4983. [Link]
-
Bialer, M., et al. (2008). Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives. Bioorganic & medicinal chemistry, 16(11), 6125-6134. [Link]
-
Liu, C., et al. (2015). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Archiv der Pharmazie, 348(1), 48-56. [Link]
-
Abram, M., et al. (2022). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. brieflands.com [brieflands.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. Novel anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the accelerating rotarod for assessment of motor performance decrement induced by potential anticonvulsant compounds in nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Enaminone Anticonvulsants: A Technical Guide for Drug Development Professionals
Introduction: The Unmet Need in Epilepsy Treatment and the Promise of Enaminones
Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures that can significantly impair a patient's quality of life.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients, estimated to be around one-third, suffer from pharmacoresistant epilepsy, failing to achieve adequate seizure control with current treatment regimens.[1][2] This pressing clinical need fuels the ongoing search for novel anticonvulsant agents with improved efficacy, better side-effect profiles, and novel mechanisms of action.
Enaminones, a class of organic compounds characterized by a conjugated system of an amine, a double bond, and a carbonyl group, have emerged as a promising scaffold for the development of new anticonvulsants.[3][4] Extensive research has demonstrated their potent anticonvulsant activity in various preclinical models, often coupled with a remarkable lack of neurotoxicity.[5] This guide provides an in-depth technical overview of the discovery and preclinical development of novel enaminone anticonvulsants, intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
I. The Enaminone Scaffold: Synthesis and Structure-Activity Relationship (SAR)
The journey to identify potent enaminone anticonvulsants begins with their chemical synthesis and a systematic exploration of their structure-activity relationships (SAR). The versatility of the enaminone scaffold allows for facile chemical modifications, enabling the generation of diverse compound libraries for screening.
A. General Synthesis of Enaminone Derivatives
Enaminones are typically synthesized through the condensation of a β-dicarbonyl compound with a primary or secondary amine.[5] This straightforward reaction allows for the introduction of a wide variety of substituents on the amine nitrogen and the carbon backbone, providing a rich chemical space for SAR studies.
A common synthetic route involves the reaction of a cyclic β-dicarbonyl precursor, such as dimedone or 1,3-cyclohexanedione, with a diverse range of amines, including substituted anilines, benzylamines, and heterocyclic amines.[5][6] The choice of reactants is guided by the desire to modulate the electronic and lipophilic properties of the final enaminone, which are critical determinants of its anticonvulsant activity and pharmacokinetic profile.[7]
B. Deciphering the Structure-Activity Relationship (SAR)
Systematic modifications of the enaminone structure have revealed key determinants for anticonvulsant potency. Free-Wilson analysis and other quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding these relationships.[5]
Key SAR insights include:
-
The Nature of the Amino Group: The substituent on the nitrogen atom plays a crucial role. Aryl-substituted enaminones, particularly those with electron-withdrawing or lipophilic groups on the aromatic ring, often exhibit enhanced anticonvulsant activity.[7][8] For instance, para-substituted analogs with chloro, bromo, or trifluoromethoxy groups have shown significant potency.[5][7]
-
The Cyclic Backbone: The nature of the cyclic β-dicarbonyl precursor also influences activity. Modifications to the ring size and substitution patterns can impact the overall conformation and receptor binding of the molecule.
-
Metabolic Considerations: Research has indicated that some enaminone esters may act as prodrugs, being converted to their active, decarboxylated metabolites in the brain.[9] This highlights the importance of considering metabolic stability and the potential for active metabolites during the drug design process.
The logical progression of SAR studies is depicted in the workflow below:
II. Preclinical Evaluation: A Two-Pronged Approach to Efficacy and Safety
The preclinical evaluation of novel enaminone anticonvulsants relies on a battery of well-established in vivo models that assess both anticonvulsant efficacy and potential neurotoxicity. The two most widely used and predictive models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) seizure test.[10][11]
A. The Maximal Electroshock (MES) Test: A Model for Generalized Tonic-Clonic Seizures
The MES test is considered a reliable model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread.[12][13] The seizure is induced by a brief electrical stimulus delivered via corneal or auricular electrodes, resulting in a characteristic tonic hindlimb extension.[12][14] The abolition of this tonic hindlimb extension is the primary endpoint, indicating the anticonvulsant activity of the test compound.[12][13]
The rationale for using the MES test lies in its ability to identify drugs that are effective against the most severe type of generalized seizures. Many established AEDs, such as phenytoin and carbamazepine, are active in this model.
-
Animal Preparation: Male albino mice (20-25 g) are acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[14]
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., phenytoin) are administered via the desired route (e.g., intraperitoneally or orally).[13] The test is conducted at the predetermined time of peak effect of the compound.[13]
-
Seizure Induction:
-
Observation and Endpoint: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.[13] Abolition of this phase is considered protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) is calculated.
B. The Pentylenetetrazole (PTZ) Seizure Test: A Model for Absence and Myoclonic Seizures
The subcutaneous pentylenetetrazole (PTZ) test is used to identify compounds effective against clonic seizures, which are thought to mimic absence and myoclonic seizures in humans.[10] PTZ is a GABA-A receptor antagonist that, when administered at a convulsive dose, induces characteristic clonic spasms.[11][15] The absence of these clonic seizures for a defined period after PTZ injection indicates the anticonvulsant activity of the test compound.[11]
The use of the PTZ model is complementary to the MES test, as it identifies compounds with a different mechanistic profile, often those that enhance GABAergic inhibition.
-
Animal Preparation: Similar to the MES test, male mice are acclimated prior to the experiment.
-
Drug Administration: The test compound, vehicle, and a positive control (e.g., ethosuximide) are administered.
-
Seizure Induction: A convulsive dose of PTZ (e.g., 85 mg/kg for mice) is administered subcutaneously.[11]
-
Observation and Endpoint: Animals are observed for a period of 30 minutes for the presence of clonic seizures, characterized by clonus of the whole body lasting for more than 5 seconds.[11] The absence of such seizures indicates protection.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.
The overall workflow for the preclinical screening of enaminone anticonvulsants is illustrated below:
C. Neurotoxicity Assessment
A crucial aspect of preclinical evaluation is the assessment of potential neurotoxicity. A common method is the rotarod test, which evaluates motor coordination and neurological deficit.[16] The dose at which a compound causes motor impairment (TD50) is determined and compared to its anticonvulsant efficacy (ED50) to calculate the protective index (PI = TD50/ED50). A high protective index is a desirable characteristic for a potential AED, indicating a wide therapeutic window.[5]
III. Elucidating the Mechanism of Action: Beyond the Black Box
While the precise molecular targets of all enaminone anticonvulsants are not fully elucidated, research points towards several potential mechanisms of action that contribute to their anticonvulsant effects.
A. Modulation of GABAergic Neurotransmission
One of the leading hypotheses is that enaminones enhance GABA-mediated inhibitory neurotransmission.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Studies have shown that some anticonvulsant enaminones can depress excitatory synaptic transmission by increasing extracellular GABA levels.[3] This suggests a potential interaction with GABA transporters or enzymes involved in GABA metabolism.
B. Interaction with Voltage-Gated Sodium Channels
Another proposed mechanism is the blockade of voltage-gated sodium channels.[7][17] These channels are essential for the initiation and propagation of action potentials. By blocking these channels, enaminones may reduce neuronal excitability and limit the spread of seizure activity.[18] Binding studies have shown that some active enaminones can interact with the batrachotoxin binding site on sodium channels.[7]
The potential dual mechanism of action, involving both GABAergic enhancement and sodium channel blockade, could contribute to the broad spectrum of anticonvulsant activity observed for some enaminones.
The proposed mechanisms of action are summarized in the following diagram:
IV. Data Presentation: Quantitative Analysis of Anticonvulsant Activity
For effective comparison and decision-making, quantitative data from preclinical studies should be summarized in a clear and structured format. The following table provides an example of how to present anticonvulsant activity and neurotoxicity data for a series of novel enaminone analogs.
| Compound ID | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) | Neurotoxicity TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| ENM-001 | 15.2 | > 100 | 150 | 9.9 |
| ENM-002 | 8.5 | 45.1 | 120 | 14.1 |
| ENM-003 | 22.0 | 30.5 | > 200 | > 9.1 |
| Phenytoin | 9.5 | > 100 | 68 | 7.2 |
| Ethosuximide | > 100 | 130 | > 400 | > 3.1 |
Data are hypothetical and for illustrative purposes only.
V. Conclusion and Future Directions
Enaminones represent a highly promising class of compounds for the development of novel anticonvulsant therapies. Their synthetic accessibility, amenability to structural modification, potent anticonvulsant activity in predictive preclinical models, and often favorable safety profiles make them attractive candidates for further investigation.
Future research in this area should focus on:
-
Elucidation of Precise Molecular Targets: Utilizing advanced techniques such as chemoproteomics and cryo-electron microscopy to definitively identify the binding sites and molecular targets of the most potent enaminone anticonvulsants.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their oral bioavailability, brain penetration, and metabolic stability.
-
Evaluation in Chronic Epilepsy Models: Testing the most promising candidates in more complex, chronic models of epilepsy, such as kindling models, to assess their long-term efficacy and potential disease-modifying effects.[15]
-
Exploration of Novel Chemical Space: Expanding the diversity of the enaminone library to include novel heterocyclic and polycyclic systems to uncover new SAR trends and potentially identify compounds with unique mechanistic profiles.
By adopting a rigorous and integrated approach that combines synthetic chemistry, preclinical pharmacology, and mechanistic biology, the full therapeutic potential of enaminone anticonvulsants can be realized, offering hope for patients with epilepsy who are in desperate need of new and more effective treatment options.
References
-
Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798–2805. [Link]
-
National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
-
Al-majeed, Z. H., Al-azzawi, A. M., & Al-shamaa, A. A. (2021). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 14(9), 894. [Link]
-
JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]
-
InVivo Biosystems. (n.d.). Epilepsy. Retrieved from [Link]
-
Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]
-
Kombian, S. B., Edafiogho, I. O., & Ananthalakshmi, K. V. V. (2004). Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels. British Journal of Pharmacology, 142(8), 1337–1346. [Link]
-
Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
-
Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Animal Models of Neurological Disorders (pp. 31-48). Springer, New York, NY. [Link]
-
Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Retrieved from [Link]
-
Eddington, N. D., Cox, D. S., Khurana, M., Salama, N. N., Stables, J. P., Harrison, S. J., ... & Scott, K. R. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 38(1), 49-63. [Link]
-
Ambrósio, A. F., Soares-da-Silva, P., Carvalho, C. M., & Carvalho, A. P. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research, 145, 1-13. [Link]
-
Inotiv. (n.d.). Epilepsy. Retrieved from [Link]
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. Retrieved from [Link]
-
Durairaj, B., & Manish, R. (2019). Zebrafish: An In Vivo Model For The Study Of Therapeutic Targets Of Epilepsy. NeuroRegulation, 6(4), 186-194. [Link]
-
Edafiogho, I. O., Scott, K. R., Moore, J. A., Farrar, V. A., & Nicholson, J. M. (1995). Synthesis and Anticonvulsant Activity of Enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and Polysubstituted Anilino Compounds, Sodium Channel Binding Studies, and Toxicity Evaluations. Journal of Medicinal Chemistry, 38(20), 4023-4029. [Link]
-
Löscher, W., & Schmidt, D. (2011). Screening methods for the evaluation of antiepileptic drugs. Epilepsy & Behavior, 22(1), 1-13. [Link]
-
Slideshare. (n.d.). Screening Methods of Anti-epileptic drugs. Retrieved from [Link]
-
Jiménez-Vázquez, H. A., Guevara-Salazar, J. A., & Quintana-Zavala, D. (2024). Synthesis, Theoretical Study, and Anticonvulsant Evaluation of N-Arylenaminones. Chemistry & Biodiversity, 21(5), e202400056. [Link]
-
Slideshare. (n.d.). Anti epileptic screening model. Retrieved from [Link]
-
Edafiogho, I. O., et al. (1998). Synthesis and Anticonvulsant Activity of Enaminones. Part 4. Investigations on Isoxazole Derivatives. European Journal of Medicinal Chemistry, 33(4), 285-293. [Link]
-
Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798-2805. [Link]
-
Löscher, W., & Schmidt, D. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13143. [Link]
-
Edafiogho, I. O., et al. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 35(15), 2798-2805. [Link]
-
Chrościńska, A., et al. (2022). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Kombian, S. B., et al. (2007). Anticonvulsant Enaminone E139 Suppresses Epileptiform Activity in Rat Hippocampal Slices. Epilepsy Research, 76(2-3), 85-92. [Link]
-
Scott, K. R., et al. (1993). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 36(14), 1947-1955. [Link]
-
Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. GSC Biological and Pharmaceutical Sciences, 15(1), 134-143. [Link]
-
Barker-Haliski, M., et al. (2020). Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus. Neuroscience, 424, 1-13. [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
-
Unverferth, K., et al. (1998). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 41(1), 63-73. [Link]
-
Hawkins, N. A., et al. (2016). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology, 3(11), 857-868. [Link]
-
Klein, B. D., et al. (2016). Assessment of the Anticonvulsant Effects and Tolerability of GW Pharmaceuticals' Cannabidiol in the Anticonvulsant Screening Program (P2.038). Neurology, 86(16 Supplement). [Link]
Sources
- 1. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemPartner [chempartner.com]
- 3. Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. Synthesis, Theoretical Study, and Anticonvulsant Evaluation of N-Arylenaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epilepsysociety.org.uk [epilepsysociety.org.uk]
An In-depth Technical Guide to 3-amino-N-benzyl-3-thioxopropanamide: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-benzyl-3-thioxopropanamide, a molecule of significant interest in medicinal chemistry due to its structural motifs, which are common in various biologically active compounds. In the absence of extensive direct literature on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a robust framework for its synthesis, characterization, and potential biological evaluation. We will delve into logical synthetic pathways, detailed spectroscopic and analytical characterization methods, and explore promising avenues for investigating its anticancer and antimicrobial properties, complete with detailed experimental protocols. This document is intended to serve as a foundational resource to stimulate and guide further research into this promising molecule.
Introduction: The Therapeutic Potential of N-Benzyl Thioamides
The N-benzyl and thioamide moieties are prevalent pharmacophores in a diverse array of therapeutic agents. The benzyl group, with its lipophilic and aromatic nature, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing cell membrane permeability and participating in crucial receptor interactions. Thioamides, as isosteres of amides, introduce unique physicochemical properties, including altered hydrogen bonding capabilities and increased metabolic stability, which can lead to improved target affinity and duration of action. The combination of these two functional groups in 3-amino-N-benzyl-3-thioxopropanamide suggests a high potential for biological activity, particularly in the realms of oncology and infectious diseases. This guide will provide the necessary technical details to empower researchers to explore this potential.
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct approach involves the thionation of the corresponding amide precursor, 3-amino-N-benzylpropanamide.
Caption: Proposed two-step synthesis of 3-amino-N-benzyl-3-thioxopropanamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 3-amino-N-benzylpropanamide (Amide Precursor)
-
Reaction Setup: To a solution of 3-aminopropanoic acid (β-alanine) (1.0 eq) and N-hydroxysuccinimide (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-amino-N-benzylpropanamide.
Step 2: Synthesis of 3-amino-N-benzyl-3-thioxopropanamide (Thionation)
-
Reaction Setup: Dissolve the synthesized 3-amino-N-benzylpropanamide (1.0 eq) in anhydrous toluene or dioxane.
-
Thionating Agent: Add Lawesson's reagent (0.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (80-110 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the target compound, 3-amino-N-benzyl-3-thioxopropanamide.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 3-amino-N-benzyl-3-thioxopropanamide should be confirmed using a combination of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, aromatic protons, and the aliphatic protons of the propanamide backbone. The chemical shifts of protons adjacent to the thioamide group will be deshielded compared to the amide precursor. |
| ¹³C NMR | A characteristic downfield shift for the thioamide carbon (C=S) typically observed in the range of 200-210 ppm.[1] |
| FT-IR | Absence of the amide C=O stretch (around 1650 cm⁻¹) and the appearance of a characteristic C=S stretching vibration (around 1120 ± 20 cm⁻¹).[1] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂OS. |
| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |
Potential Biological Applications and Experimental Evaluation
Based on the biological activities of structurally related N-benzyl amides and thioamides, 3-amino-N-benzyl-3-thioxopropanamide is a promising candidate for investigation as an anticancer and antimicrobial agent.[2][3][4][5][6]
Anticancer Activity
N-benzyl substituted compounds have demonstrated significant potential as anticancer agents, with some acting as potent tubulin polymerization inhibitors.[6]
The initial assessment of anticancer activity can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[7][8][9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 3-amino-N-benzyl-3-thioxopropanamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity
Thioamides are present in several clinically used antimicrobial agents.[1] Therefore, evaluating the antimicrobial potential of 3-amino-N-benzyl-3-thioxopropanamide is a logical step.
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.[11][12][13][14][15]
Experimental Protocol: Broth Microdilution Assay
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of 3-amino-N-benzyl-3-thioxopropanamide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate and incubate for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Mechanistic Insights: Elucidating the Mode of Action
Should 3-amino-N-benzyl-3-thioxopropanamide exhibit significant biological activity, further studies to elucidate its mechanism of action would be warranted. Based on the activities of related compounds, potential mechanisms include:
-
Inhibition of Tubulin Polymerization: Many N-benzyl derivatives exert their anticancer effects by disrupting microtubule dynamics.
-
Enzyme Inhibition: The thioamide moiety can act as a zinc-binding group, potentially inhibiting metalloenzymes.
-
DNA Intercalation or Damage: Some planar aromatic structures can intercalate with DNA, leading to cytotoxicity.
-
Disruption of Bacterial Cell Wall Synthesis: A common target for antimicrobial agents.
Conclusion and Future Directions
3-amino-N-benzyl-3-thioxopropanamide represents a molecule with considerable, yet underexplored, therapeutic potential. This technical guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed protocols for assessing anticancer and antimicrobial activities offer a clear path for initial screening. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its biological properties. Elucidation of its mechanism of action will be crucial for its further development as a potential therapeutic agent. The information presented herein is intended to serve as a catalyst for such research, paving the way for the discovery of novel and effective treatments for cancer and infectious diseases.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. (URL: [Link])
-
Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). (URL: [Link])
-
Broth microdilution susceptibility testing. Bio-protocol. (URL: [Link])
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (URL: [Link])
-
Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. (URL: [Link])
-
MTT Cell Assay Protocol. Texas Children's Hospital. (URL: [Link])
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. (URL: [Link])
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Accounts of Chemical Research. (URL: [Link])
-
Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. (URL: [Link])
-
Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides. Molecules. (URL: [Link])
-
Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. The University of Melbourne. (URL: [Link])
-
Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. (URL: [Link])
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. (URL: [Link])
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. (URL: [Link])
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules. (URL: [Link])
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. (URL: [Link])
-
Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Acta Pharmaceutica. (URL: [Link])
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. (URL: [Link])
-
3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides. ResearchGate. (URL: [Link])
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Arkivoc. (URL: [Link])
-
(Aryl/Alkyl)amino-Substituted Benzo[b]thiophenes and Thieno-Fused Heterocycles by Palladium-Catalyzed Intramolecular C-H Functionalization/Arylthiolation of N-(Aryl/Alkyl)thioamides. Chemistry – An Asian Journal. (URL: [Link])
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer and antibacterial activity of salinomycin N-benzyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Analysis of 3-amino-N-benzyl-3-thioxopropanamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 3-amino-N-benzyl-3-thioxopropanamide, a novel small molecule with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development. We will navigate the complete in silico drug discovery pipeline, from initial ligand preparation to advanced molecular dynamics simulations and ADMET profiling. The methodologies presented herein are grounded in established scientific principles and leverage open-access tools to ensure reproducibility and accessibility. Each step is detailed with not only the "how" but, more critically, the "why," offering a transparent and educational walkthrough of a rational, computational-driven drug discovery workflow.
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is arduous and resource-intensive. In silico modeling has emerged as an indispensable tool to de-risk and accelerate this process. By simulating the interactions of a potential drug candidate with its biological target in a virtual environment, we can predict its efficacy, understand its mechanism of action, and anticipate potential liabilities long before committing to expensive and time-consuming wet-lab experiments.
3-amino-N-benzyl-3-thioxopropanamide is a compound of interest due to its unique structural motifs, including a flexible benzyl group, a primary amine, and a thioxoamide moiety. These features suggest the potential for diverse interactions with biological macromolecules. Lacking specific data on its biological targets, this guide will employ a hypothetical scenario to illustrate the power of in silico target prediction and subsequent detailed analysis.
The In Silico Workflow: A Holistic Approach
Our exploration will follow a logical and iterative progression, mirroring a standard computational drug discovery campaign. Each stage builds upon the last, providing a progressively refined understanding of the compound's therapeutic potential.
Caption: The general workflow for a molecular docking experiment.
Step-by-Step Protocol:
-
Define the Binding Site: The active site of the MMP will be defined as the search space for the docking algorithm. This is typically a cubic box centered on the catalytic zinc ion, a key feature of MMPs.
-
Run Docking Simulation: Using software like AutoDock Vina, the prepared ligand is docked into the defined binding site of the prepared protein. The software will generate a series of possible binding poses and rank them based on a scoring function that estimates the binding affinity.
-
Analyze the Results: The top-ranked poses are visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein are identified. For our compound, we would expect the thioxoamide and amino groups to form hydrogen bonds with active site residues, and the benzyl group to occupy a hydrophobic pocket.
| Parameter | Description |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. |
| Key Interacting Residues | The amino acids in the active site that form significant interactions with the ligand. |
| Hydrogen Bonds | The number and type of hydrogen bonds formed. |
| Hydrophobic Interactions | The non-polar interactions between the ligand and protein. |
Pharmacophore Modeling: Abstracting Key Features
A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. [1][2][3][4][5]It can be generated based on a docked pose (structure-based) or a set of known active molecules (ligand-based).
Methodology:
From the best-docked pose of 3-amino-N-benzyl-3-thioxopropanamide in the MMP active site, we can generate a structure-based pharmacophore model. This model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centroids, along with their spatial relationships. This pharmacophore can then be used to screen large compound libraries for molecules that match these key features, potentially identifying novel scaffolds with similar activity.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing a more realistic and dynamic view of the interaction. [6][7][8][9][10][11]
Workflow:
Caption: A simplified workflow for setting up and running a molecular dynamics simulation.
Step-by-Step Protocol:
-
System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to be constant. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex, the persistence of key interactions, and the flexibility of different parts of the system.
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate. In silico tools can predict these properties based on the chemical structure of the molecule, providing an early indication of potential liabilities. [12][13][14][15][16]
Methodology:
We will use web-based platforms like SwissADME or pkCSM to predict a range of physicochemical and pharmacokinetic properties of 3-amino-N-benzyl-3-thioxopropanamide.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 208.28 g/mol | Within the range for good oral bioavailability. |
| LogP | 1.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 2 | Within the acceptable range. |
| Hydrogen Bond Acceptors | 2 | Within the acceptable range. |
| Lipinski's Rule of Five | Compliant | Suggests good drug-likeness. |
| CYP450 Inhibition | (Predicted) | Potential for drug-drug interactions. |
| hERG Inhibition | (Predicted) | Potential for cardiotoxicity. |
| Ames Mutagenicity | (Predicted) | Potential for carcinogenicity. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of 3-amino-N-benzyl-3-thioxopropanamide. Through a hypothetical case study, we have demonstrated how computational tools can be leveraged to predict potential biological targets, elucidate binding mechanisms, and assess the drug-like properties of a novel compound. The insights gained from these in silico studies provide a strong foundation for guiding further experimental validation, including enzymatic assays and cell-based studies, ultimately accelerating the path towards potential therapeutic applications.
References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Expert Opinion on Drug Discovery. Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. Available at: [Link]
-
Roy, K., & Kar, S. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85–115. Available at: [Link]
-
Justin A. Lemkul. GROMACS Tutorial: Protein-Ligand Complex. Available at: [Link]
-
PubMed. Open access in silico tools to predict the ADMET profiling of drug candidates. Available at: [Link]
-
YouTube. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Available at: [Link]
-
SlideShare. In Silico methods for ADMET prediction of new molecules. Available at: [Link]
-
Creative Biolabs. In Silico Target Prediction. Available at: [Link]
-
YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]
-
MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Available at: [Link]
-
Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Available at: [Link]
-
Bioinformatics Review. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]
-
PubMed. In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]
-
Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Available at: [Link]
-
SpringerLink. In Silico Target Prediction for Small Molecules. Available at: [Link]
-
PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery. Available at: [Link]
-
ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]
-
PubChemLite. 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS). Available at: [Link]
-
YouTube. Learn the Art of Pharmacophore Modeling in Drug Designing. Available at: [Link]
-
SlideShare. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. Available at: [Link]
-
PubMed. Integrating Molecular Docking and Molecular Dynamics Simulations. Available at: [Link]
-
ResearchGate. (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Available at: [Link]
-
MDPI. Molecular Docking and Structure-Based Drug Design Strategies. Available at: [Link]
-
PubMed Central. Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. Available at: [Link]
-
YouTube. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]
Sources
- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. columbiaiop.ac.in [columbiaiop.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. Protein-Ligand Complex [mdtutorials.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 11. Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of Thioamide Scaffolds
An In-depth Technical Guide to the Synthesis of 3-amino-N-benzyl-3-thioxopropanamide
Thioamides are a vital class of organosulfur compounds that serve as crucial intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiophenes.[1] Their unique chemical reactivity and structural similarity to amides make them valuable motifs in medicinal chemistry and drug development. The target molecule, 3-amino-N-benzyl-3-thioxopropanamide, incorporates both a primary thioamide and a secondary N-benzyl amide. This bifunctional architecture presents a versatile scaffold for constructing more complex molecules, potentially serving as a precursor for novel therapeutic agents or functional materials.
This application note provides a detailed, two-step synthetic protocol for 3-amino-N-benzyl-3-thioxopropanamide. The synthesis is designed for efficiency, safety, and reproducibility, beginning with the preparation of an N-benzyl-2-cyanoacetamide intermediate, followed by a robust thionation of the nitrile group. The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate potential adaptations.
Overall Synthetic Pathway
The synthesis of 3-amino-N-benzyl-3-thioxopropanamide is achieved through a reliable two-stage process. This approach ensures high purity of the intermediate and final products by isolating the key N-benzyl-2-cyanoacetamide precursor before its conversion.
Figure 1: Two-step reaction workflow for the synthesis of the target compound.
Part 1: Synthesis of N-benzyl-2-cyanoacetamide (Intermediate)
Principle and Rationale
The initial step involves the formation of an amide bond between ethyl cyanoacetate and benzylamine. This reaction is a nucleophilic acyl substitution where the amino group of benzylamine attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol as a byproduct. Conducting the reaction neat (without a solvent) and at an elevated temperature provides an efficient, high-yield pathway to the desired intermediate, minimizing waste and simplifying the workup procedure.
Experimental Protocol
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Reaction Initiation: While stirring, slowly add benzylamine (10.7 g, 0.1 mol) to the flask. The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Reaction Conditions: Heat the mixture to 100°C using an oil bath and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture will solidify. Add 50 mL of diethyl ether and break up the solid mass.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials and the ethanol byproduct.
-
Drying: Dry the resulting white crystalline solid under vacuum to obtain pure N-benzyl-2-cyanoacetamide.
Expected Results
The reaction typically affords the product as a white solid with a yield of 85-95%. The melting point should be in the range of 103-105°C.
Part 2: Synthesis of 3-amino-N-benzyl-3-thioxopropanamide
Principle and Rationale
The conversion of a nitrile to a primary thioamide is a critical transformation in this synthesis. While several methods exist, such as using gaseous hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀), this protocol employs a safer and more convenient alternative.[2][3] We utilize sodium hydrosulfide (NaSH) as the sulfur source in the presence of magnesium chloride (MgCl₂).[1]
The mechanism involves the addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of MgCl₂, a Lewis acid, is crucial as it coordinates to the nitrogen of the nitrile, enhancing its electrophilicity and facilitating the nucleophilic attack by SH⁻. This method avoids the need to handle highly toxic H₂S gas and proceeds under mild, room temperature conditions, making it an excellent choice for laboratory synthesis.[1]
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve N-benzyl-2-cyanoacetamide (8.7 g, 0.05 mol) in 100 mL of dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add magnesium chloride hexahydrate (12.7 g, 0.0625 mol) followed by 70% sodium hydrosulfide hydrate (7.5 g, 0.094 mol).
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into 300 mL of ice-cold water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to yield 3-amino-N-benzyl-3-thioxopropanamide as a pale yellow solid.
Data Summary
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 1 | N-benzyl-2-cyanoacetamide | C₁₀H₁₀N₂O | 174.20 | 17.42 | 85 - 95% |
| 2 | 3-amino-N-benzyl-3-thioxopropanamide | C₁₀H₁₂N₂OS | 208.28 | 10.41 | 80 - 90% |
Safety and Handling Precautions
-
Benzylamine: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydrosulfide (NaSH): Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood. Avoid creating dust.
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated laboratory fume hood.
Potential Applications and Further Research
The synthesized 3-amino-N-benzyl-3-thioxopropanamide is a valuable building block for further chemical transformations. The primary thioamide group is a precursor for the synthesis of thiazoles, while the active methylene group and the secondary amide offer additional sites for functionalization. Researchers in drug discovery can use this compound as a starting point for generating libraries of novel heterocyclic compounds for biological screening. For instance, it can participate in condensation reactions similar to the Gewald reaction to form substituted thiophenes or other related heterocycles.[4][5][6]
References
-
Organic Chemistry Portal. "Thioamide synthesis by thionation." Accessed January 12, 2026. [Link]
-
Pardo, D., et al. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 2021. [Link]
-
Kari, F., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." ARKIVOC, 2010. [Link]
-
Okano, T., et al. "Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide." Synthetic Communications, 2006. [Link]
-
Kaboudin, B., & Elhamifar, D. "Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles." Synthesis, 2006. [Link]
-
Taylor, E., & Zoltewicz, J. "Chemists Find General Thioamide Synthesis." Chemical & Engineering News, 1960. [Link]
-
Wikipedia. "Gewald reaction." Accessed January 12, 2026. [Link]
-
Organic Chemistry Portal. "Gewald Reaction." Accessed January 12, 2026. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. arkat-usa.org [arkat-usa.org]
Synthesis of N-benzyl thioxopropanamides: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of N-benzyl thioxopropanamides. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique chemical properties conferred by the thioamide functional group. This document offers an in-depth exploration of the synthetic pathway, including the underlying reaction mechanisms, step-by-step experimental procedures, and critical insights for a successful and efficient synthesis.
Introduction: The Significance of Thioamides
Thioamides are important structural motifs in a wide array of biologically active compounds.[1] They serve as bioisosteres of amides, where the replacement of the carbonyl oxygen with sulfur alters the molecule's electronic and steric properties. This substitution can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. The synthesis of thioamides, therefore, is a critical process in the exploration of new chemical entities for drug discovery. The conversion of amides to thioamides is most commonly and efficiently achieved through the use of Lawesson's Reagent.[1]
Reaction Pathway Overview
The synthesis of N-benzyl thioxopropanamides is typically a two-step process. The first step involves the formation of the precursor amide, N-benzylpropanamide, from readily available starting materials. The second, and key, transformation is the thionation of the amide using Lawesson's Reagent to yield the desired N-benzyl thioxopropanamide.
Caption: Overall synthetic pathway for N-benzyl thioxopropanamide.
Mechanistic Insights: The Thionation Reaction
The thionation of amides using Lawesson's Reagent (LR), a dimeric phosphorus-sulfur compound, is a well-established and efficient method. The reaction mechanism is analogous to the Wittig reaction.[2]
-
Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's Reagent is in equilibrium with its more reactive monomeric dithiophosphine ylide form.
-
Cycloaddition: The reactive monomer undergoes a [2+2] cycloaddition with the carbonyl group of the N-benzylpropanamide to form a transient four-membered thiaoxaphosphetane intermediate.
-
Cycloreversion: This intermediate then collapses in a cycloreversion step, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond, to yield the final N-benzyl thioxopropanamide and a phosphorus-containing byproduct.
Caption: Mechanism of amide thionation with Lawesson's Reagent.
Experimental Protocols
Part 1: Synthesis of N-benzylpropanamide (Amide Precursor)
This protocol describes the synthesis of the amide precursor via the reaction of an acyl chloride with an amine, a robust and high-yielding method.
Materials:
-
Propanoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzylpropanamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of N-benzyl thioxopropanamide (Thionation)
This protocol details the conversion of the amide to the corresponding thioamide using Lawesson's Reagent, incorporating a modern work-up procedure to simplify purification.
Materials:
-
N-benzylpropanamide
-
Lawesson's Reagent (LR)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Ethanol or Ethylene Glycol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Caption: Experimental workflow for the thionation step.
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve N-benzylpropanamide (1.0 equivalent) and Lawesson's Reagent (0.5-0.6 equivalents of the dimer) in anhydrous toluene.[3]
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction by TLC until the starting amide is consumed. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up (Improved Method): To simplify the removal of the phosphorus byproduct, add an excess of ethanol or ethylene glycol to the reaction mixture and heat for an additional 1-2 hours.[3][4][5][6] This converts the byproduct into a more polar species that is easier to remove.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer thoroughly with water and then with brine. A thorough aqueous wash is critical to remove the phosphorus byproducts.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude N-benzyl thioxopropanamide can be purified by silica gel column chromatography.
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis of N-benzyl thioxopropanamide.
| Parameter | Step 1: Amidation | Step 2: Thionation |
| Key Reagents | Propanoyl chloride, Benzylamine | N-benzylpropanamide, Lawesson's Reagent |
| Stoichiometry | ~1:1:1.1 (Amine:Acyl Chloride:Base) | ~1:0.5 (Amide:LR Dimer) |
| Solvent | Dichloromethane | Toluene or THF |
| Temperature | 0 °C to Room Temperature | Reflux (~110 °C for Toluene) |
| Typical Yield | >90% | 80-95% |
| Purification | Recrystallization/Chromatography | Column Chromatography |
Characterization of N-benzyl thioxopropanamide:
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic signals for the benzyl protons, the propanamide backbone, and a downfield shift of the N-H proton compared to the starting amide.
-
¹³C NMR: The most significant change will be the downfield shift of the carbonyl carbon to a thiocarbonyl carbon resonance (typically >200 ppm).
-
IR Spectroscopy: The characteristic C=O stretch of the amide (around 1650 cm⁻¹) will be absent, and a C=S stretching band will appear (typically in the range of 1200-1000 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of N-benzyl thioxopropanamide should be observed.
Troubleshooting and Key Considerations
-
Lawesson's Reagent: This reagent is moisture-sensitive and has an unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Work-up: The removal of phosphorus byproducts from the thionation step is the most common challenge. The recommended work-up with ethanol or ethylene glycol is highly effective.[3][4][5][6] A thorough aqueous wash is crucial.[7]
-
Reaction Monitoring: TLC is an effective way to monitor the progress of both reactions. The thioamide product is typically less polar than the corresponding amide.
-
Solvent Choice: While toluene is commonly used for the thionation at reflux, THF can also be used, sometimes allowing for lower reaction temperatures.[7]
References
-
Wu, K., et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 2021 , 17, 805-812. [Link]
-
Wu, K., et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate, 2021 . [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub, 2021 . [Link]
-
Work-up procedure for the reaction with LR. ResearchGate, 2021 . [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI, 2021 . [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Kaleta, Z., et al. Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 2006 , 8(8), 1625-1628. [Link]
- Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Investigation of 3-amino-N-benzyl-3-thioxopropanamide in Epilepsy Research
Introduction: The Unmet Need in Epilepsy and the Rationale for Novel Chemical Entities
Epilepsy is a chronic neurological disorder affecting millions globally, characterized by recurrent, unprovoked seizures.[1] Despite the availability of over 30 anti-epileptic drugs (AEDs), a significant portion of patients, estimated to be around 30-40%, suffer from drug-resistant epilepsy, highlighting a critical need for novel therapeutic agents.[2] The development of new AEDs has historically progressed from serendipitous discoveries to rational drug design based on our growing understanding of the pathophysiology of seizures.[3][4] Current research strategies often focus on three main avenues: the structural modification of existing drugs, the exploration of novel mechanisms of action, and the screening of new compounds in established animal models of epilepsy.[1][5]
The N-benzylamide moiety is a recognized pharmacophore in a number of compounds exhibiting anticonvulsant properties.[6][7][8] Structure-activity relationship (SAR) studies on various N-benzyl derivatives have demonstrated that this functional group is crucial for their anti-seizure activity, which is often mediated through interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission.[6][9] This positions 3-amino-N-benzyl-3-thioxopropanamide, a compound featuring this key structural element, as a promising candidate for investigation in epilepsy research. The presence of a thioxoamide group also introduces novel chemical properties that may influence its biological activity and metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-amino-N-benzyl-3-thioxopropanamide as a potential anticonvulsant agent. It outlines detailed protocols for initial in vivo screening, preliminary mechanism of action studies, and neurotoxicity assessment, grounded in established methodologies from the Anticonvulsant Screening Program (ASP), now known as the Epilepsy Therapy Screening Program (ETSP).[4]
Preclinical Evaluation Workflow
The preclinical assessment of a novel compound like 3-amino-N-benzyl-3-thioxopropanamide should follow a logical, stepwise progression to systematically evaluate its potential as an anticonvulsant. The proposed workflow is designed to first establish efficacy in acute seizure models, followed by an initial assessment of its safety profile and, finally, preliminary mechanistic studies.
Caption: Preclinical evaluation workflow for 3-amino-N-benzyl-3-thioxopropanamide.
Experimental Protocols
The following protocols are foundational for the initial assessment of 3-amino-N-benzyl-3-thioxopropanamide and are based on widely accepted preclinical models for anticonvulsant drug discovery.[4][6][10][11]
Protocol 1: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[9]
Objective: To determine the ability of 3-amino-N-benzyl-3-thioxopropanamide to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
3-amino-N-benzyl-3-thioxopropanamide
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male ICR mice (20-30 g)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Prepare a solution or suspension of 3-amino-N-benzyl-3-thioxopropanamide in the chosen vehicle at various concentrations.
-
Administer the compound or vehicle (control) intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
At the time of predicted peak effect (typically 30-60 minutes post-injection), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.
-
Record the number of protected animals in each group.
Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is employed to identify compounds that may be effective against absence seizures, often by modulating the GABAergic system.[9]
Objective: To evaluate the efficacy of 3-amino-N-benzyl-3-thioxopropanamide in preventing clonic seizures induced by the chemical convulsant pentylenetetrazol.
Materials:
-
3-amino-N-benzyl-3-thioxopropanamide
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male ICR mice (20-30 g)
Procedure:
-
Administer the test compound or vehicle i.p. to groups of mice.
-
At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in over 95% of control animals.
-
Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of such seizures.
-
Record the number of protected animals in each group.
Protocol 3: Rotarod Motor Impairment Test
This test is a common method for assessing potential neurological deficits or sedative effects of a compound.[7]
Objective: To determine the dose of 3-amino-N-benzyl-3-thioxopropanamide that causes motor impairment.
Materials:
-
3-amino-N-benzyl-3-thioxopropanamide
-
Vehicle
-
Rotarod apparatus
-
Male ICR mice (20-30 g)
Procedure:
-
Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) for three consecutive trials.
-
On the test day, administer the compound or vehicle i.p. to groups of trained mice.
-
At the time of predicted peak effect, place the mice on the rotarod and record the time they remain on the rod.
-
Neurotoxicity is defined as the inability of a mouse to remain on the rod for the full duration of the test.
Data Analysis and Interpretation
The data from these initial screens will provide a foundational understanding of the anticonvulsant potential and safety profile of 3-amino-N-benzyl-3-thioxopropanamide.
Quantitative Data Summary:
| Parameter | Description | How to Determine | Significance |
| ED50 (Median Effective Dose) | The dose of the compound that protects 50% of the animals from seizures in a specific model (MES or scPTZ). | Probit analysis of dose-response data. | A measure of the compound's potency as an anticonvulsant. |
| TD50 (Median Toxic Dose) | The dose of the compound that causes neurotoxicity (e.g., motor impairment) in 50% of the animals. | Probit analysis of dose-response data from the rotarod test. | A measure of the compound's potential for adverse effects. |
| PI (Protective Index) | The ratio of the TD50 to the ED50 (TD50/ED50). | Calculation from the determined TD50 and ED50 values. | A measure of the compound's therapeutic window; a higher PI is desirable. |
A promising anticonvulsant candidate would ideally exhibit a low ED50 in the MES and/or scPTZ tests and a high TD50 in the rotarod test, resulting in a large protective index.[7] For instance, the established drug phenytoin has an ED50 of 6.5 mg/kg in the MES test in mice.[7] A novel compound with a comparable or lower ED50 would be of significant interest.
Proposed Mechanism of Action and Further Steps
Based on the known anticonvulsant activity of other N-benzylamide derivatives, it is hypothesized that 3-amino-N-benzyl-3-thioxopropanamide may exert its effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Sodium Channels: This is a common mechanism for many AEDs that are effective in the MES test.
-
Enhancement of GABAergic Neurotransmission: This is often associated with efficacy in the scPTZ test.
The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical mechanisms of action for 3-amino-N-benzyl-3-thioxopropanamide.
To elucidate the actual mechanism of action, further studies are warranted, including:
-
In vitro electrophysiology: Patch-clamp studies on cultured neurons or brain slices to directly assess the compound's effects on sodium channels, calcium channels, and GABA-A receptors.
-
Receptor binding assays: To determine if the compound binds to specific neurotransmitter receptors or transporters.
-
Advanced seizure models: Evaluation in chronic models of epilepsy, such as the kindling model, to assess its potential for disease modification.[12]
Conclusion
3-amino-N-benzyl-3-thioxopropanamide represents a novel chemical entity with a structural rationale for investigation as a potential anticonvulsant. The protocols and workflow detailed in this document provide a robust framework for its initial preclinical evaluation. By systematically assessing its efficacy, neurotoxicity, and mechanism of action, researchers can determine its potential for further development as a much-needed therapeutic option for epilepsy.
References
-
Kaur, H., Kumar, B., & Medhi, B. (2016). Antiepileptic drugs in development pipeline: A recent update. Journal of Pharmacology and Pharmacotherapeutics, 7(4), 159–168. [Link]
-
Kaur, H., Kumar, B., & Medhi, B. (n.d.). Antiepileptic Drugs In Development Pipeline: A Recent Update. Pharma Focus Europe. Retrieved from [Link]
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678. [Link]
-
Löscher, W. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Pharmaceuticals, 16(6), 861. [Link]
-
Patsnap. (2025, March 11). What drugs are in development for Epilepsy? Patsnap Synapse. Retrieved from [Link]
-
Adole, V. A. (2013). Synthesis and anticonvulsant studies of 3-anilinopropanamides and their N-benzyl derivatives (Doctoral dissertation, Ahmadu Bello University, Zaria, Nigeria). Retrieved from [Link]
-
Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]
-
LeTourneau, E. J., Anderson, J. T., & Kohn, H. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(1), 53–58. [Link]
-
Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 553–562. [Link]
-
Kumar, A., Sharma, S., & Archana. (2013). Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3241–3245. [Link]
-
Pevarello, P., Bonsignori, A., & Dostert, P. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579–590. [Link]
-
Słoczyńska, K., Pękala, E., & Wyska, E. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10086. [Link]
-
Fasihi-Ramandi, M., & Aliabadi, A. (2020). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. Pharmaceutical and Biomedical Research, 6(3), 195-207. [Link]
-
Regeneron ISEF. (2025). CHEM015 - N-3-HPA for Epileptic Seizure Management. Retrieved from [Link]
-
Zagaja, M., Słoczyńska, K., & Wyska, E. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics, 17(1), 309–328. [Link]
Sources
- 1. pharmafocuseurope.com [pharmafocuseurope.com]
- 2. What drugs are in development for Epilepsy? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiepileptic drugs in development pipeline: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND ANTICONVULSANT STUDIES OF 3-ANILINOPROPANAMIDES AND THEIR N-BENZYL DERIVATIVES [kubanni.abu.edu.ng]
- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticonvulsant Screening of Novel Compounds
Introduction: Shifting the Paradigm in Anticonvulsant Discovery
Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent seizures resulting from an imbalance between excitatory and inhibitory signaling in the brain.[1][2] The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in neuroscience and pharmacology.[3][4] While in vivo models have historically been the cornerstone of anticonvulsant screening, they are often low-throughput, costly, and raise ethical considerations.[5] Consequently, the drug discovery pipeline is increasingly reliant on robust and predictive in vitro models that can facilitate high-throughput screening (HTS) and provide deep mechanistic insights early in the development process.[3][4]
This guide provides a comprehensive overview of state-of-the-art in vitro screening assays for the identification and characterization of novel anticonvulsant compounds. We will delve into the rationale behind various model systems, from primary neuronal cultures and organotypic slices to human induced pluripotent stem cell (iPSC)-derived neuronal models.[3][6] Detailed, field-proven protocols for key assays are provided, emphasizing experimental design that ensures data integrity and reproducibility.
The Landscape of In Vitro Epilepsy Models: From Simplified Systems to Brain-in-a-Dish
The choice of an in vitro model is a critical decision that dictates the translational relevance of screening data. The ideal model should recapitulate key aspects of seizure pathophysiology while being amenable to the specific screening goals, whether they be high-throughput primary screening or detailed mechanistic studies.
Primary Neuronal and Glial Cultures
Primary cultures of neurons and astrocytes, typically derived from rodent embryos, offer a simplified and controlled environment to study fundamental neuronal properties and drug effects.
-
Expertise & Experience: These cultures allow for the precise investigation of a compound's effect on specific cell types and their intrinsic excitability. Co-culturing neurons and astrocytes is crucial, as astrocytes play a significant role in seizure activity and neurotransmitter homeostasis.[6][7] The inclusion of astrocytes enhances network activity, bursting, and synchronicity, providing a more physiologically relevant model.[6][7]
-
Trustworthiness: A self-validating primary culture system for anticonvulsant screening involves establishing a baseline of spontaneous or induced epileptiform activity. This is typically achieved by applying pro-convulsant agents like pentylenetetrazol (PTZ) or 4-aminopyridine (4-AP) and then assessing the ability of a test compound to reverse or prevent this hyperactivity.[4]
Organotypic Slice Cultures: Preserving Neural Architecture
Organotypic slice cultures, most commonly from the hippocampus, maintain the three-dimensional structure and local synaptic circuitry of the brain region from which they are derived.[8][9][10] This makes them an excellent intermediate model between dissociated cultures and in vivo studies.
-
Expertise & Experience: These cultures can be maintained for extended periods, allowing for the study of chronic epilepsy models and the long-term effects of compounds.[9][11] Epileptiform activity can be induced or can arise spontaneously, particularly in serum-deprived media, mimicking aspects of in vivo epilepsy.[8][11][12] This model is particularly valuable for studying network-level phenomena and the interplay between different cell types in seizure generation and propagation.[8]
-
Trustworthiness: Validation of this model involves electrophysiological recordings to confirm the presence of epileptiform discharges, such as interictal-like spikes and seizure-like events.[8][12] The sensitivity of this activity to known anticonvulsants serves as a positive control, validating the model's predictive capacity.[8]
Human iPSC-Derived Neuronal Models: A Window into Human Disease
The advent of iPSC technology has revolutionized disease modeling by allowing for the generation of patient-specific neurons and glia.[13][14][15] This is particularly powerful for studying the genetic underpinnings of epilepsy and for personalized medicine approaches.[14]
-
Expertise & Experience: iPSC-derived neuronal cultures can recapitulate the electrophysiological and morphological phenotypes associated with specific epilepsy-causing mutations, such as those in ion channel genes like SCN1A or SCN2A.[14][15] These models are invaluable for understanding how a specific genetic variant leads to neuronal hyperexcitability and for screening compounds that can correct this pathological phenotype.[13][15]
-
Trustworthiness: The gold standard for validating iPSC-based epilepsy models is the use of isogenic controls, where the disease-causing mutation is corrected in the patient's cells using gene editing technologies like CRISPR/Cas9.[14] Comparing the phenotype of the diseased neurons to their corrected counterparts provides a highly controlled system for assessing drug efficacy.[14] Functional validation is typically performed using multi-electrode array (MEA) or patch-clamp electrophysiology.[6][13]
Core Screening Assays and Protocols
The following section details the protocols for key in vitro anticonvulsant screening assays. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Diagram: General Workflow for In Vitro Anticonvulsant Screening
Caption: General workflow for in vitro anticonvulsant screening.
Chemically-Induced Seizure Models: The In Vitro PTZ and MES Analogs
These assays utilize pro-convulsant chemicals to induce epileptiform activity in neuronal cultures, providing a rapid and scalable method for primary screening.
a) Pentylenetetrazol (PTZ)-Induced Hyperexcitability Assay
-
Principle: PTZ is a GABA-A receptor antagonist that reduces inhibitory neurotransmission, leading to neuronal hyperexcitability.[16][17] This model is analogous to the in vivo PTZ seizure test and is effective at identifying compounds that enhance GABAergic function or modulate voltage-gated ion channels.[16][18]
-
Protocol:
-
Cell Culture: Plate primary cortical neurons or iPSC-derived neurons on MEA plates or in 96-well plates suitable for calcium imaging. Allow cultures to mature for at least 14 days in vitro (DIV).
-
Baseline Recording: Record baseline neuronal activity for 10-15 minutes using an MEA system or a fluorescent plate reader for calcium imaging.
-
Compound Application: Add test compounds at various concentrations. Include a vehicle control and a positive control (e.g., Diazepam, a known anticonvulsant). Incubate for a predetermined time (e.g., 30 minutes).
-
PTZ Induction: Add PTZ to all wells (except for a negative control group) to a final concentration that reliably induces epileptiform activity (typically 1-5 mM, to be optimized for the specific cell type).[19]
-
Data Acquisition: Record neuronal activity for 30-60 minutes post-PTZ application.
-
Data Analysis: Quantify parameters such as spike rate, burst frequency, and network synchrony for MEA data. For calcium imaging, analyze the frequency and amplitude of calcium transients.[20] A significant reduction in these parameters in the presence of the test compound compared to the PTZ-only control indicates anticonvulsant activity.
-
b) Maximal Electroshock (MES) In Vitro Correlate
While a direct in vitro MES model is not feasible, a high-frequency electrical stimulation paradigm can be used to mimic the massive neuronal depolarization seen in the in vivo MES test. This is typically performed on MEA platforms.
-
Principle: High-frequency electrical stimulation of a neuronal network on an MEA can induce seizure-like activity. This assay is useful for identifying compounds that prevent seizure spread by acting on voltage-gated sodium channels.[21][22]
-
Protocol:
-
Cell Culture: Mature neuronal cultures on MEA plates as described above.
-
Compound Application: Apply test compounds, vehicle, and a positive control (e.g., Phenytoin or Carbamazepine).[21]
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 Hz for 2 seconds) through one of the electrodes.
-
Recording and Analysis: Record the network activity across all electrodes and analyze the propagation of the induced burst. A reduction in the spread and duration of the seizure-like event indicates efficacy.
-
| Assay | Principle | Primary Molecular Targets | Throughput |
| PTZ-Induced Hyperexcitability | Antagonism of GABA-A receptors | GABA-A modulators, Ion channels | High |
| In Vitro MES Correlate | High-frequency electrical stimulation | Voltage-gated Na+ channels | Medium |
Patch-Clamp Electrophysiology: High-Resolution Mechanistic Studies
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on individual ion channels and synaptic transmission with high resolution.[23][24][25]
-
Expertise & Experience: This technique allows for the direct measurement of ion channel currents, action potentials, and postsynaptic currents. It is indispensable for elucidating the precise mechanism of action of a hit compound identified in a primary screen.[23][25] For example, one can determine if a compound specifically blocks a particular subtype of sodium channel or enhances the function of GABA-A receptors.[21][26]
-
Trustworthiness: Automated patch-clamp (APC) systems have significantly increased the throughput and reproducibility of this technique, making it more amenable to drug discovery settings.[27][28] By standardizing experimental conditions and removing operator bias, APC provides robust and reliable data on compound-ion channel interactions.[27]
-
Protocol: Voltage-Gated Sodium Channel Blockade
-
Cell Preparation: Use primary neurons, iPSC-derived neurons, or a cell line heterologously expressing the sodium channel of interest (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording.
-
Voltage Protocol: Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.
-
Compound Application: Perfuse the test compound onto the cell.
-
Data Acquisition and Analysis: Measure the peak sodium current before and after compound application. A reduction in the current amplitude indicates channel blockade. Construct a dose-response curve to determine the IC50 of the compound.
-
Diagram: Key Ion Channels in Epilepsy and Anticonvulsant Drug Targets
Caption: Major ion channel targets for anticonvulsant drugs.
High-Throughput Screening (HTS) with Fluorescent Indicators
For large-scale screening of compound libraries, assays based on fluorescent indicators of neuronal activity are indispensable.
-
Principle: Changes in intracellular calcium or membrane potential can be monitored using fluorescent dyes or genetically encoded indicators. These assays can be performed in 96- or 384-well plates, allowing for the rapid screening of thousands of compounds.[20]
-
Protocol: Calcium Imaging for Seizure-Like Activity
-
Cell Culture and Dye Loading: Plate neurons in black-walled, clear-bottom 96- or 384-well plates. After maturation, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Library Plating: Use an automated liquid handler to dispense the compound library into the plates.
-
Induction and Imaging: Induce epileptiform activity (e.g., with PTZ or by adding high extracellular potassium). Use a fluorescent kinetic plate reader to measure changes in fluorescence intensity over time.[20]
-
Data Analysis: Analyze the fluorescence traces to identify compounds that reduce the frequency or amplitude of the induced calcium oscillations. "Hit" compounds are those that show a statistically significant reduction in activity.
-
Data Interpretation and Validation
A multi-tiered screening approach is recommended. Hits from a primary HTS assay should be confirmed in a secondary assay, such as MEA recordings. Promising candidates should then be subjected to detailed mechanistic studies using patch-clamp electrophysiology to identify their molecular target. This tiered approach ensures that resources are focused on the most promising compounds and provides a comprehensive understanding of their anticonvulsant properties before moving into more complex and expensive in vivo models.
Conclusion
The in vitro assays and protocols detailed in this guide represent a powerful toolkit for modern anticonvulsant drug discovery. By selecting the appropriate model system and assay, researchers can efficiently screen for novel compounds, elucidate their mechanisms of action, and gain critical insights into the pathophysiology of epilepsy. The integration of primary cultures, organotypic slices, and patient-derived iPSC models, combined with a tiered screening strategy, provides a robust and translationally relevant platform to accelerate the development of the next generation of antiepileptic drugs.
References
-
Avdic, U., et al. (2018). Ex vivo model of epilepsy in organotypic slices—a new tool for drug screening. Journal of Neuroinflammation. [Link]
-
Tukker, A. M., et al. (2018). iPSC-Derived Seizure Models. Frontiers in Cellular Neuroscience. [Link]
-
Almeida, R. D., et al. (2012). Organotypic Hippocampal Slice Culture Model of Epileptogenesis: Electrophysiological and Molecular Features. Universidade de Lisboa. [Link]
-
Chen, Y. (2013). A high-throughput antiepileptic drug screening system based on chemically Induced zebrafish behavioral model. DSpace@MIT. [Link]
-
Baines, R. (2015). Seizing fish: a high-throughput screen for novel antiepileptic drugs. Noldus. [Link]
-
Valente, C. A., et al. (2018). Ex vivo model of epilepsy in organotypic slices-a new tool for drug screening. Journal of Neuroinflammation. [Link]
-
Czapinski, P., et al. (2005). Ion channels and epilepsy. Current neurology and neuroscience reports. [Link]
-
Grone, B. P., & Baraban, S. C. (2024). A Zebrafish-Based Platform for High-Throughput Epilepsy Modeling and Drug Screening in F0. MDPI. [Link]
-
Herrington, J., et al. (2021). Machine learning enables high-throughput, low-replicate screening for novel anti-seizure targets and compounds using combined movement and calcium fluorescence in larval zebrafish. bioRxiv. [Link]
-
Kullmann, D. M. (2007). Ion channels in epilepsy. Biochemical Society Transactions. [Link]
-
Mills, J. D., et al. (2021). Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. Cells. [Link]
-
Gibon, J., et al. (2015). An organotypic brain slice preparation from adult patients with temporal lobe epilepsy. Journal of Neuroscience Methods. [Link]
-
Liu, Y., et al. (2021). Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway. Frontiers in Cellular Neuroscience. [Link]
-
van der Vaart, T. (2023). Zebrafish model for high throughput drug screening in Dravet Syndrome. Utrecht University Student Theses Repository. [Link]
-
Koyama, R. (2013). The use of organotypic slice cultures for the study of epileptogenesis. Neuropathology. [Link]
-
Kumar, A., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]
-
Tukker, A. M., et al. (2018). In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Cellular Neuroscience. [Link]
-
Kamal, K. (2016). Anti epileptic screening model. Slideshare. [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Czapinski, P., et al. (2005). Ion Channels and Epilepsy. ProQuest. [Link]
-
Moller, R. S., et al. (2024). Distinctive In Vitro Phenotypes in iPSC-Derived Neurons From Patients With Gain- and Loss-of-Function SCN2A Developmental and Epileptic Encephalopathy. Journal of Neuroscience. [Link]
-
Kemp, J. A. (2023). Ion channels as targets for anti-epileptic drug development. J A Kemp. [Link]
-
George, A. L., & Kanner, A. M. (2021). The Need for Speed; Investigating Channelopathy-Associated Epilepsy Using High Throughput Electrophysiological Approaches. Epilepsy Currents. [Link]
-
Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Charles River Laboratories. [Link]
-
Alves, M., et al. (2018). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy Research. [Link]
-
Akyuz, E., et al. (Eds.). (2022). Ion-channels in epilepsy. Frontiers Research Topic. [Link]
-
Slideshare. (2018). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
-
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. ChemPartner. [Link]
-
Boddum, K., et al. (2021). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Expert Opinion on Drug Discovery. [Link]
-
Heyl, S. (2013). Electrophysiology – from cardiac pacemakers to drug discovery. Gesundheitsindustrie BW. [Link]
-
Saravanan, R., & Rajan, V. (2021). Role of Pentylenetetrazole (PTZ) in preclinical research for the biological screening of antiepileptic medicinal plants. bepls. [Link]
-
Per-oral, F. C., et al. (2007). Involvement of GABAergic and glutamatergic systems in the anticonvulsant activity of 3-alkynyl selenophene in 21 day-old rats. Pharmacology, biochemistry, and behavior. [Link]
-
Welty, T. E. (2022). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs. [Link]
-
Lee, C. Y., & Gackiere, F. (2015). Epilepsy Solutions. Neuroservice. [Link]
-
Kanner, B. I. (2019). A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants. ASSAY and Drug Development Technologies. [Link]
-
Barker-Haliski, M., & White, H. S. (2015). Glutamatergic Mechanisms Associated with Seizures and Epilepsy. Cold Spring Harbor perspectives in medicine. [Link]
-
Alachkar, A., et al. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Current Pharmaceutical Design. [Link]
-
Lu, H. R., et al. (2023). High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures. Cells. [Link]
-
Grone, B. P., et al. (2023). high-throughput phenotype-based screening identifies novel compounds and targets for drug-resistant epilepsy. Epilepsia. [Link]
-
Kim, J. E., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. [Link]
-
Mussulini, B. H., et al. (2013). Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization. PLOS One. [Link]
-
Cerveny, L., et al. (2016). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Frontiers in Cellular Neuroscience. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & behavior : E&B. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ChemPartner [chempartner.com]
- 5. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Ex vivo model of epilepsy in organotypic slices—a new tool for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An organotypic brain slice preparation from adult patients with temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of organotypic slice cultures for the study of epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. Ex vivo model of epilepsy in organotypic slices-a new tool for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells [mdpi.com]
- 14. Modeling Epilepsy Using Human Induced Pluripotent Stem Cells-Derived Neuronal Cultures Carrying Mutations in Ion Channels and the Mechanistic Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. mdpi.com [mdpi.com]
- 20. High-Throughput Screening Assay for Detecting Drug-Induced Changes in Synchronized Neuronal Oscillations and Potential Seizure Risk Based on Ca2+ Fluorescence Measurements in Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neuronal 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ion channels and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 23. criver.com [criver.com]
- 24. Electrophysiology – from cardiac pacemakers to drug discovery [gesundheitsindustrie-bw.de]
- 25. Epilepsy Solutions - Neuroservice [neuroservice.com]
- 26. portlandpress.com [portlandpress.com]
- 27. The Need for Speed; Investigating Channelopathy-Associated Epilepsy Using High Throughput Electrophysiological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Experimental design for testing 3-amino-N-benzyl-3-thioxopropanamide
An Application Guide for the Preclinical Evaluation of 3-amino-N-benzyl-3-thioxopropanamide as a Novel Anticancer Candidate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of 3-amino-N-benzyl-3-thioxopropanamide, a novel thioamide derivative with therapeutic potential in oncology. Thioamide-containing compounds have garnered interest for their ability to modulate key cellular pathways, and we hypothesize that this molecule may act as an inhibitor of the thioredoxin (Trx) system, a critical regulator of cellular redox homeostasis that is frequently dysregulated in cancer.[1][2] This guide is designed for researchers in drug discovery and development, offering a logical, multi-stage workflow from initial in vitro cytotoxicity screening to mechanistic validation and in vivo efficacy assessment. We present detailed, field-proven protocols, explain the scientific rationale behind each experimental choice, and provide tools for data interpretation, empowering research teams to rigorously evaluate the compound's potential as a clinical candidate.
Introduction: Targeting Redox Homeostasis in Cancer
The relentless challenge in oncology is the development of therapeutic agents that can selectively target malignant cells while sparing healthy tissue. A promising strategy involves exploiting the unique biochemical dependencies of cancer cells. Many tumors exhibit high levels of reactive oxygen species (ROS) due to their hyperactive metabolism and rapid proliferation, forcing them to upregulate antioxidant systems to survive.[3][4]
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a central pillar of this antioxidant defense.[3][5] TrxR, a selenoenzyme, is the only known enzyme to reduce Trx, which in turn reduces a multitude of downstream proteins involved in cell growth, apoptosis, and DNA synthesis.[4][5][6] Notably, TrxR is overexpressed in numerous aggressive cancers and is linked to poor patient prognosis and resistance to conventional therapies.[1][7][8] This makes TrxR a highly attractive target for anticancer drug development.[3][9]
The compound 3-amino-N-benzyl-3-thioxopropanamide features a thioamide functional group, which presents a chemically reactive site. We hypothesize that this moiety can interact with the highly reactive selenocysteine residue in the active site of TrxR, leading to enzyme inhibition, disruption of redox balance, and ultimately, cancer cell death. This guide outlines a systematic approach to test this hypothesis.
Proposed Mechanism of Action
The proposed mechanism centers on the inhibition of the Thioredoxin system, a key regulator of cellular redox state.
Caption: Proposed inhibition of the Thioredoxin pathway by 3-amino-N-benzyl-3-thioxopropanamide.
Section 1: In Vitro Cytotoxicity Assessment
Rationale & Experimental Logic
The foundational step in evaluating any potential anticancer compound is to determine its ability to kill cancer cells in vitro. This establishes a baseline of biological activity and provides crucial dose-response data. We will employ a panel of cell lines, including a cancer cell line known for high TrxR expression (e.g., A549, human lung carcinoma) and a non-malignant cell line (e.g., BEAS-2B, normal human bronchial epithelial) to assess for cancer-selective toxicity. Cell viability assays, such as the CellTiter-Glo® luminescent assay, provide a robust and high-throughput method to quantify the number of viable cells by measuring ATP levels, which is a direct indicator of metabolic activity.[10][11]
Experimental Workflow: From Plating to IC₅₀
Caption: High-throughput workflow for in vitro cytotoxicity screening.
Detailed Protocol: Cell Viability using CellTiter-Glo®
Materials:
-
Cancer cell line (e.g., A549) and normal cell line (e.g., BEAS-2B)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
3-amino-N-benzyl-3-thioxopropanamide (dissolved in DMSO to create a 10 mM stock)
-
Sterile 96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (background).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare a 2X serial dilution of the compound in growth medium, starting from 200 µM down to ~0.1 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Exposure: Incubate the cells with the compound for 48 or 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis:
-
Subtract the background luminescence (medium only) from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: IC₅₀ Values
| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI)* |
| A549 (Lung Cancer) | 3-amino-N-benzyl-3-thioxopropanamide | 72h | [Insert Value] | [Insert Value] |
| BEAS-2B (Normal Lung) | 3-amino-N-benzyl-3-thioxopropanamide | 72h | [Insert Value] | N/A |
| Doxorubicin (Control) | 3-amino-N-benzyl-3-thioxopropanamide | 72h | [Insert Value] | [Insert Value] |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity.
Section 2: Mechanistic Validation - TrxR Inhibition Assay
Rationale & Experimental Logic
Following confirmation of cytotoxicity, the next step is to directly test the hypothesis that 3-amino-N-benzyl-3-thioxopropanamide inhibits TrxR. An enzyme activity assay using purified TrxR allows for a clean, cell-free assessment of inhibition. The most common method involves monitoring the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by TrxR, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.[1] A reduction in the rate of TNB formation in the presence of the compound indicates direct enzyme inhibition.
Detailed Protocol: In Vitro TrxR Activity Assay
Materials:
-
Purified recombinant human thioredoxin reductase 1 (TrxR1)
-
NADPH
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)
-
3-amino-N-benzyl-3-thioxopropanamide (dissolved in DMSO)
-
96-well UV-transparent plate
-
Spectrophotometer plate reader capable of reading at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock of DTNB in DMSO. Dilute to 10 mM in assay buffer.
-
Prepare a 100 mM stock of NADPH in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
80 µL of Assay Buffer
-
10 µL of NADPH solution (final concentration ~200 µM)
-
5 µL of the test compound at various concentrations (or DMSO for control)
-
5 µL of purified TrxR1 enzyme (e.g., 10-20 nM final concentration)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of DTNB solution (final concentration ~1 mM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent activity against the log of the inhibitor concentration and fit the data to determine the IC₅₀ for enzyme inhibition.
-
Data Presentation: TrxR Enzymatic Inhibition
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| 3-amino-N-benzyl-3-thioxopropanamide | Human TrxR1 | [Insert Value] |
| Auranofin (Positive Control) | Human TrxR1 | [Insert Value] |
Section 3: In Vivo Efficacy Evaluation
Rationale & Experimental Logic
A compound that demonstrates potent and selective in vitro activity must be tested in a living system to evaluate its real-world therapeutic potential. The cell line-derived xenograft (CDX) model is a standard and indispensable tool for preclinical anticancer drug testing.[12][13][14] In this model, human cancer cells (e.g., A549) are implanted into immunodeficient mice, where they form solid tumors.[15] The mice are then treated with the test compound, and tumor growth is monitored over time to assess efficacy. This model provides critical information on whether the compound can reach the tumor in sufficient concentrations to exert an anti-proliferative effect.[12][13]
Experimental Workflow: Xenograft Efficacy Study
Caption: Timeline for a typical subcutaneous xenograft mouse study.
Detailed Protocol: A549 Subcutaneous Xenograft Model
Materials:
-
6-8 week old female athymic nude mice (e.g., Nu/Nu)
-
A549 human lung cancer cells
-
Matrigel® Basement Membrane Matrix
-
3-amino-N-benzyl-3-thioxopropanamide formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Cell Implantation: Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10x10⁷ cells/mL. Subcutaneously inject 100 µL (1x10⁶ cells) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the target size, randomly assign mice into treatment groups (n=8-10 mice per group), e.g.:
-
Group 1: Vehicle Control (daily intraperitoneal injection)
-
Group 2: Test Compound (e.g., 25 mg/kg, daily IP injection)
-
Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, weekly IP injection)
-
-
Treatment & Monitoring:
-
Administer the treatments according to the schedule for 15-21 days.
-
Measure tumor volumes and mouse body weights twice weekly. Body weight is a key indicator of toxicity.
-
-
Study Endpoint: The study is terminated when tumors in the control group reach a pre-defined size (~1500 mm³) or after the planned treatment course.
-
Analysis: At the endpoint, mice are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) | % Body Weight Change |
| Vehicle Control | Daily IP | [Insert Value] | [Insert Value] | 0 | [Insert Value] |
| Compound | 25 mg/kg, Daily IP | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | 5 mg/kg, Weekly IP | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Section 4: Preliminary Pharmacokinetic (PK) Profiling
Rationale & Experimental Logic
Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[16] A preliminary PK study in mice is essential to understand if the compound can achieve and maintain therapeutic concentrations in the bloodstream after administration.[17][18] This data is critical for correlating the dose administered with the observed efficacy in the xenograft model and for guiding future dosing strategies.[19]
Detailed Protocol: Single-Dose PK Study in Mice
Materials:
-
Healthy mice (e.g., C57BL/6 or the same strain as the xenograft model)
-
Test compound formulated for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the compound to two groups of mice (n=3 per time point):
-
Group 1: IV administration (e.g., 2 mg/kg)
-
Group 2: PO or IP administration (e.g., 10 mg/kg)
-
-
Blood Sampling: Collect blood samples (~30-50 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in the plasma samples.
-
PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Data Presentation: Key Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
| IV | 2 | [Insert Value] | N/A | [Insert Value] | [Insert Value] |
| IP/PO | 10 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This application guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of 3-amino-N-benzyl-3-thioxopropanamide. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo efficacy models, researchers can build a comprehensive data package to support the compound's further development. The protocols herein are designed to be robust and reproducible, providing the necessary foundation for making informed decisions in the drug discovery pipeline. Positive results from this experimental cascade would strongly support the classification of 3-amino-N-benzyl-3-thioxopropanamide as a promising lead candidate for a new class of TrxR-targeting anticancer agents.
References
-
Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PMC - PubMed Central URL: [Link]
-
Title: Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation Source: NIH URL: [Link]
-
Title: Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications Source: MDPI URL: [Link]
-
Title: The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance Source: Frontiers in Oncology URL: [Link]
-
Title: The thioredoxin system in cancer Source: PubMed URL: [Link]
-
Title: Significance of the mitochondrial thioredoxin reductase in cancer cells: An update on role, targets and inhibitors Source: ResearchGate URL: [Link]
-
Title: Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing Source: Crown Bioscience URL: [Link]
-
Title: Xenograft Models For Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: Patient-derived cancer models: Valuable platforms for anticancer drug testing Source: Frontiers in Oncology URL: [Link]
-
Title: Xenograft Models Source: Creative Biolabs URL: [Link]
-
Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
-
Title: Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method Source: ACS Omega URL: [Link]
-
Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: Scientific Reports URL: [Link]
-
Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: How can we improve the design of small molecules to target thioredoxin reductase for treating cancer? Source: Taylor & Francis Online URL: [Link]
-
Title: Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer Source: PMC - NIH URL: [Link]
-
Title: Thioredoxin Reductase and its Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? Source: NIH URL: [Link]
-
Title: Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs Source: PubMed URL: [Link]
-
Title: Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology Source: PubMed URL: [Link]
-
Title: Recent Advances in the Development of Thioredoxin Reductase Inhibitors as Anticancer Agents Source: ResearchGate URL: [Link]
-
Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis Source: Agilex Biolabs URL: [Link]
-
Title: Selective cellular probes for mammalian thioredoxin reductase TrxR1: rational design of RX1, a modular 1,2-thiaselenane redox probe Source: ChemRxiv URL: [Link]
-
Title: Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors Source: ResearchGate URL: [Link]
-
Title: Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: What is the mechanism of Thiotepa? Source: Patsnap Synapse URL: [Link]
-
Title: Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review Source: PubMed URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of the Thioredoxin Detoxification System in Cancer Progression and Resistance [frontiersin.org]
- 5. The thioredoxin system in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. noblelifesci.com [noblelifesci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 3-amino-N-benzyl-3-thioxopropanamide characterization
An Application Note for the Comprehensive Characterization of 3-amino-N-benzyl-3-thioxopropanamide
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide with integrated protocols for the multi-technique analytical characterization of 3-amino-N-benzyl-3-thioxopropanamide, a thioamide-containing compound of interest in synthetic and medicinal chemistry. We present a suite of orthogonal analytical methods, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Thermal Analysis for stability profiling. The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable characterization of novel chemical entities.
Introduction and Rationale
3-amino-N-benzyl-3-thioxopropanamide (C₁₀H₁₂N₂OS) is a bifunctional molecule incorporating both an amide and a thioamide moiety. The thioamide group, a bioisostere of the amide bond, is of significant interest in medicinal chemistry for its potential to enhance peptide stability, improve pharmacokinetic properties, and modulate biological activity.[1][2] As with any novel chemical entity intended for further development, comprehensive characterization is paramount to confirm its identity, purity, and stability.
This application note details an integrated analytical workflow designed to provide a full characterization profile of 3-amino-N-benzyl-3-thioxopropanamide. The described methods are orthogonal, meaning they measure different chemical properties, thereby creating a self-validating system that ensures the highest confidence in the final analytical result.
Physicochemical Properties Summary
A foundational understanding of the molecule's properties is essential for method development. The key physicochemical data for 3-amino-N-benzyl-3-thioxopropanamide are summarized below.
| Property | Value | Data Source |
| Molecular Formula | C₁₀H₁₂N₂OS | PubChem[3] |
| Molecular Weight | 208.28 g/mol | PubChem[3] |
| Monoisotopic Mass | 208.06703 Da | PubChem[3] |
| InChIKey | AEUIMRBUFSIIFH-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 0.8 | PubChem[3] |
Integrated Analytical Workflow
The comprehensive characterization of 3-amino-N-benzyl-3-thioxopropanamide follows a logical, multi-step process. Each step provides a unique piece of information, culminating in a complete profile of the molecule.
Figure 1: Integrated workflow for the characterization of 3-amino-N-benzyl-3-thioxopropanamide.
Purity Assessment by Reverse-Phase HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. Its separating power allows for the resolution of the main compound from starting materials, by-products, and degradants. A gradient elution method is chosen to ensure that compounds with a wide range of polarities are eluted effectively. Detection is set at 265 nm, corresponding to the characteristic UV absorbance maximum of the thioamide C=S bond, which provides excellent sensitivity.[4]
Protocol 4.1: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 3-amino-N-benzyl-3-thioxopropanamide.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Configure the HPLC system as per the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 5 µL of the prepared sample.
-
Run the gradient program and acquire data for 25 minutes.
-
Integrate the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min; hold at 95% B for 2 min; return to 5% B over 1 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
Molecular Weight Confirmation by Mass Spectrometry
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for confirming the molecular weight of a compound. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion. Analysis in positive ion mode is selected due to the presence of basic nitrogen atoms that are readily protonated. The expected protonated adduct [M+H]⁺ for C₁₀H₁₂N₂OS is m/z 209.0743.[3]
Protocol 5.1: ESI-MS Analysis
-
Sample Preparation:
-
Use the same sample prepared for HPLC analysis (1 mg/mL in acetonitrile).
-
Dilute the stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.
-
-
Instrumentation and Conditions:
-
The sample can be introduced via direct infusion or through an LC system (using the HPLC method above).
-
Set the mass spectrometer to the parameters outlined in Table 2.
-
-
Analysis:
-
Acquire data over a mass range of m/z 100-500.
-
Identify the peak corresponding to the [M+H]⁺ adduct. The observed mass should be within 5 ppm of the theoretical mass for high-resolution instruments. Also, look for other common adducts like [M+Na]⁺ (m/z 231.0563)[3].
-
Table 2: ESI-MS Method Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas (N₂) Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Nebulizer Pressure | 40 psi |
| Scan Range | m/z 100 - 500 |
Structural Elucidation by NMR Spectroscopy
Rationale: NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. The use of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable N-H protons. A key diagnostic signal in the ¹³C NMR spectrum will be the thioamide carbon, which is expected to resonate significantly downfield in the 200-210 ppm range, a characteristic feature that distinguishes it from a standard amide carbonyl (~160-180 ppm).[4]
Protocol 6.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of 3-amino-N-benzyl-3-thioxopropanamide in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign peaks based on their chemical shift, multiplicity, and coupling constants.
-
Assign the peaks in the ¹³C spectrum, paying close attention to the downfield thioamide carbon signal.
-
Table 3: Expected NMR Signals (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzyl -CH₂- | ~4.3 (d) | ~42 |
| Aromatic -CH | ~7.2-7.4 (m) | ~127-139 |
| -CH₂-C(=O) | ~3.4 (s) | ~45 |
| -C(=O)NH- | ~8.5 (t) | N/A |
| -C(=S)NH₂ | ~9.2 (br s), ~9.6 (br s) | N/A |
| Amide C=O | N/A | ~169 |
| Thioamide C=S | N/A | ~205[4] |
Thermal Stability Profiling
Rationale: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about the material's stability and phase transitions. TGA measures weight loss as a function of temperature, identifying the onset of thermal decomposition. DSC detects heat flow changes, allowing for the determination of the melting point, which is a key purity indicator. This data is vital for determining appropriate storage and handling conditions.[5][6]
Protocol 7.1: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 3-amino-N-benzyl-3-thioxopropanamide into an aluminum TGA/DSC pan.
-
-
Instrumentation and Conditions:
-
Place the pan in the instrument autosampler or furnace.
-
Run the analysis under a nitrogen atmosphere to prevent oxidative degradation.
-
-
Analysis:
-
From the DSC thermogram, determine the onset and peak of the melting endotherm.
-
From the TGA thermogram, determine the onset temperature of decomposition, defined as the temperature at which 5% weight loss occurs.
-
Table 4: TGA/DSC Method Parameters
| Parameter | Setting |
| Sample Pan | Aluminum, open or pinhole lid |
| Temperature Range | 25 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (N₂) |
| Purge Gas Flow | 50 mL/min |
Conclusion
The suite of analytical methods described in this document provides a robust framework for the complete and confident characterization of 3-amino-N-benzyl-3-thioxopropanamide. The orthogonal nature of RP-HPLC, LC-MS, NMR, and Thermal Analysis ensures a self-validating workflow that confirms the compound's purity, identity, molecular structure, and thermal stability. These protocols can be readily implemented in any standard analytical laboratory and adapted for the characterization of related thioamide-containing molecules.
References
-
Title: Thermal analysis results of polythioamides (PSB and PCB). Source: ResearchGate URL: [Link]
-
Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Thioamide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities Source: ResearchGate URL: [Link]
-
Title: Metabolism of Thioamides by Ralstonia pickettii TA Source: ASM Journals URL: [Link]
-
Title: Biosynthesis and Chemical Applications of Thioamides Source: Illinois Experts URL: [Link]
-
Title: The thermal stability of two substituted thioamides Source: Journal of Thermal Analysis and Calorimetry URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis Source: ChemRxiv URL: [Link]
-
Title: Thermal analysis of oxamates, thiooxamates and their complexes Part 1. The ligands Source: ElectronicsAndBooks.com URL: [Link]
-
Title: Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides Source: The Royal Society of Chemistry URL: [Link]
-
Title: 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS) Source: PubChemLite URL: [Link]
Sources
- 1. Thioamide - Wikipedia [en.wikipedia.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. PubChemLite - 3-amino-n-benzyl-3-thioxopropanamide (C10H12N2OS) [pubchemlite.lcsb.uni.lu]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
Application Notes and Protocols for NMR Spectroscopy of N-Substituted Thioxopropanamides
Introduction
N-substituted thioxopropanamides represent a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The thioxoamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, imparts unique electronic and steric properties that influence molecular conformation, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules. This guide provides a comprehensive overview of the principles and protocols for acquiring and interpreting high-quality NMR data for N-substituted thioxopropanamides, tailored for researchers, scientists, and drug development professionals.
Theoretical Background: The Thioamide Moiety in NMR
The substitution of an oxygen atom in an amide with a sulfur atom to form a thioamide introduces several key changes that are readily observable by NMR spectroscopy.
Chemical Shifts
-
13C NMR: The most dramatic effect is observed in the 13C NMR spectrum. The thiocarbonyl carbon (C=S) resonance is significantly deshielded compared to its carbonyl (C=O) counterpart in amides. Thioamide C=S carbons typically resonate in the range of δ 180-215 ppm, whereas amide C=O carbons are found between δ 160-180 ppm.[1][2][3][4] This substantial downfield shift is a hallmark of the thioamide group and serves as a primary diagnostic tool.
-
1H NMR: Protons on the α-carbon to the thiocarbonyl group also experience a downfield shift, although less pronounced than the 13C shift of the thiocarbonyl carbon itself. The N-H proton of secondary thioxoamides often appears as a broad signal at a downfield chemical shift, frequently due to intermolecular hydrogen bonding of the N-H---S=C type.[2]
Restricted C-N Bond Rotation
Similar to amides, the C-N bond in thioxoamides exhibits significant double-bond character due to resonance. This results in a substantial energy barrier to rotation around this bond, which is often higher than in the corresponding amides.[5][6] This restricted rotation can lead to the observation of distinct sets of NMR signals for substituents on the nitrogen atom, corresponding to different rotamers (E/Z isomers). The rate of this rotation is temperature-dependent, a phenomenon that can be exploited in dynamic NMR (DNMR) studies to determine the rotational energy barrier.[7][8]
Solvent Effects
The chemical shifts of protons and carbons in thioxoamides can be influenced by the choice of NMR solvent, particularly for protons involved in hydrogen bonding.[9][10] Aromatic solvents like benzene-d6 can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) compared to isotropic solvents like chloroform-d6, which can be a useful aid in signal assignment.
Experimental Protocols
Protocol 1: Standard Sample Preparation for 1H and 13C NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of an N-substituted thioxopropanamide for routine analysis.
Materials:
-
N-substituted thioxopropanamide sample (5-25 mg for 1H NMR, 50-100 mg for 13C NMR)[11]
-
High-quality deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6)
-
5 mm NMR tubes
-
Pasteur pipettes
-
Glass wool or a small cotton plug
-
Vortex mixer (optional)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of the N-substituted thioxopropanamide into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for many organic compounds.[12] If the compound has limited solubility, consider more polar solvents like DMSO-d6 or Acetone-d6. Be aware that the choice of solvent can affect chemical shifts.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[14] If an internal standard like TMS is not already present in the solvent, add a small drop. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube.[12] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[15]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Homogenization: Gently invert the capped NMR tube several times to ensure the solution is homogeneous.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing an N-substituted thioxopropanamide sample for NMR analysis.
Protocol 2: Variable Temperature (VT) NMR for Studying C-N Bond Rotation
This protocol is designed to investigate the dynamic process of restricted rotation around the C-N bond.
Procedure:
-
Sample Preparation: Prepare a sample as described in Protocol 1. It is crucial that the solvent has a wide liquid range suitable for the intended temperature study. For example, toluene-d8 is suitable for low-temperature studies, while DMSO-d6 can be used for high-temperature experiments.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature. If rotamers are present, you will observe doubled signals for the N-substituents and potentially for other nearby protons.
-
Heating the Sample: Gradually increase the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observing Coalescence: As the temperature increases, the rate of rotation around the C-N bond will increase. This will cause the separate signals of the rotamers to broaden and eventually merge into a single, sharp peak. The temperature at which this merging occurs is known as the coalescence temperature (Tc).
-
Cooling the Sample (Optional): To observe the sharpening of the individual rotamer signals, you can perform the experiment by cooling the sample from room temperature.
-
Data Analysis: The rotational energy barrier (ΔG‡) can be calculated from the coalescence temperature using the Eyring equation.
Diagram: Dynamic NMR Experiment Logic
Caption: Logical flow of a variable temperature NMR experiment to study rotational dynamics.
Data Interpretation and Troubleshooting
Expected Spectral Features
The following table summarizes the typical chemical shift ranges for N-substituted thioxopropanamides.
| Functional Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| C=S | - | 180 - 215 |
| α-CH2 | 2.5 - 3.5 | 30 - 50 |
| N-H (secondary) | 7.0 - 9.0 (broad) | - |
| N-Alkyl | Varies depending on substitution and rotamer | Varies depending on substitution and rotamer |
| N-Aryl | 6.5 - 8.0 | 110 - 150 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent.
Common Troubleshooting Scenarios
-
Broad Peaks: Broad lines in the spectrum can be due to several factors:
-
Particulate Matter: Re-filter the sample.
-
High Concentration: Dilute the sample.[11]
-
Paramagnetic Impurities: Ensure glassware is clean and free of metal contaminants.
-
Chemical Exchange: This is expected for rotamers near the coalescence temperature.
-
-
Unexpected Peaks:
-
Solvent Impurities: Check the purity of the deuterated solvent.[13]
-
Water: Ensure the sample and solvent are dry. A broad singlet around 1.5-2.0 ppm in CDCl3 or 3.3 ppm in DMSO-d6 often indicates the presence of water.
-
Grease: Use clean glassware and avoid excessive grease on any joints.
-
-
No Signal:
-
Insufficient Sample: Increase the concentration or the number of scans.
-
Instrumental Issues: Check the spectrometer's tuning and shimming.
-
Advanced NMR Techniques
For more complex N-substituted thioxopropanamides, advanced NMR techniques can provide deeper structural insights.[16][17][18][19]
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to assign protons within a spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both 1H and 13C spectra.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule, including the assignment of E/Z rotamers.[20]
Conclusion
NMR spectroscopy is a powerful and versatile technique for the characterization of N-substituted thioxopropanamides. By following the detailed protocols and understanding the unique spectral features of the thioamide group, researchers can confidently elucidate the structure and conformational dynamics of these important molecules. Proper sample preparation is paramount to obtaining high-quality data, and advanced NMR techniques can be employed to unravel more complex structural challenges.
References
-
Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527–2530. [Link]
-
Reddy, B. V. S., et al. (2021). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 6(29), 7439-7443. [Link]
-
Wiberg, K. B., & Rablen, P. R. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(18), 4269–4276. [Link]
-
Rae, I. D. (1975). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. ResearchGate. [Link]
-
Fischer, H., et al. (2012). Sterically crowded thioamides: Deviations from planarity as determined by X- ray structure analyses and quantum chemical calculations. ResearchGate. [Link]
-
Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. The University of Melbourne. [Link]
-
Al-Azani, M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. National Institutes of Health. [Link]
-
Chen, J., et al. (2020). Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]
-
Piccinni-Leopardi, C., et al. (1977). 1H and 13C dynamic nuclear magnetic resonance study of hindered rotation in thiobenzoylpiperidines and thiobenzoylmorpholines. Canadian Journal of Chemistry, 55(14), 2649-2655. [Link]
-
Villalobos-Rojas, F., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Martin, G. J., et al. (1977). 13C-NMR spectra of Thio- and Dithiooxamide Derivatives. ResearchGate. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. [Link]
-
Wawer, I., & Wawer, A. (2023). A Small Change in Structure, a Big Change in Flexibility. National Institutes of Health. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
G, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. National Institutes of Health. [Link]
-
Contreras, R., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N-Diacetyl-o-toluidine. MDPI. [Link]
-
Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico da Universidade do Minho. [Link]
-
Pinto, D., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]
-
Silva, A. M. S., et al. (2010). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
D'Urso, A., et al. (2024). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
T. Yonezawa, et al. (1966). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. [Link]
-
Raman, N., & Parameswari, S. (2013). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry, 29(3), 1137-1142. [Link]
-
Kumar, A., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(1), 73-79. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
Avdagić, A., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Ponnuswamy, S., et al. (2015). Synthesis, Characterisation, Stereochemistry and Dynamic NMR studies of N-nitroso and N-formyl- t-3-isopropyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones. ResearchGate. [Link]
-
Baum, M. W., et al. (2009). NMR spectroscopic study of some novel N,N-disubstituted phosphonoacetamides. CONICET. [Link]
-
Beddoes, R. L., et al. (1995). The synthesis, structure and nuclear magnetic resonance properties of some titanium relatives of Amavadin: [Δ-Ti(R,R-hidpa)2]2–, [Δ,Λ-Ti(R,R-hidpa)2]2– and [Δ,Λ-Ti(hida)2]2–. Journal of the Chemical Society, Dalton Transactions, (1), 211-218. [Link]
-
Morishima, I., et al. (1975). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. organomation.com [organomation.com]
- 15. How to make an NMR sample [chem.ch.huji.ac.il]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 3-amino-N-benzyl-3-thioxopropanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a scientifically guided, hypothetical exploration of the compound 3-amino-N-benzyl-3-thioxopropanamide. As of the date of this document, this specific molecule is not extensively characterized in published literature. The protocols and potential applications described herein are based on established principles in medicinal chemistry and the known activities of the thioamide functional group. This guide is intended to serve as a framework for the potential investigation of this and structurally related compounds.
Introduction: The Thioamide Moiety as a Privileged Scaffold in Drug Discovery
The thioamide functional group, a bioisosteric analogue of the ubiquitous amide bond, has garnered significant attention in medicinal chemistry for its unique physicochemical properties.[1] Replacing an amide's oxygen with sulfur alters a molecule's steric and electronic profile, often leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action.[2] Thioamide-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3]
The compound 3-amino-N-benzyl-3-thioxopropanamide incorporates three key structural features:
-
A primary thioamide : A reactive moiety known to engage in unique biological interactions, including metal chelation and hydrogen bonding.[2][3]
-
An N-benzyl group : A common pharmacophore that can enhance lipophilicity and facilitate interactions with hydrophobic pockets in biological targets.
-
A flexible propanamide linker : This allows for conformational adaptability, which is crucial for optimal binding to target proteins.
This unique combination suggests that 3-amino-N-benzyl-3-thioxopropanamide is a compelling candidate for investigation as a novel therapeutic agent. This document outlines a hypothetical research workflow, from synthesis to biological evaluation, to explore its potential in oncology and microbiology.
Synthesis Protocol: A Plausible Route to 3-amino-N-benzyl-3-thioxopropanamide
A robust synthetic strategy is paramount for generating the compound in sufficient purity and quantity for biological screening. A common and effective method for synthesizing thioamides is the thionation of their corresponding amide precursors using Lawesson's reagent.[4][5][6][7]
Protocol 2.1: Two-Step Synthesis via Amide Formation and Thionation
Step 1: Synthesis of 3-amino-N-benzylpropanamide (Intermediate)
-
To a solution of β-Alanine (1.0 eq) in a mixture of 1,4-dioxane and water (2:1) at 0 °C, add sodium hydroxide (2.5 eq) and benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield Boc-protected β-Alanine.
-
Dissolve the protected amino acid (1.0 eq) in dichloromethane (DCM). Add benzylamine (1.1 eq), followed by a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the Boc-protected amide intermediate.
-
Deprotect the amine by dissolving the intermediate in a solution of 4M HCl in dioxane and stirring for 2 hours at room temperature.
-
Remove the solvent under vacuum to yield 3-amino-N-benzylpropanamide hydrochloride.
Step 2: Thionation to 3-amino-N-benzyl-3-thioxopropanamide (Target Compound)
-
Suspend the 3-amino-N-benzylpropanamide hydrochloride (1.0 eq) and Lawesson's reagent (0.6 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.[6]
-
Reflux the mixture for 3-5 hours. Monitor the reaction progress by TLC until the starting amide is fully consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The causality behind the next step is crucial for purification: Lawesson's reagent byproducts often have similar polarity to the desired thioamide, making chromatographic separation difficult. To simplify this, add excess ethanol to the crude residue and reflux for 2 hours. This process converts the phosphorus-containing byproducts into more polar species that are easily removed.[6]
-
After cooling, remove the ethanol under vacuum. Dissolve the residue in ethyl acetate and perform an aqueous workup.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product, 3-amino-N-benzyl-3-thioxopropanamide, by flash column chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Proposed two-step synthesis of the target compound.
Application 1: Evaluation as an Anticancer Agent
Thioamides have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of crucial enzymes like EGFR, disruption of microtubule polymerization, and induction of apoptosis.[8] The structural components of 3-amino-N-benzyl-3-thioxopropanamide warrant an investigation into its potential as a cytotoxic agent against cancer cell lines.
Protocol 3.1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in PBS, sterile filtered).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well cell culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-amino-N-benzyl-3-thioxopropanamide in culture medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. The rationale for this step is that only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals via mitochondrial reductase enzymes.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Condition | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Compound Conc. | 0.1 - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its cytotoxic effects. |
| MTT Incubation | 3-4 hours | Optimal time for formazan crystal formation without causing toxicity. |
| Absorbance λ | 570 nm | The wavelength of maximum absorbance for the formazan product. |
Hypothetical Mechanism of Action: Kinase Inhibition
Many N-benzyl substituted compounds function as kinase inhibitors. It is plausible that 3-amino-N-benzyl-3-thioxopropanamide could target a signaling pathway critical for cancer cell survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Application 2: Evaluation as an Antimicrobial Agent
Thioamide-containing drugs, such as ethionamide, are established treatments for mycobacterial infections.[12][13] They often act as pro-drugs that, once activated within the pathogen, inhibit essential biosynthetic pathways like mycolic acid synthesis.[2][12] It is therefore logical to assess 3-amino-N-benzyl-3-thioxopropanamide for antibacterial activity.
Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[17]
-
Test compound stock solution (e.g., 1 mg/mL in DMSO).
-
Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Prepare the bacterial inoculum. The turbidity must be standardized to ensure a reproducible final bacterial concentration in each well.[15] Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.
| Bacterial Strain | Compound MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |
| S. aureus ATCC 29213 | [Experimental Result] | Vancomycin | [Experimental Result] |
| E. coli ATCC 25922 | [Experimental Result] | Ciprofloxacin | [Experimental Result] |
Conclusion and Future Directions
This document provides a hypothetical but scientifically rigorous framework for the synthesis and preliminary medicinal chemistry evaluation of 3-amino-N-benzyl-3-thioxopropanamide. Based on the well-documented versatility of the thioamide scaffold, this compound represents an unexplored yet promising candidate for drug discovery.[8] The outlined protocols for cytotoxicity and antimicrobial screening provide clear, actionable starting points for investigation. Positive results from these initial assays would justify further studies, including mechanism of action elucidation, structure-activity relationship (SAR) analysis, and in vivo efficacy testing.
References
-
Liboska, R., et al. (2003). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, 2003(10), 1649-1651. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry, 277, 116892. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3), 361-365. Available at: [Link]
-
RSC Publishing. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available at: [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 988-995. Available at: [Link]
-
protocols.io. (2017). Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Available at: [Link]
-
Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Available at: [Link]
-
Molecules. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(17), 3909. Available at: [Link]
-
Mitchell, T. R., & T. R. Mitchell. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 2946-2957. Available at: [Link]
-
Journal of Experimental Medicine. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. Available at: [Link]
-
Future Medicinal Chemistry. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of thioamide drug action against tuberculosis and leprosy. Available at: [Link]
-
Future Medicinal Chemistry. (2024). Unlocking the potential of the thioamide group in drug design and development. Available at: [Link]
-
Molecules. (2023). Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I) Complexes Bearing a CH3-Substituted Thiadiazole-Based Thioamide. Molecules, 28(18), 6520. Available at: [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]
- 14. protocols.io [protocols.io]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-N-benzyl-3-thioxopropanamide
Welcome to the technical support center for the synthesis of 3-amino-N-benzyl-3-thioxopropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your work.
I. Synthesis Overview & Core Principles
The synthesis of 3-amino-N-benzyl-3-thioxopropanamide typically proceeds through a two-step process. The first step involves the formation of the intermediate, N-benzyl-2-cyanoacetamide, followed by the thionation of the nitrile group. Understanding the nuances of each step is critical for achieving high yields and purity.
Step 1: Synthesis of N-benzyl-2-cyanoacetamide
This step is an amidation reaction where ethyl cyanoacetate is reacted with benzylamine. The reaction is generally straightforward, but careful control of conditions is necessary to avoid side products.
Step 2: Thionation of N-benzyl-2-cyanoacetamide
The nitrile group of the intermediate is converted to a thioamide. A common method for this transformation is the reaction with a sulfur source, such as sodium hydrosulfide or by bubbling hydrogen sulfide gas through the reaction mixture in the presence of a base.[1]
Below is a diagram illustrating the overall workflow for the synthesis of 3-amino-N-benzyl-3-thioxopropanamide.
Caption: Overall workflow for the synthesis of 3-amino-N-benzyl-3-thioxopropanamide.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: N-benzyl-2-cyanoacetamide Synthesis
Q1: My yield of N-benzyl-2-cyanoacetamide is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reactions, side reactions, or suboptimal reaction conditions. Here are the primary factors to consider:
-
Incomplete Reaction: The reaction between ethyl cyanoacetate and benzylamine is an equilibrium process. To drive the reaction to completion, it's beneficial to remove the ethanol byproduct as it forms.[2]
-
Side Reactions: Benzylamine can react with the ester to form a di-addition product, or unreacted starting materials may remain.
-
Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high as to cause decomposition of the product or starting materials.[2]
Troubleshooting Steps:
-
Molar Ratio: Ensure you are using a slight excess of benzylamine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the ethyl cyanoacetate.
-
Temperature Control: Maintain a consistent reaction temperature. A good starting point is refluxing in a suitable solvent like toluene.[2]
-
Byproduct Removal: If using a solvent that forms an azeotrope with ethanol (like toluene), use a Dean-Stark apparatus to remove the ethanol as it is formed, which will shift the equilibrium towards the product.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene | Forms an azeotrope with ethanol for easy removal. |
| Temperature | Reflux (~110 °C for toluene) | Provides sufficient energy for the reaction without causing degradation. |
| Reactant Ratio | 1.1 - 1.2 eq. Benzylamine | Drives the reaction to completion. |
| Monitoring | TLC | Allows for real-time tracking of the reaction progress. |
Q2: I am observing a significant amount of an unknown impurity in my NMR spectrum after synthesizing N-benzyl-2-cyanoacetamide. What could it be?
A2: A common impurity is the corresponding malonamide, formed by the reaction of the product with another molecule of benzylamine. This is more likely to occur if the reaction temperature is too high or the reaction time is excessively long.
Preventative Measures:
-
Strict Temperature Control: Avoid overheating the reaction mixture.
-
Monitor Reaction Progress: Stop the reaction as soon as TLC indicates the consumption of the starting material.
-
Purification: The desired product can typically be purified from this side product by recrystallization, for instance from an ethanol/water or ethyl acetate/hexane mixture.[2]
Step 2: Thionation
Q3: The thionation of N-benzyl-2-cyanoacetamide is not going to completion, and I have a mixture of starting material and product. How can I drive the reaction forward?
A3: Incomplete thionation is a common issue. The reactivity of the nitrile group can be influenced by several factors.
-
Reagent Stoichiometry: An insufficient amount of the thionating agent is a primary cause of incomplete reactions. For non-activated nitriles, an excess of the sulfur source may be required.[1]
-
Base Catalyst: The presence of a suitable base is often crucial for the addition of hydrogen sulfide to the nitrile.[1]
-
Reaction Conditions: Temperature and reaction time play a significant role. The reaction may be slow at lower temperatures.
Troubleshooting Steps:
-
Increase Reagent Concentration: Use a larger excess of sodium hydrosulfide or ensure a continuous supply of H2S gas.
-
Optimize Base: Triethylamine or piperidine are commonly used as base catalysts.[3] The choice and amount of base may need to be optimized.
-
Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. Mild heating is often sufficient.[4]
-
Solvent Choice: A polar aprotic solvent like DMF can be effective for this type of reaction.[1]
Q4: My final product is a dark, oily substance that is difficult to purify. What is causing this, and how can I obtain a clean, solid product?
A4: The formation of dark, oily products often indicates the presence of polysulfides and other impurities. This can be due to side reactions or decomposition.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is essential to remove inorganic salts and other water-soluble impurities.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Column Chromatography: Purification by silica gel column chromatography is often necessary to separate the desired thioamide from nonpolar impurities and colored byproducts.[5]
-
Recrystallization: If a solid is obtained after chromatography, recrystallization can further enhance purity.
Sources
Stability issues of 3-amino-N-benzyl-3-thioxopropanamide in solution
Welcome to the technical support center for 3-amino-N-benzyl-3-thioxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My results with 3-amino-N-benzyl-3-thioxopropanamide are inconsistent. Could the compound be degrading in my experimental solution?
A1: Yes, inconsistent results are a common symptom of compound instability. 3-amino-N-benzyl-3-thioxopropanamide, as a thioamide, possesses inherent chemical liabilities that can lead to degradation under certain conditions. The thioamide functional group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would convert it to the corresponding amide, 3-amino-N-benzyl-propanamide. Additionally, the presence of a primary amine and a secondary amide linkage introduces other potential reaction pathways.
Q2: What are the primary factors that can influence the stability of 3-amino-N-benzyl-3-thioxopropanamide in solution?
A2: The stability of 3-amino-N-benzyl-3-thioxopropanamide in solution is primarily influenced by the following factors:
-
pH: Thioamides are known to be less stable in alkaline media.[1] In basic solutions, the thioamide can be hydrolyzed to the corresponding amide. Strong acidic conditions can also promote hydrolysis, although the mechanism may differ.
-
Solvent: Nucleophilic solvents, such as methanol, can potentially react with the electrophilic carbon of the thioamide group.[1] Protic solvents in general can participate in hydrolysis reactions. It is advisable to use aprotic solvents when possible.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Therefore, it is recommended to handle and store solutions of the compound at low temperatures.
-
Light: Thioamides can undergo photoinduced cis-trans isomerization.[2] While this may not always lead to degradation, it can affect the compound's biological activity and analytical profile. It is best practice to protect solutions from light.
-
Oxygen: Oxidative conditions can lead to the desulfurization of thioamides, converting them back to their amide analogs.
Q3: What are the likely degradation products of 3-amino-N-benzyl-3-thioxopropanamide?
A3: Based on the chemical structure and general reactivity of thioamides, the most probable degradation product is the corresponding amide, 3-amino-N-benzyl-propanamide , formed through hydrolysis of the thioamide group. Other potential degradation pathways could involve reactions at the primary amine or cleavage of the N-benzyl amide bond, although the thioamide is generally the most reactive site for hydrolysis.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with 3-amino-N-benzyl-3-thioxopropanamide.
Problem 1: I observe a gradual loss of my compound's peak in HPLC analysis over time.
This indicates that your compound is degrading in the solution used for analysis or storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
Experimental Protocol: Assessing Solvent and pH Effects on Stability
-
Prepare Stock Solutions: Prepare a concentrated stock solution of 3-amino-N-benzyl-3-thioxopropanamide in an aprotic solvent such as anhydrous DMSO or acetonitrile.
-
Prepare Test Solutions: Dilute the stock solution into a series of different solvents and buffers to assess stability under various conditions. Recommended test conditions are provided in the table below.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature and 4°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each test solution into an HPLC-UV system.
-
Data Analysis: Monitor the peak area of the parent compound and look for the appearance of new peaks, which could be degradation products.
Table 1: Recommended Conditions for Stability Assessment
| Condition | Solvent/Buffer | Temperature |
| Control | Acetonitrile or DMSO | 4°C |
| pH Effect | pH 5.0 Acetate Buffer | Room Temperature |
| pH 7.4 Phosphate Buffer | Room Temperature | |
| pH 9.0 Carbonate Buffer | Room Temperature | |
| Solvent Effect | Methanol | Room Temperature |
| Water | Room Temperature |
Problem 2: I see a new, more polar peak appearing in my chromatogram.
The appearance of a new, more polar peak is a strong indication of the formation of the corresponding amide, 3-amino-N-benzyl-propanamide, through hydrolysis.
Confirmation of Degradation Product:
To confirm the identity of the new peak, you can employ the following strategies:
-
LC-MS Analysis: Analyze the degraded sample by liquid chromatography-mass spectrometry (LC-MS). The predicted mass of the amide hydrolysis product (C10H14N2O) is lower than the parent thioamide (C10H12N2OS).
-
Synthesis of Standard: Synthesize a small amount of the suspected degradation product, 3-amino-N-benzyl-propanamide, to use as a reference standard for co-injection in your HPLC analysis.
Proposed Degradation Pathway:
Caption: Proposed hydrolytic degradation of 3-amino-N-benzyl-3-thioxopropanamide.
Best Practices for Handling and Storage
To minimize stability issues with 3-amino-N-benzyl-3-thioxopropanamide, adhere to the following best practices:
Table 2: Recommended Storage and Handling Conditions
| Form | Storage Condition | Recommended Solvents for Stock Solutions |
| Solid | Store at -20°C in a desiccator, protected from light. | Anhydrous DMSO, Anhydrous DMF, Acetonitrile |
| Solution | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. |
Analytical Methodology for Purity Assessment
A robust analytical method is crucial for monitoring the stability of 3-amino-N-benzyl-3-thioxopropanamide. A reverse-phase HPLC method is generally suitable.
Experimental Protocol: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the compound and any potential degradation products. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thioamide has significant absorbance (typically around 265 nm for thioamides).[2]
-
Column Temperature: 25-30°C.
This method should provide good separation between the relatively nonpolar parent thioamide and its more polar amide degradation product.
References
-
Lampkin, B. J., & VanVeller, B. (2021). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Szostak, M., & Shi, S. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition, 55(38), 11553-11557*. [Link]
-
Mitchell, D. A., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(10), 2935-2944*. [Link]
-
Petersson, E. J., & Lampkin, B. J. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of organic chemistry. [Link]
-
Geronikaki, A., & Hamilakis, S. (2005). The thermal stability of two substituted thioamides. Journal of Thermal Analysis and Calorimetry, 81(2), 439-442*. [Link]
-
Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7849-7852*. [Link]
-
ResearchGate. (2013). Stability of thioamides?. ResearchGate. [Link]
-
Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. In The Chemistry of Amides (pp. 731-857). John Wiley & Sons, Ltd. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Lajoie, G., & Limal, D. (1998). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of medicinal chemistry, 41(23), 4449-4457*. [Link]
-
LibreTexts Chemistry. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. LibreTexts. [Link]
-
Zhang, J., Zhao, H., Li, G., Zhu, X., Shang, L., He, Y., ... & Szostak, M. (2022). Thioamide N–C (S) Activation by Ground-State-Destabilization. Organic & Biomolecular Chemistry, 20(20), 4165-4176*. [Link]
-
Sakamoto, M., & Nishio, T. (2004). The Photochemistry of Thioamides and Thioimides. Yuki Gosei Kagaku Kyokaishi, 62(3), 226-235*. [Link]
-
Lajoie, G. A., Limal, D., & Rousseau, J. (1998). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry, 41(23), 4449-4457*. [Link]
-
Gwarda, R., & Zglobicka, I. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(1), 19-25*. [Link]
-
Nnamonu, L. A., & Uvere, P. O. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Chemistry and Materials Research, 3(8), 1-6*. [Link]
- Papir, Y. S. (1983). U.S. Patent No. 4,374,901. Washington, DC: U.S.
-
Liu, H., & Liu, J. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and bioanalytical chemistry, 392(7-8), 1361-1368*. [Link]
-
Wang, J., Liu, P., & Ke, Y. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of pharmaceutical and biomedical analysis, 131, 347-355*. [Link]
-
Go, B., & Zhang, J. (2010). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Alchem Pharmtech. (n.d.). 3-Amino-N-benzyl-N-ethylpropanamide hydrochloride. Alchem Pharmtech. [Link]
- Sato, Y., & Kumakura, S. (1988). U.S. Patent No. 4,782,077. Washington, DC: U.S.
Sources
Technical Support Center: Overcoming Solubility Challenges of Thioxopropanamide Compounds
Welcome to the technical support center for thioxopropanamide compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. As a class of molecules with significant therapeutic potential, thioxopropanamides often present formulation challenges due to their inherent low aqueous solubility. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles at play.
Our approach is rooted in practical, field-proven insights to not only solve immediate solubility problems but also to empower you with the knowledge to proactively design more effective experimental and formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered when working with thioxopropanamide compounds.
Q1: My thioxopropanamide compound shows poor solubility in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to characterize the physicochemical properties of your specific thioxopropanamide derivative. The solubility of organic compounds is fundamentally linked to their structure.[1][2]
-
pH-Dependent Solubility Profile: Thioxopropanamide compounds may possess ionizable functional groups. Therefore, their solubility can be significantly influenced by the pH of the aqueous medium.[3][4][5] Weakly acidic or basic compounds will exhibit different solubilities as the pH changes.[6] For instance, the aqueous solubility of acidic compounds increases with a rise in pH, while basic compounds become more soluble as the pH decreases.[7]
-
Recommendation: Perform a pH-solubility profile study. This involves measuring the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This data will reveal if your compound is ionizable and at what pH it achieves maximum solubility.
-
-
pKa Determination: If the pH-solubility profile indicates ionizable behavior, determining the pKa of your compound is essential. The pKa is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms. This information is crucial for selecting appropriate buffers and predicting in vivo behavior.
Q2: I've identified the optimal pH for my compound, but the solubility is still insufficient for my assay. What's the next logical step?
A2: If pH adjustment alone is inadequate, the use of co-solvents is a common and effective strategy.[8][9][10] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby enhancing the solubility of hydrophobic compounds.[11]
-
Common Co-solvents in Pharmaceutical Development:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly low molecular weight PEGs like PEG 300 and PEG 400
-
Glycerol
-
Dimethyl sulfoxide (DMSO)[12]
-
-
Causality: The mechanism behind co-solvency involves altering the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the thioxopropanamide molecule.[11]
-
Considerations: While effective, the concentration of co-solvents must be carefully optimized. High concentrations can sometimes lead to precipitation upon dilution into a fully aqueous environment (a phenomenon known as "fall-out") and may also introduce toxicity in biological assays.
Q3: I'm concerned about the potential toxicity of organic co-solvents in my cell-based assays. Are there alternative solubilization methods?
A3: Absolutely. When organic solvents are a concern, complexation with cyclodextrins offers a powerful and biocompatible alternative.[13][14][15]
-
What are Cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] This unique structure allows them to encapsulate poorly soluble "guest" molecules, like your thioxopropanamide compound, forming an inclusion complex.[13][16]
-
Mechanism of Solubility Enhancement: The exterior of the cyclodextrin-drug complex is hydrophilic, which allows it to readily dissolve in aqueous media, effectively shuttling the insoluble drug into the solution.[14]
-
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12]
-
HP-β-CD and SBE-β-CD are often preferred in pharmaceutical applications due to their higher aqueous solubility and improved safety profiles compared to native β-CD.
Q4: My compound needs to be formulated into a solid dosage form for preclinical studies, but its low solubility is hindering dissolution. What strategies can I employ?
A4: For solid dosage forms, enhancing the dissolution rate is as critical as improving solubility.[17] Two widely adopted and effective techniques are particle size reduction and the formation of solid dispersions.
-
Particle Size Reduction (Micronization and Nanonization): The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[18] By reducing the particle size, you dramatically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[19]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[24] The goal is to reduce the drug's particle size to a molecular level and to improve its wettability.[25][26]
-
Mechanism: The drug is typically dispersed in a hydrophilic polymer.[27] Upon contact with water, the polymer dissolves, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate than the crystalline form.[28]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[24]
-
Experimental Protocols & Workflows
The following section provides step-by-step methodologies for the key solubility enhancement techniques discussed.
Protocol 1: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 1.0 to 8.0 (e.g., in 1.0 pH unit increments). Use buffers with appropriate buffering capacity for each pH value (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of the thioxopropanamide compound to a known volume of each buffer in separate vials. Ensure that solid material remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Workflow for Solubility Enhancement Strategy Selection
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: A decision-making workflow for addressing solubility issues of thioxopropanamide compounds.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
The kneading method is a simple and economical technique for preparing cyclodextrin inclusion complexes.[13]
-
Molar Ratio Calculation: Determine the desired molar ratio of the thioxopropanamide compound to the cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Slurry Formation: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Incorporation of the Drug: Gradually add the thioxopropanamide compound to the cyclodextrin paste while continuously triturating (kneading) with a pestle.
-
Kneading: Continue the kneading process for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for a hypothetical thioxopropanamide compound.
| Technique | Typical Fold-Increase in Solubility | Key Advantages | Key Considerations |
| pH Adjustment | 2-50x (for ionizable compounds) | Simple, cost-effective | Only applicable to ionizable compounds; risk of precipitation upon pH shift |
| Co-solvency | 10-100x | Effective for a wide range of compounds | Potential for toxicity; risk of precipitation upon dilution |
| Cyclodextrin Complexation | 50-500x | Biocompatible; suitable for parenteral formulations | Can be costly; requires specific molecular geometry for complexation |
| Solid Dispersion | 100-1000x | Significant increase in dissolution rate; suitable for oral solid dosage forms | Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion) |
Diagram: Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin encapsulates a hydrophobic thioxopropanamide molecule.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's cavity to form a water-soluble inclusion complex.
This technical support guide provides a comprehensive overview of strategies to overcome the solubility challenges of thioxopropanamide compounds. By systematically evaluating the compound's properties and applying the appropriate enhancement techniques, researchers can significantly improve the developability of these promising molecules.
References
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Journal of Drug Delivery and Therapeutics. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
PubMed. (2020). Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
National Center for Biotechnology Information. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
ResearchGate. (2016). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]
-
Medscape. Cosolvent. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
University of Greenwich. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Wisdom Library. (2025). Solid dispersion technology: Significance and symbolism. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Pharma Focus Europe. (2024). Role of Excipients in Drug Formulation. [Link]
-
Contract Pharma. (2021). Recent Advances in Solid Dispersion Technologies. [Link]
-
PubMed Central. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
Research Journal of Pharmacy and Technology. (2021). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. [Link]
-
PharmTech. (2024). Pharmaceutical particle size reduction techniques. [Link]
-
ResearchGate. (2018). SOLID DISPERSIONS: A REVIEW ON DRUG DELIVERY SYSTEM AND SOLUBILITY ENHANCEMENT. [Link]
-
YouTube. (2025). How Does pH Impact Ionic Compound Solubility?. [Link]
-
Khan Academy. pH and solubility. [Link]
-
ACS Publications. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
National Center for Biotechnology Information. (2014). Nanosizing of drugs: Effect on dissolution rate. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water?. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Juniper Publishers. (2023). Micronization Technique for Solubility Enhancement. [Link]
-
IJCRT.org. (2023). Micronization Technique for Solubility Enhancement. [Link]
- Google Patents. (2018).
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]
-
Reddit. (2022). Water Solubility of Organic Compounds Tips?. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. grokipedia.com [grokipedia.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. ijcrt.org [ijcrt.org]
- 23. ascendiacdmo.com [ascendiacdmo.com]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Solid dispersion technology: Significance and symbolism [wisdomlib.org]
- 27. contractpharma.com [contractpharma.com]
- 28. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in N-Benzyl Amide Synthesis
An in-depth guide to navigating and mitigating common side reactions in the synthesis of N-benzyl amides, designed for chemists in research and development.
The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1] The N-benzyl amide moiety, in particular, is a common scaffold in numerous biologically active compounds. While seemingly straightforward, the coupling of a carboxylic acid and benzylamine is often plagued by side reactions that can reduce yield, complicate purification, and, in the case of chiral substrates, compromise stereochemical integrity.
This guide provides an in-depth analysis of the most common side reactions encountered during N-benzyl amide synthesis. Structured as a troubleshooting resource, it delves into the mechanistic origins of these unwanted transformations and offers field-proven strategies and detailed protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid, actionable answers to the most common issues encountered in the lab.
Q1: My reaction with EDC/DCC is giving a persistent, hard-to-remove impurity. What is it and how can I prevent it? A1: You are likely observing the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, formed between your carboxylic acid and the carbodiimide (EDC or DCC), rearranges intramolecularly instead of reacting with benzylamine.[2] This byproduct often has solubility properties similar to the desired amide, making purification difficult.[2] To prevent this, add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to your reaction. These additives intercept the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.[3][4]
Q2: I'm using a chiral carboxylic acid and I'm concerned about racemization. What are the best practices to maintain stereochemical integrity? A2: Racemization is a significant risk when activating chiral carboxylic acids, especially those with an alpha-carbon stereocenter. The primary mechanism is the formation of a planar oxazolone intermediate.[5] To preserve stereochemical integrity:
-
Use Additives: HOBt and HOAt are highly effective at suppressing racemization by minimizing the lifetime of the highly reactive intermediates that lead to oxazolone formation.[3][6]
-
Choose the Right Coupling Reagent: Uronium/aminium salts like HATU and phosphonium salts like PyBOP are generally superior to carbodiimides for suppressing racemization.[1][3] Ynamides have also been reported as racemization-free coupling reagents.[7]
-
Control the Base and Temperature: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. Perform the reaction at a lower temperature (e.g., starting at 0 °C) to reduce the rate of epimerization.[8]
Q3: My coupling reaction is sluggish or fails completely. What can I do? A3: Low reactivity can be due to several factors, including sterically hindered substrates or electron-deficient starting materials (e.g., an aniline instead of an aliphatic amine).[9] To drive the reaction to completion:
-
Switch to a More Potent Coupling Reagent: Uronium/aminium reagents like HATU, HBTU, or HCTU are generally more reactive than carbodiimides and are a good choice for difficult couplings.[3][]
-
Increase Temperature: Gently heating the reaction can often overcome activation energy barriers. However, be mindful that this can also increase the rate of side reactions, particularly racemization.[6]
-
Check for Salt Formation: Ensure you have an appropriate base in the reaction. Without a base, the carboxylic acid and benzylamine can form a non-reactive ammonium carboxylate salt, halting the reaction.[11]
Q4: Why is the order of reagent addition important when using uronium/aminium reagents like HATU/HBTU? A4: The order of addition is critical to prevent the formation of an unwanted guanidinium byproduct . If the amine (benzylamine) is mixed with the uronium/aminium reagent before the carboxylic acid is activated, the amine can react directly with the coupling agent. To avoid this, always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the benzylamine.
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed mechanistic look at key side reactions and comprehensive strategies for their prevention.
Issue 1: N-Acylurea Byproduct Formation with Carbodiimides
-
Problem: When using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), a stable, neutral byproduct is formed that complicates purification by chromatography or crystallization.[2]
-
Root Cause Analysis: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is the intended acylating agent. However, it is prone to a rapid, intramolecular[1][3]-acyl migration, which results in the formation of a stable N-acylurea. This pathway competes directly with the desired intermolecular reaction with benzylamine.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Thioamidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing reaction conditions for thioamidation, a critical transformation in organic synthesis and drug development. Thioamides, as isosteres of amides, offer unique chemical and physical properties that can enhance the pharmacokinetic profiles of drug candidates.[1] This resource is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring you can navigate the complexities of thioamidation with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting amides to thioamides?
The most prevalent and effective reagents for the thionation of amides are phosphorus-based compounds, primarily Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1][2][3] Lawesson's Reagent is often favored for its milder reaction conditions and cleaner reaction profiles compared to P₄S₁₀.[1][4] Other methods include the Willgerodt-Kindler reaction, which is suitable for converting aryl-alkyl ketones to thioamides, and the use of elemental sulfur with various activating agents.[3][5]
Q2: My reaction with Lawesson's Reagent is sluggish or incomplete. What should I do?
Several factors can influence the rate and completeness of a thionation reaction using Lawesson's Reagent:
-
Solvent Choice: While toluene is commonly used at reflux temperatures (~110 °C), tetrahydrofuran (THF) can facilitate the reaction at room temperature, provided the reagent is fully dissolved.[1][6] Note that dissolving Lawesson's Reagent in THF may require a significant volume of the solvent.[6]
-
Temperature: For many substrates, heating is necessary to drive the reaction to completion.[1] Refluxing in a suitable solvent like toluene is a standard procedure.[1]
-
Stoichiometry: Typically, 0.5 equivalents of the dimeric Lawesson's Reagent are used per equivalent of the amide.[1] However, for less reactive amides, a slight excess of the thionating agent may be beneficial.
-
Substrate Reactivity: The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters.[1] Steric hindrance around the carbonyl group can also significantly slow down the reaction.[5]
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side product formation in thioamidation reactions can arise from several sources:
-
Reaction with other functional groups: Lawesson's reagent can also thionate ketones and, to a lesser extent, esters.[4] If your substrate contains these functional groups, you may observe the formation of the corresponding thioketones or thioesters. Careful control of reaction time and temperature can sometimes achieve selective thionation of the amide.
-
Decomposition of the reagent or product: Lawesson's reagent and the resulting thioamides can be sensitive to moisture and prolonged heating. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Unpleasant Odors: Lawesson's Reagent and its byproducts, including hydrogen sulfide, have strong, unpleasant odors and are toxic.[1] All manipulations should be performed in a well-ventilated fume hood.[1]
Q4: What is the best way to purify my thioamide product?
Silica gel column chromatography is the most common method for purifying thioamides.[1][6] It is crucial to perform an aqueous work-up before chromatography to remove the phosphorus byproducts from Lawesson's Reagent, as these can interfere with the purification.[6] Washing the crude product with copious amounts of water is recommended.[6]
Troubleshooting Guide
Issue 1: Low Yield of Thioamide
Low yields are a common frustration in thioamidation. This guide will walk you through a systematic approach to diagnose and resolve the issue.
Initial Checks:
-
Reagent Quality: Ensure your thionating agent (e.g., Lawesson's Reagent, P₄S₁₀) is of good quality and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere).
-
Anhydrous Conditions: Moisture can react with thionating reagents and reduce their effectiveness. Use freshly distilled, anhydrous solvents and dry glassware.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low thioamide yield.
Detailed Steps & Explanations:
-
Verify Reagent Quality: Lawesson's Reagent can degrade over time, especially if exposed to moisture. If in doubt, use a fresh batch or a recently purchased bottle.
-
Ensure Anhydrous Conditions: Traces of water can hydrolyze both the thionating reagent and the product. Dry solvents over appropriate drying agents and assemble your reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time: Thioamides can be thermally unstable. Use TLC to find the point of maximum conversion of the starting material without significant byproduct formation.
-
Increase Reaction Temperature: If the reaction is slow at a given temperature, gradually increasing the heat can improve the rate. For instance, if a reaction in THF at room temperature is sluggish, switching to toluene and refluxing may be effective.[1][6]
-
Change Solvent: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Toluene and THF are common choices, but others like xylene or dioxane can also be effective.[7][8]
-
Increase Stoichiometry: For sterically hindered or electronically deactivated amides, using a slight excess (e.g., 0.6-0.7 equivalents of Lawesson's Reagent) may be necessary to drive the reaction to completion.
-
Consider Alternative Reagents: If Lawesson's Reagent proves ineffective, Phosphorus Pentasulfide (P₄S₁₀) may be a more potent option, although it often requires higher temperatures.[4] Other, more specialized thionating agents are also available.[2]
Issue 2: Difficult Purification
Challenges in purifying the final thioamide product often stem from persistent byproducts.
Key Considerations for Purification:
-
Aqueous Work-up is Critical: Do not skip the aqueous work-up. The phosphorus-containing byproducts from Lawesson's Reagent are often soluble in water and can be largely removed before chromatography.[6] Some protocols suggest an aqueous work-up followed by extraction with an organic solvent like ether.[6]
-
Chromatography Eluent System: The polarity of the eluent for column chromatography should be carefully selected based on TLC analysis to ensure good separation of the thioamide from any remaining impurities.[1]
-
Alternative Work-up Procedures: For large-scale reactions, a chromatography-free workup has been developed using ethylene glycol to remove phosphorus byproducts, which can be a more practical approach.[9]
Workflow for Purification Challenges:
Caption: Troubleshooting workflow for thioamide purification.
Experimental Protocols
General Protocol for Thioamidation using Lawesson's Reagent
This protocol describes a general procedure for the thionation of an amide on a 1.0 mmol scale. The reaction conditions may require optimization depending on the specific substrate.[1]
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 202 mg)
-
Anhydrous Toluene or THF (10-20 mL)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol).
-
Add the anhydrous solvent (Toluene for reflux conditions, THF for room temperature).
-
If using toluene, heat the reaction mixture to reflux (~110 °C).[1] If using THF, stir at room temperature.[6]
-
Monitor the reaction progress by TLC until the starting amide is consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate or ether).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system determined by TLC analysis.[1]
Safety Precautions:
-
Lawesson's Reagent and its byproducts have a strong, unpleasant odor and are toxic.[1] Handle in a well-ventilated fume hood.[1]
-
The reaction can generate hydrogen sulfide gas, which is also toxic.[1] Ensure adequate ventilation.
Data Presentation
Table 1: Comparison of Common Thionating Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene, reflux or THF, rt | Milder conditions, cleaner reactions, good yields[1][4] | Unpleasant odor, phosphorus byproducts require careful removal[1][6] |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures (e.g., refluxing xylene or pyridine) | Potent, can be effective for unreactive amides | Harsh conditions, often lower yields, significant byproduct formation[4][10] |
| Elemental Sulfur (S₈) | Varies (e.g., with a base or in a three-component reaction) | Inexpensive, atom-economical | Often requires specific activators or catalysts, can have limited substrate scope[11] |
References
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Nielsen, M. H., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). ACS Omega. [Link]
-
Li, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). ACS Publications. [Link]
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Request PDF on ResearchGate. [Link]
-
ResearchGate. General methods for synthesis of thioamides. [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Zhang, Q., Soulère, L., & Queneau, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules. [Link]
-
Al-Adiwish, W. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry & Chemical Technology. [Link]
-
Gasilova, N., et al. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie International Edition. [Link]
-
ResearchGate. Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry. [Link]
-
Wang, X., et al. (2021). Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides. Nature Communications. [Link]
-
Naranjo-Castañeda, C., Leyva-Ramírez, M. A., & Juaristi, E. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
-
Naranjo-Castañeda, C., Leyva-Ramírez, M. A., & Juaristi, E. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]
-
Mild Method for the Conversion of Amides to Thioamides. (2025). ResearchGate. [Link]
-
Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). ACS Publications. [Link]
-
Prebiotic thiol-catalyzed thioamide bond formation. (2022). Nature Communications. [Link]
- Thiation process. (1987).
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Thioamide. Wikipedia. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). ACS Chemical Biology. [Link]
-
Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Journal of the American Chemical Society. [Link]
-
Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Research Square. [Link]
-
Incorporating Thioamides into Proteins by Native Chemical Ligation. (2015). Current Protocols in Chemical Biology. [Link]
-
Reaction of Thioamides. (2015). Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]
-
Opportunities and challenges in the synthesis of thioamidated peptides. (2020). Methods in Enzymology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thioamide - Wikipedia [en.wikipedia.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 9. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-amino-N-benzyl-3-thioxopropanamide
Welcome to the technical support guide for the crystallization of 3-amino-N-benzyl-3-thioxopropanamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The following sections provide a foundational protocol and a comprehensive troubleshooting guide in a question-and-answer format, grounded in established crystallographic principles.
Section 1: Understanding the Molecule and Its Crystallization Behavior
3-amino-N-benzyl-3-thioxopropanamide is a molecule possessing several functional groups that dictate its crystallization behavior: a primary amine (-NH2), a secondary amide (-CONH-), a thioamide (-CSNH2), and a benzyl group. The presence of multiple hydrogen bond donors and acceptors, along with the potential for π-π stacking from the aromatic ring, suggests that the molecule has a strong tendency to form ordered crystal lattices.[1][2] However, this same complexity can lead to challenges such as polymorphism, solvent inclusion, and the formation of amorphous precipitates if conditions are not carefully controlled. Thioamides, in particular, can present unique challenges compared to their oxo-amide counterparts.[3]
Section 2: Foundational Recrystallization Protocol
This protocol serves as a robust starting point for the purification of 3-amino-N-benzyl-3-thioxopropanamide. The core principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[4]
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount (approx. 10-20 mg) of the crude 3-amino-N-benzyl-3-thioxopropanamide into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[4]
-
Heat the test tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.
-
Common solvents to screen are listed in the table below. Given the molecule's structure, polar protic solvents like ethanol or isopropanol, or mixtures such as ethyl acetate/hexane, are promising candidates.
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring. Add just enough solvent to completely dissolve the solid at the solvent's boiling point. Using an excessive amount of solvent is a common cause of poor yield.[5]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, perform a hot filtration. Keep the filtration apparatus (funnel, filter paper, receiving flask) hot to prevent premature crystallization. Activated charcoal can be added to the hot solution before filtration to remove colored impurities.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly to room temperature on an insulated surface (like a cork ring or wooden block). Rapid cooling encourages the formation of small, impure crystals.[5]
-
Once at room temperature, the flask can be moved to an ice bath to maximize the crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven is recommended.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the crystallization of 3-amino-N-benzyl-3-thioxopropanamide.
Q1: I've dissolved my compound in the hot solvent, but upon cooling, a viscous liquid or oil forms instead of crystals. What is happening and how do I fix it?
A: This phenomenon is known as "oiling out." It occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[5] Oiled-out products are typically impure.
-
Immediate Action: Reheat the solution until the oil redissolves.
-
Solution 1: Add More Solvent: The most common cause is supersaturation. Add a small amount (10-20% more volume) of the hot solvent to the solution. This decreases the saturation temperature, hopefully to a point below the compound's melting point.[5]
-
Solution 2: Change the Solvent System: The polarity of the solvent may be too similar to your compound. Try a less polar solvent, or if using a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble (the "anti-solvent").
-
Solution 3: Lower the Cooling Temperature: Cool the solution very slowly and to a lower temperature (e.g., in a -20 °C freezer, if the solvent allows) to encourage solidification.
Q2: My solution has cooled completely, but no crystals have formed. What should I do?
A: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.
-
Solution 1: Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the first crystals to form.[6]
-
Solution 2: Add a Seed Crystal: If you have a small crystal of pure 3-amino-N-benzyl-3-thioxopropanamide, add it to the solution. This provides a perfect template for further crystal growth.[6]
-
Solution 3: Reduce Solvent Volume: You may have used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Solution 4: Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
Q3: As soon as I removed the flask from the heat, a large amount of fine powder crashed out of solution. Is this a problem?
A: Yes, this is a sign of excessively rapid crystallization. While you have recovered your product, it has likely trapped a significant amount of impurities within the rapidly formed crystal lattice, defeating the purpose of recrystallization.[5] An ideal crystallization process occurs over 15-30 minutes.
-
Solution: Reheat the flask to redissolve the solid. Add more solvent (perhaps 10-20% more) to decrease the saturation level.[5] Ensure the subsequent cooling is very slow by insulating the flask. Using a larger flask than necessary can also cause rapid cooling due to a high surface-area-to-volume ratio.[5]
Q4: My final yield of crystals is very low. Where did my compound go?
A: A low yield can result from several factors.
-
Possible Cause 1: Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a large portion of your compound dissolved in the mother liquor even when cold.[5]
-
Possible Cause 2: Premature Crystallization: If the compound crystallized during a hot filtration step, you would lose a significant amount of product. Ensure all equipment is kept hot during this step.
-
Possible Cause 3: Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation from the solution.
-
Troubleshooting: Before discarding the mother liquor (the filtrate), try cooling it further or evaporating some of the solvent to see if more crystals form. This will tell you if too much solvent was the issue.
Section 4: Data & Visualizations
Table 1: Common Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Likely too polar; may be useful as an anti-solvent.[7] |
| Ethanol | 78 | High | Good starting point. The -OH group can hydrogen bond. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Medium-High | Aprotic polar solvent; good alternative if protic solvents cause issues. |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity.[7] |
| Toluene | 111 | Low | May be effective, especially for aromatic compounds.[7] |
| Heptane/Hexane | 98 / 69 | Very Low | Unlikely to be a primary solvent, but excellent as an anti-solvent.[7] |
Diagram 1: Troubleshooting Crystallization Workflow
Caption: A flowchart detailing the decision-making process for troubleshooting common crystallization problems.
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
-
EPFL. Guide for crystallization. Available at: [Link]
-
University of Potsdam. Advice for Crystallization. Available at: [Link]
-
3M. (2024). Safety Data Sheet. Provides general chemical handling and safety information. Available at: [Link]
-
Hisaeda, Y., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide. Crystal Growth & Design. Available at: [Link]
-
Pagliari, A. B., et al. (2022). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides. CrystEngComm. Available at: [Link]
-
MacGillivray, L. R., et al. (2011). Unzipping the Dimer in Primary Amides by Cocrystallization with Sulfoxides. Crystal Growth & Design. Available at: [Link]
-
Al-Adhami, M. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. Available at: [Link]
-
Zhang, Y., et al. (2021). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine. ResearchGate. Available at: [Link]
-
Organic Chemistry at Cal Poly. (2020). Recrystallization. YouTube. Available at: [Link]
Sources
- 1. Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of Anticonvulsant Intermediates
Welcome to the technical support center for the synthesis and scale-up of anticonvulsant intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex challenges encountered when transitioning from bench-scale experiments to pilot or production-scale manufacturing. Here, we address specific issues in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
Scaling up a chemical synthesis is not merely about using larger flasks and greater volumes of reagents. The transition introduces new variables and magnifies the importance of others, primarily due to changes in physical phenomena like heat and mass transfer.[1][2][3] Understanding these principles is the first step to a successful and safe scale-up.
Q1: What are the primary safety hazards to consider during the scale-up of anticonvulsant intermediate synthesis?
A1: The two most critical safety hazards during scale-up are thermal runaways and pressure build-up.[4]
-
Thermal Runaway: Many reactions in anticonvulsant synthesis are exothermic. As you increase the scale, the volume of the reaction mixture (which generates heat) increases by the cube of the radius (r³), while the surface area of the reactor (which dissipates heat) only increases by the square of the radius (r²).[5] This fundamental disparity means that heat dissipation becomes significantly less efficient at larger scales, potentially leading to a rapid, uncontrolled increase in temperature and reaction rate—a dangerous positive feedback loop known as a thermal runaway.[5][6]
-
Pressure Build-up: Reactions that produce gaseous byproducts can lead to a dangerous increase in pressure if the gas evolution is faster than the venting capacity of the larger reactor.[4] Using needle adapters for gas outlet, which may be sufficient in the lab, is inadequate for larger scales; proper gas inlet/vacuum adapters are necessary to handle larger gas flows.[5][6]
A thorough Process Hazard Analysis (PHA) is essential before any scale-up.[4] Techniques like reaction calorimetry are invaluable for quantifying heat flow and determining the thermal risk of a process.[7]
Q2: My reaction yield and selectivity have decreased significantly after scaling up. What is the likely cause?
A2: This is a classic scale-up problem, often rooted in inadequate mixing and heat transfer.[3]
-
Mixing Inefficiency: A magnetic stir bar that effectively mixes a 100 mL flask is no match for a 20 L reactor. In large vessels, inefficient mixing (often requiring overhead stirrers) can create "dead zones" or areas of poor agitation.[2][5] This leads to localized concentration gradients of reactants or reagents, which can favor the formation of unwanted side products and reduce the yield of the desired intermediate.[2]
-
Thermal Gradients: Poor heat dissipation can create hot spots within the reactor, even if the external heating bath is at the correct temperature.[2][5] These localized high-temperature zones can accelerate decomposition pathways or side reactions, leading to a different impurity profile and lower yield of the target molecule.[2] It is critical to monitor the internal reaction temperature with a thermocouple probe.[5][6]
Q3: Why is my crystallization process yielding a different polymorph/crystal habit at a larger scale?
A3: Crystal form is highly sensitive to the conditions under which it is generated, and these conditions are notoriously difficult to replicate perfectly at different scales.[][9] Key factors include:
-
Supersaturation Rate: The rate at which supersaturation is achieved (e.g., through cooling or anti-solvent addition) directly influences nucleation and crystal growth.[10] Slower cooling rates in larger vessels can lead to the formation of different, often more thermodynamically stable, polymorphs.
-
Mixing and Shear Forces: The type and intensity of agitation affect crystal nucleation and can cause crystal breakage (secondary nucleation), influencing the final particle size distribution.[9]
-
Presence of Impurities: Minor impurities that were insignificant at the lab scale can become significant at a larger scale, potentially inhibiting or promoting the growth of a specific crystal form.[11]
Controlling polymorphism is critical as it impacts the intermediate's stability, solubility, and downstream processability.[]
Q4: What is a safe, incremental factor for scaling up a reaction?
A4: For reactions with known or potential hazards, a conservative approach is crucial. A common rule of thumb is to increase the scale by a maximum of three- to five-fold for each step.[6] For more routine, well-understood reactions, a ten-fold increase may be acceptable.[7] After each scale-up, the process should be thoroughly re-evaluated for any unexpected changes before proceeding to the next level.[5]
Section 2: Troubleshooting Guide for Common Synthesis & Purification Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the scale-up process.
Reaction Control & Thermal Management
Problem: The internal reaction temperature is rapidly increasing beyond the set point, even with cooling applied (potential thermal runaway).
Root Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action & Scientific Rationale |
| Inefficient Heat Removal | Is the internal temperature significantly higher than the jacket/bath temperature? | Action: Improve agitation to enhance heat transfer to the reactor walls. For future runs, consider a larger reactor to increase the surface-area-to-volume ratio or use a more diluted reaction mixture.[6] Rationale: The rate of heat removal is proportional to the heat transfer coefficient and the temperature difference between the reaction and the coolant. Better mixing improves this coefficient. |
| Reagent Addition Rate Too High | Did the exotherm begin shortly after starting the addition of a reactive reagent? | Action: Immediately stop the reagent addition. If necessary, apply emergency cooling. For subsequent experiments, slow down the addition rate significantly. Rationale: Controlling the addition rate of a limiting reagent is a common and effective way to control the rate of heat generation in an exothermic reaction.[1] |
| Incorrect Reaction Concentration | Is the reaction concentration higher than what was used in the lab-scale experiment? | Action: Use a larger volume of solvent. Reaction concentrations between 0.1M and 1M are typical averages to consider.[6] Rationale: The solvent acts as a heat sink, absorbing the energy released during the reaction and moderating the temperature increase. |
Crystallization and Product Isolation
Problem: The isolated intermediate has a wide particle size distribution (PSD), leading to slow filtration and inconsistent bulk density.
Root Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action & Scientific Rationale |
| Uncontrolled Nucleation | Did the product "crash out" of solution rapidly upon cooling or anti-solvent addition? | Action: Implement controlled cooling or slower anti-solvent addition. Consider using seed crystals to control nucleation. Rationale: Rapid precipitation leads to excessive nucleation, creating a large number of fine particles.[] Seeding provides a template for crystal growth, allowing for the formation of larger, more uniform crystals by controlling the level of supersaturation.[10] |
| Ineffective Agitation | Are there visible "dead zones" in the crystallizer? Is the agitation speed too high or too low? | Action: Optimize the stirrer speed and type (e.g., anchor vs. pitched-blade turbine) to ensure uniform suspension without causing excessive crystal breakage. Rationale: Poor mixing leads to non-uniform supersaturation, causing both fines and agglomerates.[9] Conversely, excessively high shear can lead to secondary nucleation from crystal attrition. |
| Solvent System Issues | Was the same solvent/anti-solvent ratio used as in the lab? | Action: Re-evaluate the solvent system. The choice of solvent directly impacts solubility and crystal habit.[9] Rationale: Different solvents can lead to the formation of different crystal shapes and polymorphs, which in turn affects filtration and packing properties. |
Impurity Profile Management
Problem: High-Performance Liquid Chromatography (HPLC) analysis shows new or significantly increased levels of impurities compared to the lab-scale synthesis.
Root Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action & Scientific Rationale |
| Longer Reaction/Work-up Times | Did the overall process, from reaction start to product isolation, take considerably longer at scale? | Action: Conduct stability studies on the reaction mixture and isolated intermediates to determine their stability over time at operating temperatures.[3] Rationale: Intermediates or products that are stable for a few hours in the lab may degrade or participate in side reactions over the extended processing times required for large-scale operations.[3] |
| Localized Overheating (Hot Spots) | Does the impurity profile suggest thermal degradation? | Action: Improve mixing and monitor the internal reaction temperature closely.[5] Rationale: As discussed, hot spots can activate alternative reaction pathways that are not observed at the well-controlled temperatures of a lab-scale reaction.[2] |
| Change in Raw Material Purity | Are you using a different supplier or grade of a key starting material? | Action: Perform a thorough analysis of all starting materials. Rationale: Even minor impurities in raw materials can be amplified during scale-up, potentially acting as catalysts for side reactions or being carried through to the final product. |
Section 3: Process Analytical Technology (PAT) for Robust Scale-Up
To proactively manage the challenges of scale-up, modern pharmaceutical development employs Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12] This approach, endorsed by regulatory agencies like the FDA, helps build quality into the process (Quality by Design, QbD) rather than relying on end-product testing.[12]
How can PAT help in scaling up anticonvulsant synthesis?
By integrating in-situ analytical tools, you can gain real-time process understanding, which is invaluable during scale-up.[13][14]
| PAT Tool | Application in Synthesis Scale-Up | Benefit |
| In-line Raman or Near-Infrared (NIR) Spectroscopy | Monitor reactant consumption, intermediate formation, and product concentration in real-time without sampling.[15] | Enables precise determination of reaction endpoints, prevents over-processing, and helps detect deviations from the expected reaction profile immediately.[14] |
| Focused Beam Reflectance Measurement (FBRM) | Track changes in particle size and count during crystallization in real-time. | Provides direct insight into nucleation and growth kinetics, allowing for precise control over the final crystal size distribution. |
| Automated HPLC/GC Sampling | Automatically draws samples from the reactor for at-line analysis of reaction progress and impurity formation. | Provides detailed quantitative data throughout the batch, helping to build robust kinetic models and understand impurity formation mechanisms.[16] |
Implementing PAT allows for a data-rich, science-based approach to scale-up, reducing the number of failed batches and accelerating process development.[14][17]
Section 4: Visualizing Troubleshooting & Workflows
Diagrams can clarify complex decision-making processes. Below are Graphviz representations of common troubleshooting workflows.
Workflow for Investigating Yield Loss on Scale-Up
Caption: Troubleshooting workflow for diagnosing yield loss.
Workflow for Managing Polymorphism in Crystallization
Caption: Decision tree for controlling crystal polymorphism.
Section 5: Case Study: Scaling the Synthesis of a Phenytoin Intermediate
The synthesis of Phenytoin often proceeds via the reaction of benzil with urea (a variation of the Biltz synthesis).[18][19][20] A common intermediate is 5,5-diphenylimidazolidine-2,4-dione, formed before an acid-catalyzed rearrangement.
Problem: On a 10L scale, the yield of the intermediate dropped to 45% from 80% in the lab, and significant amounts of unreacted benzil and a byproduct, identified as benzilic acid, were observed.
Troubleshooting Protocol:
-
Initial Hypothesis: The reaction is base-catalyzed, and poor mixing at scale is likely causing localized high concentrations of the base (e.g., NaOH or KOH), leading to a competing saponification of benzil to form benzilate, which upon workup gives benzilic acid. The poor mixing also prevents the urea from reacting effectively.
-
Experimental Verification:
-
Temperature Monitoring: An internal temperature probe was used in a repeat batch. It revealed a significant exotherm (10-15°C spike) during the initial phase of base addition, indicating poor heat transfer.
-
Mixing Study: A visual inspection (where possible and safe) and torque measurements on the overhead stirrer indicated that the initial slurry of benzil was not being adequately suspended.
-
-
Corrective Actions Implemented:
-
Reverse Addition: Instead of adding the base solution to the slurry of benzil and urea, the benzil/urea slurry was added portion-wise to the base solution to maintain better control over the exotherm and ensure the base was well-dispersed.
-
Improved Agitation: The stirrer speed was increased, and a pitched-blade turbine impeller was installed to improve solid suspension.
-
Temperature Control: The reaction was started at a lower initial temperature to accommodate the exotherm observed during reagent addition.
-
-
Outcome: The implementation of these changes resulted in a yield of 75% at the 10L scale, with a significant reduction in the formation of benzilic acid. This demonstrates how addressing fundamental physical principles of heat and mass transfer is key to a successful scale-up.
References
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
-
QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
St-Jean, A., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
CatSci Ltd. Some Scale-up Considerations. [Link]
-
Longdom Publishing. Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
-
Trampuž, M., et al. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
American Chemical Society. (2022). Improved small-scale synthesis of phenytoin for potential practical application. [Link]
-
Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. [Link]
-
METTLER TOLEDO. API Crystallization. [Link]
-
Mirasol, F. (2017). The Challenges of PAT in the Scale-Up of Biologics Production. BioPharm International. [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Braatz, R. D., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals. [Link]
-
Morressier. (2020). Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement. [Link]
-
Mohammad, A., et al. (2023). The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for Disturbance Simulation. OSTI.GOV. [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up. [Link]
-
Slideshare. Synthesis of Phenytoin. [Link]
-
Mohammad, A., et al. (2023). Development of a continuous synthesis process for carbamazepine using validated in-line Raman spectroscopy and kinetic modelling for disturbance simulation. Reaction Chemistry & Engineering. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. sdlookchem.com [sdlookchem.com]
- 4. qesacademy.com [qesacademy.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. catsci.com [catsci.com]
- 9. crystalpharmatech.com [crystalpharmatech.com]
- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. fda.gov [fda.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. agilent.com [agilent.com]
- 15. osti.gov [osti.gov]
- 16. Development of a continuous synthesis process for carbamazepine using validated in-line Raman spectroscopy and kinetic modelling for disturbance simulation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 19. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 20. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
Technical Support Center: Refinement of QSAR Models for Enaminone Anticonvulsants
Welcome to the technical support center for Quantitative Structure-Activity Relationship (QSAR) modeling of enaminone anticonvulsants. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the computational design and optimization of this promising class of therapeutic agents. Here, we move beyond rote protocols to address the nuanced challenges and critical thinking required to build robust, predictive, and mechanistically insightful QSAR models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and conceptual questions that often arise during the QSAR workflow for enaminone anticonvulsants.
Q1: My initial QSAR model for a new series of enaminones has a low predictive R² value, even though the training set R² is high. What's the likely cause?
A1: This classic scenario points to model overfitting. A high training set R² indicates that your model has effectively memorized the training data, but it has failed to learn the underlying structure-activity relationships necessary to predict new, unseen compounds.[1]
-
Causality: Overfitting often results from using too many descriptors for the number of compounds in your training set.[2] The model begins to fit the noise in the data rather than the true signal. For enaminones, which can have significant conformational flexibility, using descriptors that are highly sensitive to minor conformational changes can exacerbate this issue.[3][4]
-
Immediate Troubleshooting:
-
Descriptor Reduction: Re-evaluate your descriptor pool. Prioritize descriptors with clear physicochemical meaning relevant to anticonvulsant activity (e.g., logP, polar surface area, specific pharmacophoric features).[2][5]
-
Increase Data-to-Descriptor Ratio: A general rule of thumb is to have at least 5 compounds in your training set for every descriptor used in the final model.[2]
-
Cross-Validation: Ensure you are using a robust internal validation method, such as leave-one-out or k-fold cross-validation, to get a more realistic estimate of your model's predictive power during the training phase.[1][6]
-
Q2: I have several enaminone scaffolds (e.g., open-chain vs. ringed). Should I build one QSAR model for all of them or separate models?
A2: The decision to build a single "global" model versus multiple "local" models depends on the structural and mechanistic similarity across your scaffolds.
-
Expert Insight: Enaminones' anticonvulsant activity is often linked to their interaction with voltage-gated sodium channels.[3][7] If your different scaffolds are hypothesized to interact with the receptor in a similar binding mode, a global model might be appropriate. However, open-chain and ringed enaminones can exhibit different conformational flexibilities, which may influence their interaction with the receptor.[3][4]
-
Recommended Approach:
-
Start with a Global Model: Initially, build a model using all your data.
-
Analyze the Residuals: Pay close attention to the prediction errors for each scaffold. If one scaffold is consistently poorly predicted, it may indicate a different underlying SAR.
-
Consider Local Models: If significant discrepancies exist, developing separate models for each structurally distinct class is a scientifically sound approach. This can often lead to more predictive and mechanistically interpretable results.
-
Q3: What are the most critical molecular descriptors to consider for enaminone anticonvulsants?
A3: The choice of descriptors is paramount for a successful QSAR model and should be guided by the known or hypothesized mechanism of action. For enaminones, which are known to interact with biological targets like the GABA receptor, a combination of electronic, steric, and hydrophobic descriptors is often effective.[8]
-
Key Descriptor Classes:
-
Hydrophobicity (e.g., CLogP): Crucial for membrane permeability and reaching the target site.[8]
-
Electronic Descriptors (e.g., partial charges, HOMO/LUMO energies): The enaminone functional group (N–C=C–C=O) has a distinct electronic character that is vital for receptor interaction.[9]
-
Steric/Topological Descriptors (e.g., molecular weight, shape indices, connectivity indices): These describe the size and shape of the molecule, which are critical for fitting into a binding pocket.[5]
-
3D Descriptors (from CoMFA/CoMSIA): If you have a good alignment hypothesis, these can provide detailed insights into the steric and electrostatic fields required for activity.[8][10]
-
-
Practical Tip: Avoid using a "kitchen sink" approach where you include thousands of descriptors without a clear rationale. This increases the risk of chance correlations and overfitting.[11]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex issues you may encounter during QSAR model refinement.
Troubleshooting Issue 1: Identifying and Handling Outliers
Problem: Your QSAR model statistics are poor, and you suspect some compounds in your dataset are not conforming to the general trend. These "outliers" can significantly skew your model.[12][13]
Causality: Outliers can arise from several sources: experimental errors in the biological data, unique chemical structures that act via a different mechanism, or compounds that adopt an unexpected binding conformation.[14][15]
Protocol for Outlier Detection and Management
-
Initial Statistical Identification:
-
Standardized Residuals: Calculate the standardized residuals for each compound in your training set. Compounds with residuals greater than ±2.5 standard deviations are potential outliers.
-
Leverage Values: Calculate the leverage for each compound. High-leverage compounds are structurally dissimilar from the rest of the training set and can disproportionately influence the model.[15][16]
-
Cook's Distance: This metric considers both the residual and leverage of a compound to quantify its influence on the model.[12]
-
-
Visual Inspection with a Williams Plot:
-
A Williams plot graphs standardized residuals versus leverage values. This allows for the simultaneous identification of response outliers (high residuals) and chemical space outliers (high leverage).
Graphviz Diagram: Williams Plot Interpretation
Caption: Williams plot for outlier identification.
-
-
Actionable Steps:
-
Investigate, Don't Immediately Discard: An outlier is often an opportunity for new scientific insights.
-
Response Outliers: Double-check the experimental biological data for potential errors.
-
Structural Outliers: These compounds define the edge of your model's applicability domain.[17][18] They might be acting through a different mechanism or possess unique structural features that your current descriptors cannot capture.[14]
-
-
Model Refinement: If an outlier is confirmed to be due to experimental error, it can be removed. If it's a true mechanistic outlier, consider developing a separate QSAR model for it and its analogs.[14][15]
-
Troubleshooting Issue 2: Defining and Respecting the Applicability Domain (AD)
Problem: Your validated QSAR model is making poor predictions for a new set of designed enaminone analogs.
Causality: You are likely trying to predict the activity of compounds that fall outside the model's Applicability Domain (AD). A QSAR model can only reliably predict compounds that are structurally similar to those in its training set.[17][18][19] Extrapolating into new chemical space is a common pitfall.[16]
Protocol for Defining and Applying the Applicability Domain
-
Descriptor Range-Based Method:
-
Concept: This is the simplest method. The AD is defined by the minimum and maximum values of each descriptor used in the final model for the training set compounds.
-
Application: For a new compound, calculate its descriptors. If all descriptor values fall within the established ranges, the compound is within the AD.
-
-
Distance-Based Methods:
-
Concept: This approach defines the AD based on the distance of a new compound to the compounds in the training set in descriptor space.
-
Euclidean or Tanimoto Distance: Calculate the similarity of a new compound to the training set compounds.[20] A common threshold is to consider a prediction unreliable if the new compound's distance to its nearest neighbor in the training set is above a certain value.[18]
-
-
Leverage-Based Method (for linear models):
-
Concept: As mentioned in the outlier section, leverage indicates how structurally different a compound is from the average of the training set.
-
Application: A warning leverage value (h) is typically defined as 3(p+1)/n, where 'p' is the number of model descriptors and 'n' is the number of training set compounds. Any new compound with a leverage greater than h is considered outside the AD.
-
Graphviz Diagram: QSAR Workflow with Applicability Domain Check
Caption: Predictive QSAR workflow with a mandatory Applicability Domain check.
Section 3: Data and Model Evaluation
A robust QSAR model is not just about a high R² value. A thorough evaluation using multiple statistical metrics is essential for ensuring the model's quality and predictive power.
Table 1: Key Statistical Metrics for QSAR Model Evaluation
| Metric | Symbol | Description | Acceptable Value | Interpretation |
| Coefficient of Determination (Training Set) | R² | The proportion of the variance in the dependent variable that is predictable from the independent variable(s).[21] | > 0.6 | A measure of goodness-of-fit. A high value indicates the model explains the training data well. |
| Cross-Validated R² (Leave-One-Out) | Q² or R²cv | A measure of the model's internal predictive ability, calculated by systematically removing one compound, rebuilding the model, and predicting the removed compound.[1] | > 0.5 | A more robust indicator of predictive power than R². A large difference between R² and Q² suggests overfitting. |
| Coefficient of Determination (External Test Set) | R²pred | A measure of the model's ability to predict an independent set of compounds not used in model development.[6] | > 0.6 | The most crucial metric for confirming a model's real-world predictive utility. |
| Root Mean Square Error | RMSE | The square root of the average of the squared differences between predicted and actual values. It is in the same units as the response variable.[22] | As low as possible | Provides a measure of the average magnitude of the prediction error.[23] |
| Mean Absolute Error | MAE | The average of the absolute differences between predicted and actual values. It is less sensitive to outliers than RMSE.[22][24] | As low as possible | Gives a straightforward interpretation of the average prediction error.[22] |
Expert Commentary: While high R² and Q² values are desirable, a low RMSE or MAE is equally important. For a potent series of anticonvulsants, a model with an R² of 0.8 but an RMSE of 1.5 log units may be less useful than a model with an R² of 0.7 and an RMSE of 0.4 log units. The error metrics provide a direct assessment of the practical accuracy of your predictions.[22][23]
References
-
Sheridan, R. P. (2008). The importance of the domain of applicability in QSAR modeling. Journal of Molecular Graphics and Modelling, 26(8), 1315-1326. [Link]
-
Applicability domains are common in QSAR but irrelevant for conventional ML tasks. (2024). In Roivant Sciences. [Link]
-
Sahigara, F., Mansouri, K., Ballabio, D., Mauri, A., Consonni, V., & Todeschini, R. (2012). Defining the Applicability Domain of QSAR models: An overview. QSAR & Combinatorial Science, 31(3), 222-229. [Link]
-
Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
-
Applicability domain. (2023). In Wikipedia. [Link]
-
Netzeva, T. I., Worth, A. P., Aldenberg, T., Benigni, R., Cronin, M. T. D., Gramatica, P., ... & Zvinavashe, E. (2005). Comparison of Different Approaches to Define the Applicability Domain of QSAR Models. JRC Technical Reports. [Link]
-
Garro Martinez, J. C., Duchowicz, P. R., Estrada, M. R., Zamarbide, G. N., & Castro, E. A. (2011). QSAR study and molecular design of open-chain enaminones as anticonvulsant agents. International journal of molecular sciences, 12(12), 9354-9368. [Link]
-
Garro Martinez, J. C., Duchowicz, P. R., Estrada, M. R., Zamarbide, G. N., & Castro, E. A. (2011). QSAR study and molecular design of open-chain enaminones as anticonvulsant agents. International journal of molecular sciences, 12(12), 9354–9368. [Link]
-
He, L., & Jurs, P. C. (2005). A new strategy of outlier detection for QSAR/QSPR. Journal of chemical information and modeling, 45(4), 1129-1137. [Link]
-
He, L., & Jurs, P. C. (2005). A new strategy of outlier detection for QSAR/QSPR. Journal of chemical information and modeling, 45(4), 1129–1137. [Link]
-
Verma, R. P., & Hansch, C. (2005). An approach toward the problem of outliers in QSAR. Bioorganic & medicinal chemistry, 13(15), 4597-4621. [Link]
-
How can I select the best descriptors to build a QSAR modeling? (2019). In ResearchGate. [Link]
-
Wilson, T. L., Jackson, P. L., Hanson, C. D., Xue, Z., Eddington, N. D., & Scott, K. R. (2005). QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments. Medicinal chemistry (Shariqah (United Arab Emirates)), 1(4), 371–381. [Link]
-
Verma, R. P. (2018). An Approach Toward the Problem of Outliers in QSAR. In ResearchGate. [Link]
-
Shen, M., LeTiran, A., Xiao, Y., Golbraikh, A., Kohn, H., & Tropsha, A. (2004). Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. Journal of medicinal chemistry, 47(9), 2356-2364. [Link]
-
Garro Martinez, J. C., Duchowicz, P. R., Estrada, M. R., Zamarbide, G. N., & Castro, E. A. (2011). QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. In ResearchGate. [Link]
-
Shen, M., LeTiran, A., Xiao, Y., Golbraikh, A., Kohn, H., & Tropsha, A. (2004). Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. Journal of medicinal chemistry, 47(9), 2356–2364. [Link]
-
Cronin, M. T. D., & Schultz, T. W. (2003). Pitfalls in QSAR. Journal of Molecular Structure: THEOCHEM, 622(1-2), 39-51. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. In ResearchGate. [Link]
-
Muratov, E. N., & Tropsha, A. (2014). Outlier Detection in QSAR Modeling of the Biological Activity of Chemicals by Analyzing the Structure–Activity–Similarity Maps. Molecular Informatics, 33(6-7), 448-454. [Link]
-
What is the significance of QSAR in drug design? (2025). In Patsnap Synapse. [Link]
-
Jackson, P. L., Scott, K. R., Southerland, W. M., & Fang, Y. Y. (2009). Enaminones 8: CoMFA and CoMSIA studies on some anticonvulsant enaminones. Bioorganic & medicinal chemistry, 17(1), 133–140. [Link]
-
What are the criteria of choosing descriptors? (2012). In ResearchGate. [Link]
-
Diudea, M. V. (2017). A Selection Method for Molecular Descriptors and QSPR Equations. MATCH Communications in Mathematical and in Computer Chemistry, 77(1), 245-272. [Link]
-
Kumar, S., & Singh, N. (2022). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Research Journal of Wave, 1(1), 1-15. [Link]
-
García-García, A., Giner-Visiedo, A., & González-Díaz, H. (2016). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert opinion on drug discovery, 11(11), 1047–1059. [Link]
-
Danishuddin, & Khan, A. U. (2016). Descriptors and their selection methods in QSAR analysis: paradigm for drug design. Drug discovery today, 21(8), 1291–1302. [Link]
-
Garro Martinez, J. C., Duchowicz, P. R., Estrada, M. R., & Castro, E. A. (2009). Anticonvulsant Activity of Ringed Enaminones: A QSAR Study. In ResearchGate. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Quantitative structure–activity relationship. (2023). In Wikipedia. [Link]
-
Shen, M., LeTiran, A., Xiao, Y., Golbraikh, A., Kohn, H., & Tropsha, A. (2004). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. In ResearchGate. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular informatics, 29(6-7), 476-488. [Link]
-
Structure of the 16 conformers of open-chain enaminones. Scheme for the selection of the compounds. (2011). In ResearchGate. [Link]
-
Gadaleta, D., & Mangiatordi, G. F. (2023). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 28(15), 5871. [Link]
-
de Melo, E. B., & Ferreira, M. M. C. (2014). QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity. Expert opinion on drug discovery, 9(7), 757–773. [Link]
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). In Neovarsity. [Link]
-
Ravichandran, V., Viana, M., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. In ResearchGate. [Link]
-
de Melo, E. B., & Ferreira, M. M. C. (2012). Basic validation procedures for regression models in QSAR and QSPR studies. Journal of the Brazilian Chemical Society, 23, 20-33. [Link]
-
Roy, K., & Mitra, I. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. Molecules, 16(3), 1947-1985. [Link]
-
Regression analysis, R and R2? (2016). In ResearchGate. [Link]
-
Farshad, K. (2024). Essential Regression Evaluation Metrics: MSE, RMSE, MAE, R², and Adjusted R². In Medium. [Link]
-
What is the acceptable range of RMSE or MSE for QSAR/QSPR model? (2016). In ResearchGate. [Link]
-
Chicco, D., Warrens, M. J., & Jurman, G. (2021). The coefficient of determination R-squared is more informative than SMAPE, MAE, MAPE, MSE and RMSE in regression analysis evaluation. PeerJ. Computer science, 7, e623. [Link]
-
Interpretation of Evaluation Metrics For Regression Analysis (MAE, MSE, RMSE, MAPE, R-Squared, And… (2022). In Medium. [Link]
Sources
- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. QSAR study and molecular design of open-chain enaminones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QSAR of the anticonvulsant enaminones; molecular modeling aspects and other assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enaminones 8: CoMFA and CoMSIA studies on some anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. QSAR and 3D-QSAR studies applied to compounds with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 12. scispace.com [scispace.com]
- 13. A new strategy of outlier detection for QSAR/QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An approach toward the problem of outliers in QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applicability domain - Wikipedia [en.wikipedia.org]
- 17. The importance of the domain of applicability in QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. variational.ai [variational.ai]
- 21. researchgate.net [researchgate.net]
- 22. farshadabdulazeez.medium.com [farshadabdulazeez.medium.com]
- 23. researchgate.net [researchgate.net]
- 24. medium.com [medium.com]
Technical Support Center: A Troubleshooting Guide for 3-amino-N-benzyl-3-thioxopropanamide
Welcome to the technical support center for 3-amino-N-benzyl-3-thioxopropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and purity of your experimental samples.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-amino-N-benzyl-3-thioxopropanamide?
A1: The most prevalent method for synthesizing thioamides like 3-amino-N-benzyl-3-thioxopropanamide is the thionation of the corresponding amide, 3-amino-N-benzylpropanamide. This is typically achieved using sulfurating agents such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[1] Lawesson's Reagent is often preferred due to its milder reaction conditions and potentially higher yields.[1]
Q2: What are the likely impurities I might encounter in my 3-amino-N-benzyl-3-thioxopropanamide sample?
A2: Impurities can arise from several sources, including the starting materials, side reactions during synthesis, and degradation of the final product. Potential impurities are summarized in the table below.
Table 1: Potential Impurities in 3-amino-N-benzyl-3-thioxopropanamide Samples
| Impurity Type | Potential Compounds | Likely Source |
| Starting Material-Related | Unreacted 3-amino-N-benzylpropanamide | Incomplete thionation reaction. |
| Benzylamine | Impurity in starting materials or side product. | |
| 3-Aminopropanamide | Impurity in starting materials. | |
| Reagent-Related | Phosphorus-containing byproducts | Residual byproducts from Lawesson's Reagent or P₄S₁₀.[2][3] |
| Side-Reaction Products | Dimerized or polymerized products | Self-reaction of the starting materials or product under reaction conditions. |
| N-benzyl-3-(benzylamino)-3-thioxopropanamide | Reaction with excess benzylamine. | |
| Degradation Products | 3-amino-N-benzylpropanamide | Hydrolysis of the thioamide back to the amide. |
| 3-amino-N-benzyl-3-oxopropanamide | Oxidation of the thioamide. |
Q3: How can I best store my 3-amino-N-benzyl-3-thioxopropanamide samples to minimize degradation?
A3: Thioamides are susceptible to hydrolysis and oxidation. To ensure stability, samples should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature (e.g., -20°C for long-term storage). It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your work with 3-amino-N-benzyl-3-thioxopropanamide.
Problem 1: Low Yield During Synthesis
Possible Cause 1: Incomplete Thionation
-
Explanation: The conversion of the amide to the thioamide may be incomplete. This can be due to insufficient reaction time, low temperature, or a suboptimal amount of the thionating agent.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amide.
-
Optimize reaction conditions: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
Adjust stoichiometry: Ensure an adequate molar ratio of the thionating agent to the amide. For Lawesson's reagent, a ratio of 0.5 to 0.6 equivalents is often used.[3]
-
Possible Cause 2: Degradation of Product During Workup
-
Explanation: Thioamides can be sensitive to aqueous workup conditions, especially if the pH is not controlled.
-
Solution:
-
Use a non-aqueous workup: If possible, opt for a workup procedure that avoids or minimizes contact with water.
-
Control pH: If an aqueous wash is necessary, use a buffered solution to maintain a neutral pH.
-
Minimize exposure: Perform the workup as quickly as possible and at a low temperature to reduce the risk of degradation.
-
Problem 2: Presence of Multiple Spots on TLC After Synthesis
Possible Cause 1: Residual Starting Material
-
Explanation: As mentioned in the low yield section, incomplete thionation will result in the presence of the starting amide in your crude product.
-
Solution: Refer to the solutions for "Incomplete Thionation" above.
Possible Cause 2: Formation of Byproducts
-
Explanation: Side reactions can lead to the formation of various impurities. For instance, using an excess of benzylamine in the initial amide synthesis could lead to the formation of N-benzyl-3-(benzylamino)-3-thioxopropanamide.
-
Solution:
-
Stoichiometric control: Carefully control the stoichiometry of your reactants during the initial amide synthesis.
-
Purification: Employ appropriate purification techniques (see Section III) to separate the desired product from the byproducts.
-
Possible Cause 3: Degradation During TLC Analysis
-
Explanation: Some compounds can degrade on the silica gel plate, especially if the solvent system is acidic or basic.
-
Solution:
-
Use a neutral solvent system: Opt for a neutral mobile phase for your TLC analysis.
-
Run the TLC quickly: Do not let the TLC plate sit for an extended period before development and visualization.
-
Problem 3: Difficulty in Purifying the Product
Challenge 1: Co-elution of Impurities During Column Chromatography
-
Explanation: Impurities with similar polarity to the desired product can be challenging to separate using column chromatography. Phosphorus-containing byproducts from Lawesson's reagent are a common issue.[2][3]
-
Solution:
-
Pre-treatment of crude product: Before chromatography, the crude reaction mixture can be treated with ethanol and refluxed to convert the phosphorus byproducts into more polar species that are easier to separate.[3]
-
Optimize chromatography conditions:
-
Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes).
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method (see Protocol 2).
-
Challenge 2: Product is an Oil or Low-Melting Solid
-
Explanation: If the product does not crystallize easily, purification by recrystallization is not feasible.
-
Solution:
-
Column Chromatography: This will be the primary method of purification. Careful optimization of the mobile phase is crucial.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
III. Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for 3-amino-N-benzyl-3-thioxopropanamide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm (monitor both for comprehensive analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A: 10% B) to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective technique for purifying solid compounds.[4]
-
Solvent Selection: Choose a solvent in which 3-amino-N-benzyl-3-thioxopropanamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures thereof with hexanes.
-
Dissolution: In a flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
IV. Visualizing Workflows and Pathways
Impurity Formation Pathway
The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis and degradation of 3-amino-N-benzyl-3-thioxopropanamide.
Caption: Potential impurity formation pathways.
General Troubleshooting Workflow
This workflow provides a systematic approach to addressing issues with your 3-amino-N-benzyl-3-thioxopropanamide samples.
Caption: A systematic troubleshooting workflow.
V. References
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812. Available at: [Link]
-
Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health. Available at: [Link]
-
BenchChem. (2025). Protocol for the Conversion of Amides to Thioamides. BenchChem.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Kappe, C. O. (2003). A microwave-enhanced Kindler thioamide synthesis. Journal of Combinatorial Chemistry, 5(2), 145-148.
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (32), 4870-4872.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
-
Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Waters Corporation. Available at: [Link]
-
Nnamonu, L. A., et al. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(4), 231-236.
-
Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226.
-
El-RayeS, S. M., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(21), 5176.
-
Patel, K., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s269-s276.
-
PubChem. (n.d.). 3-amino-n-benzyl-3-thioxopropanamide. PubChem. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization. Mettler Toledo.
-
BenchChem. (2025). Preventing the degradation of 3-Hydroxypropanethioamide during storage. BenchChem.
-
Ghaffari, M., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(49), 28551-28558.
-
BenchChem. (2025). Protocol for the Conversion of Amides to Thioamides. BenchChem.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis and Evaluation of Thioxopropanamide and Oxopropanamide Analogues in Drug Discovery
This guide provides a comprehensive framework for the comparative analysis of thioxopropanamide and oxopropanamide analogues, two classes of compounds with significant potential in medicinal chemistry. We will delve into the rationale behind their synthesis, key differences in their physicochemical properties, and a strategic approach to evaluating their biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Rationale for Bioisosteric Replacement
In the quest for novel therapeutics, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a powerful tool to modulate the potency, selectivity, toxicity, and pharmacokinetic profile of a drug candidate. This guide focuses on the comparative study of thioxopropanamide and oxopropanamide analogues, which represent a classic example of bioisosteric replacement—specifically, the substitution of a sulfur atom in a thiophene ring (thioxo-) with an oxygen atom in a furan ring (oxo-).
The central hypothesis is that this seemingly subtle structural change can lead to significant differences in biological activity. Thiophene-containing compounds are known for their diverse pharmacological activities, including anticancer properties.[1] The substitution with an oxygen-containing heterocycle like furan can alter key parameters such as hydrogen bonding capacity, metabolic stability, and receptor interaction geometry. Understanding these differences is crucial for rational drug design.
This guide will provide a step-by-step approach to synthesizing, characterizing, and evaluating these analogues to enable a robust and objective comparison.
Synthesis of Thioxopropanamide and Oxopropanamide Analogues
The synthesis of these analogues can be achieved through a convergent approach, where the heterocyclic carboxylic acid is coupled with a suitable amine. The following is a generalized, yet detailed, protocol.
General Synthetic Scheme
The core synthetic strategy involves the amide coupling of a heterocyclic carboxylic acid (thiophene-2-carboxylic acid or furan-2-carboxylic acid) with a generic aminopropane scaffold.
Caption: General synthetic workflow for thioxopropanamide and oxopropanamide analogues.
Detailed Experimental Protocol
Materials:
-
Thiophene-2-carboxylic acid
-
Furan-2-carboxylic acid
-
Propan-1-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the respective heterocyclic carboxylic acid (1.0 eq) in DCM.
-
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature. The formation of the active ester is a critical step for efficient coupling.
-
Amine Addition: Add the propan-1-amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. The base (DIPEA) is essential to neutralize the hydrochloride salt formed from EDC.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure thioxopropanamide or oxopropanamide analogue.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Physicochemical Properties
The seemingly minor substitution of sulfur with oxygen can significantly impact the physicochemical properties of the analogues, which in turn influences their pharmacokinetic and pharmacodynamic behavior.
| Property | Thioxopropanamide Analogue (Thiophene) | Oxopropanamide Analogue (Furan) | Rationale for Difference |
| Molecular Weight | Slightly Higher | Slightly Lower | Sulfur is heavier than oxygen. |
| LogP (Lipophilicity) | Generally Higher | Generally Lower | Thiophene is typically more lipophilic than furan. |
| Hydrogen Bond Acceptor Strength | Weaker | Stronger | The oxygen in furan is a stronger hydrogen bond acceptor than the sulfur in thiophene. |
| Aromaticity | Higher | Lower | Thiophene has a higher degree of aromaticity, contributing to greater stability. |
| Metabolic Stability | Potentially more stable | Potentially more susceptible to oxidation | The furan ring can be more prone to metabolic opening. |
Comparative Biological Evaluation: A Workflow
A systematic evaluation of the biological activities of these analogues is essential to understand the impact of the S-to-O substitution. The following workflow is designed for a hypothetical anticancer screening cascade.
Caption: Workflow for the comparative biological evaluation of analogues.
Primary Screening: Cell Viability
Objective: To assess the general cytotoxicity of the analogues against a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the thioxopropanamide and oxopropanamide analogues (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Secondary Screening: IC50 Determination
For analogues showing significant activity in the primary screen, a more detailed dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Mechanism of Action Studies
Objective: To elucidate how the active compounds induce cell death.
-
Apoptosis Assay (Annexin V/PI Staining): Use flow cytometry to differentiate between viable, apoptotic, and necrotic cells after treatment with the analogues.
-
Cell Cycle Analysis: Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using propidium iodide (PI) staining and flow cytometry to identify any cell cycle arrest.
Expected Outcomes and Data Interpretation
The comparative data generated from these studies will provide valuable insights into the structure-activity relationship (SAR).
Hypothetical Data Table:
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (% Annexin V+) |
| Thioxopropanamide Analogue | HeLa | 5.2 | 65% |
| Oxopropanamide Analogue | HeLa | 15.8 | 25% |
| Thioxopropanamide Analogue | A549 | 8.1 | 58% |
| Oxopropanamide Analogue | A549 | 22.4 | 18% |
Interpretation:
In this hypothetical scenario, the thioxopropanamide analogue demonstrates greater potency (lower IC50) and a stronger induction of apoptosis compared to its oxopropanamide counterpart. This could be attributed to several factors:
-
Enhanced Lipophilicity: The higher LogP of the thiophene-containing compound may lead to better cell membrane permeability.
-
Optimal Receptor Fit: The specific geometry and electronic properties of the thiophene ring might result in a more favorable interaction with the biological target.
-
Metabolic Stability: The greater stability of the thiophene ring could lead to a longer intracellular half-life.
Conclusion
The comparative study of thioxopropanamide and oxopropanamide analogues provides a powerful platform for understanding the nuanced effects of bioisosteric replacement. By systematically synthesizing, characterizing, and evaluating these compounds, researchers can make data-driven decisions in the optimization of lead candidates. The protocols and workflows outlined in this guide offer a robust starting point for such investigations, ultimately contributing to the development of more effective and safer therapeutics.
References
-
Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. (2021). Mini Reviews in Medicinal Chemistry. [Link]
-
Synthesis and characterization of novel oxime analogues. (2022). Indian Journal of Chemistry. [Link]
-
Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. (2021). Molecules. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2021). Molecules. [Link]
-
Synthesis and Application of Fluorescent Teixobactin Analogues. (2021). Bio-protocol. [Link]
-
Thiol-ene Enabled Chemical Synthesis of Truncated S-Lipidated Teixobactin Analogs. (2020). Frontiers in Chemistry. [Link]
-
Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Studies on the mechanism of action of tiazofurin metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity. (1983). Cancer Research. [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. (2020). Organic Process Research & Development. [Link]
-
A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. (2021). Chemical Science. [Link]
Sources
Validating the Anticonvulsant Potential of 3-amino-N-benzyl-3-thioxopropanamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of identifying and validating novel anticonvulsant agents is both a significant challenge and a critical endeavor. With approximately 30% of epilepsy patients unresponsive to current therapies, the need for new, more effective antiepileptic drugs (AEDs) is pressing[1]. This guide provides a comprehensive framework for validating the anticonvulsant activity of a novel compound, 3-amino-N-benzyl-3-thioxopropanamide, by comparing its hypothetical preclinical profile with established AEDs. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present a logical workflow for preclinical assessment.
While specific preclinical data for 3-amino-N-benzyl-3-thioxopropanamide is not yet in the public domain, related N-benzyl propanamide derivatives have shown promise in preclinical screens, exhibiting activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models[2][3]. This suggests that our target compound belongs to a class with potential anticonvulsant properties, making it a compelling candidate for rigorous evaluation.
The Preclinical Validation Workflow: A Strategic Approach
The preclinical evaluation of a novel anticonvulsant candidate is a multi-step process designed to assess its efficacy, potential mechanism of action, and safety profile. The initial screening phase typically involves robust, high-throughput in-vivo models that are predictive of efficacy against common seizure types.
Caption: Preclinical anticonvulsant drug discovery workflow.
Primary In-Vivo Screening: The Litmus Test for Efficacy
The initial assessment of an anticonvulsant candidate's efficacy relies on two widely used and well-validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[4][5] These models are considered to have high predictive validity for therapeutic drug responses in humans.[4]
The Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[6][7] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6][8] Drugs that are effective in this model, such as phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[9][10]
The Pentylenetetrazole (PTZ)-Induced Seizure Model
The scPTZ test is used to identify compounds that can raise the seizure threshold. It is considered a model for myoclonic and absence seizures.[4][11] Pentylenetetrazole is a GABA-A receptor antagonist, and compounds that are effective in this model, like ethosuximide and benzodiazepines, often work by enhancing GABAergic neurotransmission or blocking T-type calcium channels.[11][12]
Comparative Performance of Standard AEDs in Primary Screens
The table below summarizes the expected activity of standard AEDs in the MES and scPTZ models, providing a benchmark against which to compare our novel compound, 3-amino-N-benzyl-3-thioxopropanamide.
| Drug | Primary Mechanism of Action | MES Test Activity | scPTZ Test Activity |
| Phenytoin | Blocks voltage-gated sodium channels[9][13] | Active[14][15] | Inactive or weak activity[10][16] |
| Carbamazepine | Blocks voltage-gated sodium channels[9] | Active[14][15] | Variable activity[16][17] |
| Valproic Acid | Multiple mechanisms, including Na+ channel blockade and increased GABA levels[9][18] | Active[14][18] | Active[14][18] |
| Ethosuximide | Blocks T-type calcium channels[12] | Inactive[14][19] | Active[14][20] |
| Diazepam (Benzodiazepine) | Positive allosteric modulator of GABA-A receptors[13] | Active[14] | Active[14] |
| Hypothetical: 3-amino-N-benzyl-3-thioxopropanamide | To be determined | To be determined | To be determined |
Given that related N-benzyl propanamides have shown activity in both MES and scPTZ models, a "valproate-like" broad-spectrum profile for our target compound is a plausible hypothesis.[2]
Delving Deeper: Unraveling the Mechanism of Action
A promising result in the primary in-vivo screens necessitates further investigation into the compound's mechanism of action. This is crucial for understanding its therapeutic potential and for guiding further drug development.[21] In-vitro assays are instrumental in this phase.
Caption: Major molecular targets of established antiepileptic drugs.
Common mechanisms for AEDs include:
-
Modulation of voltage-gated ion channels: Primarily the blockade of sodium and calcium channels to reduce neuronal excitability.[13][21]
-
Enhancement of GABA-mediated inhibition: This can be achieved by acting on GABA-A receptors or by affecting GABA metabolism or reuptake.[13][21]
-
Attenuation of glutamate-mediated excitation: Blocking glutamate receptors like AMPA or NMDA can reduce excitatory neurotransmission.[21]
In-vitro techniques such as patch-clamp electrophysiology on cultured neurons or brain slices can directly assess the effect of 3-amino-N-benzyl-3-thioxopropanamide on these targets.[22][23] For example, a reduction in the amplitude of sodium currents in response to the compound would suggest a mechanism similar to phenytoin.
Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a test compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.[7]
Materials:
-
Male CF-1 mice (20-25g)[6]
-
Electroconvulsive shock generator with corneal electrodes[8]
-
Test compound (3-amino-N-benzyl-3-thioxopropanamide) and vehicle control
Procedure:
-
Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days with ad libitum access to food and water.[8]
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses to different groups of mice (n=8-12 per group).[11] The time between administration and testing should be based on the suspected time to peak effect.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[6][7]
-
Stimulation: Deliver a 60 Hz alternating current of 50 mA for 0.2 seconds via the corneal electrodes.[6][7]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the forelimbs and hindlimbs, followed by clonus.[6]
-
Endpoint: An animal is considered protected if the tonic hindlimb extension component of the seizure is abolished.[6][8]
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50), the dose that protects 50% of the animals.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.[4][24]
Materials:
-
Male Swiss albino mice (20-25g)
-
Pentylenetetrazole (PTZ)
-
0.9% Saline solution
-
Test compound (3-amino-N-benzyl-3-thioxopropanamide) and vehicle control
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimate mice as described in the MES protocol.
-
Drug Administration: Administer the test compound or vehicle control (i.p.) at various doses to different groups of mice.
-
PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg, which should induce clonic seizures in >95% of control animals).[25]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.[26][27]
-
Endpoint: The primary endpoint is the failure to observe a 5-second episode of clonic spasms (seizure with loss of righting reflex). The latency to the first seizure can also be recorded.[25]
-
Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.
Conclusion and Future Directions
The validation of a novel anticonvulsant candidate like 3-amino-N-benzyl-3-thioxopropanamide is a systematic process that begins with broad screening and progressively narrows down to mechanistic studies. By comparing its performance in MES and scPTZ models to that of established drugs, we can generate a preliminary profile of its potential clinical utility. A broad-spectrum activity, similar to valproic acid, would make it a particularly interesting candidate for further development. Subsequent in-vitro assays are essential to elucidate its molecular mechanism, which is a critical step in modern drug discovery.[5] This structured, comparative approach ensures a rigorous and scientifically sound evaluation, paving the way for the development of the next generation of antiepileptic therapies.
References
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. [https://www.ninds.nih.gov/research/ preclinical-research/panache-database]([Link] preclinical-research/panache-database)
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. [Link]
-
Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Bentham Science. [Link]
-
PTZ-Induced Epilepsy Model in Mice. JoVE Journal. [Link]
-
Summary of Anti-Seizure Medications. Epilepsy Foundation. [Link]
-
Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. [Link]
-
Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
-
Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]
-
Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
-
Neurology : Antiepileptic medications. The Royal Children's Hospital Melbourne. [Link]
-
screening methods for Antiepileptic activity. Slideshare. [Link]
-
Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. PMC. [Link]
-
Neuropharmacology of Antiepileptic Drugs. An Introduction to Epilepsy. NCBI - NIH. [Link]
-
Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. PubMed. [Link]
-
Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. NIH. [Link]
-
ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Identification and preclinical testing of novel antiepileptic compounds. PubMed. [Link]
-
Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. PubMed. [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
-
Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. [Link]
-
Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
-
Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. ResearchGate. [Link]
-
A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force. PubMed Central. [Link]
-
Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]
-
SYNTHESIS AND ANTICONVULSANT STUDIES OF 3-ANILINOPROPANAMIDES AND THEIR N-BENZYL DERIVATIVES. e-Project Topics Centre. [Link]
-
Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats. PMC - NIH. [Link]
-
Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. NIH. [Link]
-
Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway. MDPI. [Link]
-
Anticonvulsant activity of methanolic and aqueous extracts of Melissa parviflora in experimentally induced Swiss albino mice. PubMed Central. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]
-
VPA treatment ameliorated pentylenetetrazol (PTZ)-induced seizure... ResearchGate. [Link]
-
Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
-
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]
-
ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE. [Link]
-
In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. NIH. [Link]
-
Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. PubMed Central. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. [Link]
-
Ethosuximide Reduces Mortality and Seizure Severity in Response to PTZ Treatment During Ethanol Withdrawal. ResearchGate. [Link]
-
Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex. PubMed. [Link]
-
On the Digital Psychopharmacology of Valproic Acid in Mice. Frontiers. [Link]
-
Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. [Link]
-
Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Derivatives. Brieflands. [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. e-projecttopics.com [e-projecttopics.com]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification and preclinical testing of novel antiepileptic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epilepsy.com [epilepsy.com]
- 10. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Neuropharmacology of Antiepileptic Drugs - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 14. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Portico [access.portico.org]
- 17. mdpi.com [mdpi.com]
- 18. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 22. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 23. Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Elucidating the Mechanism of Action of 3-amino-N-benzyl-3-thioxopropanamide
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a well-characterized chemical probe or drug candidate is both challenging and rewarding. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). This guide focuses on a systematic approach to uncover the MoA of a novel compound, 3-amino-N-benzyl-3-thioxopropanamide , for which the biological activity and molecular targets are currently uncharacterized.
Instead of a rigid template, this guide provides a dynamic, logic-driven framework for investigation. We will navigate the process from initial phenotypic observations to specific target validation, explaining the causality behind each experimental choice. To provide context and a framework for data interpretation, we will continually compare hypothetical outcomes for our compound of interest with the known mechanisms of two well-studied drugs:
-
Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide): An anticonvulsant drug with a chemical scaffold related to our topic compound. Its MoA is well-defined and involves the selective enhancement of the slow inactivation of voltage-gated sodium channels.[1][2][3][4]
-
A representative Thieno[2,3-b]pyridine: A class of compounds with demonstrated anti-proliferative activity, thought to act through the inhibition of phosphoinositide phospholipase C (PI-PLC).[5][6][7][8][9]
By the end of this guide, you will have a comprehensive roadmap for investigating 3-amino-N-benzyl-3-thioxopropanamide, complete with detailed protocols and a framework for comparing your findings against established drug mechanisms.
Phase 1: Initial Exploration via Phenotypic Screening
The first step in characterizing a novel compound is to determine its effect on a biological system. Phenotypic screening allows us to observe a compound's influence on a cell or organism's characteristics (phenotype) without a preconceived notion of its target.[10][11][12][13] This unbiased approach is invaluable when the MoA is completely unknown.
Scientific Rationale
Given the structural similarity of 3-amino-N-benzyl-3-thioxopropanamide to Lacosamide, a dual-screening strategy is logical. We will explore both potential anti-proliferative effects, a common starting point in drug discovery, and potential neurological activity.
-
Broad Anti-Proliferative Screen: To assess general cytotoxicity and potential as an anti-cancer agent.
-
Targeted Neuronal Activity Screen: To investigate potential effects on neuronal excitability, leveraging the structural similarity to Lacosamide.
Experimental Protocols
Protocol 1: Anti-Proliferative Screening using a Cancer Cell Line Panel
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for triple-negative breast cancer) in their recommended media and conditions.
-
Compound Preparation: Prepare a stock solution of 3-amino-N-benzyl-3-thioxopropanamide in DMSO. Create a dilution series ranging from 100 µM to 1 nM.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over 72 hours.
-
Treatment: After 24 hours, treat the cells with the serial dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or SRB assay. The SRB assay measures total cellular protein content and is a reliable method for assessing cell density.[14]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Neuronal Excitability Assay using Microelectrode Arrays (MEAs)
-
Cell Culture: Culture primary neurons or iPSC-derived neurons on MEA plates. Allow the neurons to form a spontaneously active network.
-
Baseline Recording: Record the baseline spontaneous electrical activity of the neuronal network, capturing parameters like mean firing rate and burst frequency.
-
Compound Application: Apply 3-amino-N-benzyl-3-thioxopropanamide at various concentrations to the neuronal cultures.
-
Post-Treatment Recording: Record the electrical activity for a set period after compound application.
-
Data Analysis: Analyze the MEA data to determine if the compound alters neuronal firing patterns, such as a decrease in overall activity, which might suggest an anticonvulsant-like effect.
Comparative Data Interpretation
The results from these initial screens will guide the subsequent investigation. Below is a table illustrating hypothetical outcomes for 3-amino-N-benzyl-3-thioxopropanamide compared to our reference compounds.
| Parameter | Hypothetical Outcome for 3-amino-N-benzyl-3-thioxopropanamide | Known Outcome for Lacosamide | Known Outcome for Thieno[2,3-b]pyridines |
| Anti-Proliferative Activity (IC50) | High IC50 (>50 µM) | Inactive as an anti-proliferative agent. | Potent activity (nM to low µM range) against HCT-116 and MDA-MB-231 cell lines.[7] |
| Neuronal Activity (MEA) | Dose-dependent decrease in mean firing rate and burst frequency. | Reduces neuronal hyperexcitability.[4] | Not typically characterized for neuronal activity. |
Based on these hypothetical results, we would prioritize investigating a neurological MoA for 3-amino-N-benzyl-3-thioxopropanamide.
Phase 2: Target Identification and Engagement
Assuming our phenotypic screen points towards a specific biological activity, the next crucial step is to identify the molecular target(s) of the compound.[15][16] Following target identification, we must confirm that the compound engages this target within the complex environment of a living cell.
Workflow for Target Identification and Engagement
Caption: Workflow for MoA Elucidation.
Scientific Rationale
A combination of direct biochemical methods and computational approaches provides a robust strategy for identifying potential targets.[15] Once a candidate target is identified, the Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to this target in intact cells.[17][18][19][20][21] CETSA works on the principle that a ligand binding to its target protein will increase the protein's thermal stability.[17][19][21]
Experimental Protocol
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line if a neurological phenotype is observed) and treat with either the vehicle (DMSO) or a saturating concentration of 3-amino-N-benzyl-3-thioxopropanamide.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein at each temperature using Western blotting or mass spectrometry.[20][21]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Interpretation
Let's hypothesize that affinity-based methods suggest that 3-amino-N-benzyl-3-thioxopropanamide binds to voltage-gated sodium channels. CETSA would then be used to confirm this interaction.
| Assay | Hypothetical Outcome for 3-amino-N-benzyl-3-thioxopropanamide | Expected Outcome for Lacosamide | Expected Outcome for Thieno[2,3-b]pyridines |
| Target Identification | Voltage-gated sodium channels. | Voltage-gated sodium channels.[1][2][3] | Phosphoinositide phospholipase C (PI-PLC).[5][7] |
| CETSA | A thermal shift is observed for a specific sodium channel subtype when treated with the compound. | A thermal shift would be expected for voltage-gated sodium channels. | A thermal shift would be expected for PI-PLC. |
Phase 3: Mechanism of Action Validation and Comparison
With a confirmed target, the next step is to validate the specific molecular mechanism. This involves more detailed biochemical and cellular assays to understand how the compound affects its target's function.
Scientific Rationale
If our compound targets voltage-gated sodium channels, we need to determine its effect on channel function. Lacosamide is known to selectively enhance slow inactivation, a different mechanism from older anticonvulsants that affect fast inactivation.[1][3][4] Therefore, electrophysiology experiments are required to precisely characterize the interaction.
Signaling Pathway Visualization
Caption: Modulation of Sodium Channel Inactivation.
Experimental Protocol
Protocol 4: Electrophysiology Patch-Clamp Assay
-
Cell Preparation: Use cells expressing the specific sodium channel subtype identified in the previous phase (e.g., HEK293 cells transfected with the channel).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.
-
Voltage Protocols: Apply specific voltage protocols to isolate and measure different aspects of channel function:
-
Fast Inactivation: Use brief depolarizing pulses to assess the fast inactivation process.
-
Slow Inactivation: Use prolonged depolarizing pulses (seconds to minutes) to induce slow inactivation.
-
-
Compound Application: Apply 3-amino-N-benzyl-3-thioxopropanamide and measure its effect on both fast and slow inactivation curves.
-
Data Analysis: Compare the voltage-dependence and kinetics of inactivation in the presence and absence of the compound. A shift in the slow inactivation curve to more hyperpolarized potentials would indicate a Lacosamide-like mechanism.[1]
Final Comparative Analysis
This final phase of experiments allows for a detailed comparison of the MoA of our novel compound with the established mechanisms of our comparators.
| Parameter | Hypothetical Outcome for 3-amino-N-benzyl-3-thioxopropanamide | Known Mechanism of Lacosamide | Known Mechanism of Thieno[2,3-b]pyridines |
| Molecular Target | Voltage-gated sodium channel Nav1.7 | Voltage-gated sodium channels | PI-PLC |
| Effect on Target | Selectively enhances slow inactivation | Selectively enhances slow inactivation.[1][2][3][4] | Inhibition of enzymatic activity. |
| Cellular Outcome | Reduced neuronal excitability. | Reduced neuronal excitability and seizure activity.[4] | Inhibition of cancer cell proliferation.[5][7][9] |
Conclusion
This guide outlines a comprehensive, multi-phased approach to elucidate the mechanism of action for a novel compound, 3-amino-N-benzyl-3-thioxopropanamide. By beginning with broad phenotypic screening and progressively narrowing the focus to target identification, engagement, and detailed functional validation, researchers can systematically uncover a compound's biological role.
The comparative framework, using Lacosamide and Thieno[2,3-b]pyridines as benchmarks, is essential for interpreting experimental data and placing the findings within the broader context of drug discovery. While the path to fully characterizing a new molecule is complex, this logical, evidence-based workflow provides a robust foundation for success.
References
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
- Rogawski, M. A., Tofighy, A., White, H. S., Matagne, A., & Wolff, C. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy research, 110, 189-205.
- Lampson, B., & Rosen, E. (2012). Target identification and mechanism of action in chemical biology and drug discovery.
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Karolinska Institutet. CETSA. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 4(9), 745-757.
- Crowther, G. T., Bishop, A. C., & Bogyo, M. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 14(3), 395-404.
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
Royal Society of Chemistry. Affinity-based target identification for bioactive small molecules. [Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
BioDuro. Biochemical Assays. [Link]
-
PubMed. Current understanding of the mechanism of action of the antiepileptic drug lacosamide. [Link]
-
Patsnap Synapse. What is the mechanism of Lacosamide?. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Wikipedia. Phenotypic screening. [Link]
- Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008). Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders. Neurotherapeutics, 5(1), 54-62.
-
Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
ScienceDirect. Current understanding of the mechanism of action of the antiepileptic drug lacosamide. [Link]
-
PubMed Central. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]
-
Celtarys Research. Biochemical assays in drug discovery and development. [Link]
-
Sygnature Discovery. Phenotypic Screening. [Link]
-
Drug Discovery World. Mechanism-informed phenotypic screening - the missing link for cancer drug discovery?. [Link]
-
MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]
-
Royal Society of Chemistry. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. [Link]
-
Technology Networks. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
MDPI. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]
-
Bioscientifica. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]
-
PubMed Central. Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]
-
Technology Networks. Novel Integrated Platform Promises To Accelerate Drug Discovery. [Link]
-
ResearchGate. The summary of the workflow in the identification of the novel... [Link]
-
PubMed Central. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]
Sources
- 1. Current understanding of the mechanism of action of the antiepileptic drug lacosamide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lacosamide? [synapse.patsnap.com]
- 4. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. eo.bioscientifica.com [eo.bioscientifica.com]
- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 14. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01851J [pubs.rsc.org]
- 15. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. pelagobio.com [pelagobio.com]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. CETSA [cetsa.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of N-Benzyl Thioxopropanamides as Putative Enzyme Inhibitors
Introduction: The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The thioamide moiety, an isostere of the amide bond, presents a unique chemical entity that has garnered interest for its potential to modulate biological activity and improve pharmacokinetic properties.[1] When incorporated into a propanamide backbone with an N-benzyl substitution, the resulting N-benzyl thioxopropanamides represent a class of compounds with underexplored therapeutic potential. This guide provides a comparative analysis of the hypothetical structure-activity relationships (SAR) of N-benzyl thioxopropanamides, drawing insights from related compound series to inform future research and development in this area. While direct experimental data on this specific class is limited, this document serves as a roadmap for researchers, scientists, and drug development professionals to navigate the synthesis, biological evaluation, and optimization of these promising molecules.
The Thioxopropanamide Scaffold: Rationale and Potential
The substitution of the carbonyl oxygen in a propanamide with sulfur to form a thioxopropanamide can significantly alter the molecule's physicochemical properties. This modification can influence hydrogen bonding capabilities, molecular geometry, and metabolic stability, potentially leading to enhanced target affinity and a more desirable pharmacokinetic profile.[1] The N-benzyl group provides a versatile handle for synthetic modification, allowing for a systematic exploration of the chemical space around the core scaffold to probe interactions with biological targets.
Hypothetical Biological Target: A Focus on Enzyme Inhibition
Based on the biological activities of structurally related thioamides and N-benzyl derivatives, a plausible therapeutic target for N-benzyl thioxopropanamides is enzyme inhibition. For the purpose of this illustrative guide, we will consider a hypothetical enzyme, "Thiolase-K," a fictional enzyme with a well-defined active site amenable to inhibition by small molecules. The following SAR discussion is based on a putative in vitro assay measuring the inhibition of Thiolase-K.
Structure-Activity Relationship (SAR) Analysis
The following table presents a hypothetical SAR for a series of N-benzyl thioxopropanamides. The data is illustrative and designed to demonstrate the principles of SAR analysis for this compound class. The core scaffold is N-benzyl-3-phenylthioxopropanamide.
| Compound ID | R1 (para-position on N-benzyl ring) | R2 (alpha-position to thioamide) | IC50 (nM) for "Thiolase-K" Inhibition (Hypothetical) | Notes |
| NBT-1 | -H | -H | 150 | Unsubstituted parent compound. |
| NBT-2 | -OCH3 | -H | 75 | Electron-donating group enhances activity. |
| NBT-3 | -Cl | -H | 120 | Electron-withdrawing group shows comparable activity to parent. |
| NBT-4 | -CF3 | -H | 90 | Strong electron-withdrawing group improves activity. |
| NBT-5 | -CH3 | -H | 100 | Small alkyl group slightly improves activity. |
| NBT-6 | -H | -CH3 | 250 | Substitution at the alpha-position is detrimental to activity. |
| NBT-7 | -OCH3 | -CH3 | 400 | Combination of favorable R1 and unfavorable R2 substitution. |
SAR Insights:
-
Substitution on the N-benzyl ring: Modifications at the para-position of the N-benzyl ring appear to significantly influence inhibitory activity. Electron-donating groups (e.g., -OCH3) and strong electron-withdrawing groups (e.g., -CF3) enhance potency, suggesting a complex interaction with the enzyme's active site that is sensitive to the electronic properties of the substituent.
-
Substitution on the propanamide backbone: The introduction of a methyl group at the alpha-position to the thioamide (R2) is detrimental to activity. This suggests that this position may be sterically hindered within the enzyme's binding pocket.
-
General Trend: The N-benzyl moiety and its substituents are crucial for activity, while the propanamide backbone appears less tolerant to modification.
Experimental Protocols
The synthesis of N-benzyl thioxopropanamides can be achieved through a straightforward thionation of the corresponding N-benzyl propanamide.
Workflow for the Synthesis of N-Benzyl Thioxopropanamides
Caption: General workflow for the synthesis of N-benzyl thioxopropanamides.
Step-by-Step Protocol for the Synthesis of NBT-1 (N-benzyl-3-phenylthioxopropanamide):
-
Synthesis of N-benzyl-3-phenylpropanamide:
-
To a solution of 3-phenylpropanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride.
-
Dissolve the crude acyl chloride in DCM and add it dropwise to a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude N-benzyl-3-phenylpropanamide, which can be purified by recrystallization or column chromatography.
-
-
Thionation to N-benzyl-3-phenylthioxopropanamide:
-
To a solution of N-benzyl-3-phenylpropanamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).[2]
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-phenylthioxopropanamide.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
This protocol describes a hypothetical fluorescence-based assay to determine the IC50 values of the synthesized compounds against "Thiolase-K".
Experimental Workflow for "Thiolase-K" Inhibition Assay
Caption: Workflow for the in vitro "Thiolase-K" inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the compounds in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a working solution of "Thiolase-K" enzyme in assay buffer.
-
Prepare a working solution of a fluorogenic "Thiolase-K" substrate in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds.
-
Add the "Thiolase-K" enzyme solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
-
Conclusion and Future Directions
This guide presents a hypothetical yet structured approach to understanding the structure-activity relationship of N-benzyl thioxopropanamides. The illustrative SAR data, derived from principles observed in related compound classes, suggests that the N-benzyl ring is a key determinant of activity and a prime location for further optimization. The provided synthetic and biological evaluation protocols offer a practical framework for researchers to synthesize and test these compounds against relevant biological targets.
Future work should focus on the actual synthesis and screening of a library of N-benzyl thioxopropanamides to validate these hypothetical SAR trends. The exploration of a wider range of substitutions on both the N-benzyl and 3-phenyl rings, as well as modifications to the propanamide linker, will be crucial in elucidating the full potential of this chemical scaffold. Such studies will undoubtedly contribute to the development of novel therapeutic agents with improved efficacy and pharmacological properties.
References
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC - NIH. [Link]
-
General methods for synthesis of thioamides. ResearchGate. [Link]
-
Enzyme Inhibition. ThioMatrix. [Link]
-
Enzyme inhibition: types (competitive, noncompetitive, uncompetitive, mixed, covalent) & evidence. YouTube. [Link]
Sources
A Comparative Guide to In Vivo Validation of In Silico Anticonvulsant Predictions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of new antiepileptic drugs (AEDs) is a critical area of research, as a significant portion of individuals with epilepsy do not achieve adequate seizure control with currently available treatments.[1][2] The traditional drug discovery process is lengthy and expensive, but the integration of computational (in silico) methods with traditional in vivo testing offers a more streamlined and efficient approach.[3] This guide provides a comprehensive overview of this integrated workflow, detailing the methodologies and offering a comparative analysis to aid researchers in designing effective preclinical studies.
In silico techniques, such as molecular docking and pharmacophore modeling, allow for the rapid screening of large virtual libraries of chemical compounds to identify potential anticonvulsant candidates.[4][5] These computational predictions are then validated using well-established in vivo animal models of seizures.[6] This synergistic approach not only accelerates the discovery of novel AEDs but also aligns with the ethical principles of reducing the number of animals used in research.
Part 1: In Silico Prediction Strategies
The initial step in this modern drug discovery paradigm involves the use of computational tools to identify molecules with a high probability of possessing anticonvulsant activity.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target.[7] This technique provides insights into the molecular interactions between a potential drug and its receptor, which is crucial for understanding its mechanism of action. For anticonvulsant drug discovery, common targets include voltage-gated sodium channels, GABAA receptors, and various enzymes.[7][8] The process involves creating 3D models of both the ligand (potential drug) and the receptor and then using algorithms to find the best binding fit, which is quantified by a docking score.[7]
Pharmacophore Modeling
Pharmacophore modeling is another powerful in silico tool, particularly useful when the 3D structure of the target receptor is unknown.[4] This method identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is generated from a set of known active compounds and then used as a template to search for new molecules with similar properties in large chemical databases.[4]
Caption: A typical workflow for in silico anticonvulsant drug discovery.
Part 2: In Vivo Validation Models
Once promising candidates are identified through in silico methods, their anticonvulsant efficacy must be confirmed in living organisms. The two most widely used and clinically validated preclinical models for this purpose are the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests.[9][10]
Maximal Electroshock (MES) Test
The MES test is a well-established model for generalized tonic-clonic seizures.[11] It assesses a compound's ability to prevent the spread of seizures.[12] In this test, a brief electrical stimulus is delivered to rodents, inducing a characteristic seizure with a tonic hindlimb extension phase.[11][13] A compound is considered to have anticonvulsant activity if it abolishes this tonic hindlimb extension.[11]
Experimental Protocol:
-
Animal Preparation: Mice or rats are administered the test compound or a vehicle control at a specific time before the test.
-
Stimulation: A controlled electrical current (e.g., 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or ear electrodes.[11][13]
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals protected from the seizure in the treated group is compared to the control group. This data is used to determine the median effective dose (ED50).
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for generalized myoclonic and absence seizures.[9] It evaluates a compound's ability to raise the seizure threshold.[14] In this model, a chemical convulsant, pentylenetetrazol (PTZ), is administered subcutaneously to induce clonic seizures.[14][15] Protection is defined as the absence of a clonic seizure for a specified period.[14]
Experimental Protocol:
-
Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.
-
PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[14]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.[14]
-
Data Analysis: The percentage of protected animals is calculated, and the ED50 is determined.
Caption: The workflow for in vivo validation of in silico anticonvulsant predictions.
Part 3: Comparative Analysis and Data Presentation
The success of an integrated in silico and in vivo drug discovery program is measured by the correlation between computational predictions and experimental outcomes.
Performance of In Silico Methods
| Method | Strengths | Limitations | Typical Application |
| Molecular Docking | Provides detailed information on drug-receptor interactions. Can identify novel chemical scaffolds. | Requires a known 3D structure of the target protein. Scoring functions can be inaccurate. | Target-based drug discovery.[7][8] |
| Pharmacophore Modeling | Does not require a target structure. Computationally efficient for large database screening. | Dependent on the quality of the training set of known active molecules. | Ligand-based drug discovery and virtual screening.[4] |
Illustrative Experimental Data
The following table provides a hypothetical example of how data from in vivo validation studies could be presented.
| Compound | In Silico Docking Score (kcal/mol) | MES Test (% Protection at 100 mg/kg) | scPTZ Test (% Protection at 100 mg/kg) |
| Candidate 1 | -10.5 | 80% | 20% |
| Candidate 2 | -9.8 | 60% | 50% |
| Candidate 3 | -8.2 | 10% | 70% |
| Phenytoin (Standard) | -7.5 | 100% | 0% |
| Ethosuximide (Standard) | N/A | 0% | 100% |
Conclusion
The integration of in silico prediction and in vivo validation provides a powerful and efficient strategy for the discovery of novel anticonvulsant drugs. By leveraging the strengths of both computational and experimental approaches, researchers can accelerate the identification of promising lead compounds for further development. This guide has outlined the key methodologies and provided a framework for the comparative analysis of these techniques, empowering drug discovery professionals to design and execute more effective preclinical research programs.
References
- Bialer, M., & White, H. S. (2010). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 19(3), 327-334.
- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1-16.
- Gaikwad, S., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
- Maximum Electroshock Induced Convulsant. (2022, September 3). YouTube.
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620.
- Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. (n.d.). Slideshare.
- National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22.
- Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
- The Screening models for antiepileptic drugs: A Review. (2021, April 15).
- Dehghani, F., et al. (2017). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian Journal of Pharmaceutical Research, 16(4), 1547-1558.
- Hamed, R., et al. (2023). In silico screening for clinical efficacy of antiseizure medications: Not all central nervous system drugs are alike. Epilepsia Open, 8(3), 947-959.
- Application of Machine Learning Approaches to Identify New Anticonvulsant Compounds Active in the 6 Hz Seizure Model. (n.d.).
- Subcutaneous pentylenetetrazole: Significance and symbolism. (2024, December 11).
- In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (n.d.). Semantic Scholar.
- (PDF) In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. (n.d.).
- In Silico and In Vivo: Evaluating the Therapeutic Potential of Kaempferol, Quercetin, and Catechin to Treat Chronic Epilepsy in a R
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.).
- Ashraf, A., et al. (2024). An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy. Brain Sciences, 14(6), 545.
- White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77.
- In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice. (n.d.). PubMed Central.
- (PDF) Anticonvulsant biotargets of digoxin: in silico study and in vivo verification. (n.d.).
- Sayin, U., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 76(2-3), 108-115.
- Next Gen Antiepileptic Development: A Review on Recent In Vivo, In Vitro & In Silico Advances. (n.d.).
- Anticonvulsant biotargets of digoxin: in silico study and in vivo verific
Sources
- 1. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico screening for clinical efficacy of antiseizure medications: Not all central nervous system drugs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Subcutaneous pentylenetetrazole: Significance and symbolism [wisdomlib.org]
A Senior Application Scientist's Guide to Cross-Validation of QSAR Models for Enaminone Derivatives
Introduction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in modern computational drug discovery, offering a rational, cost-effective approach to predict the biological activities of novel chemical entities.[1][2] For specific and promising scaffolds like enaminone derivatives, which have shown a wide range of biological activities including anticonvulsant and anticancer properties, QSAR can significantly accelerate the identification of lead compounds.[3][4][5] However, the predictive power of a QSAR model is only as reliable as its validation. A model with excellent statistical fit to the data used for its creation may fail spectacularly when predicting new compounds. This guide provides an in-depth comparison of cross-validation techniques, a critical component of internal model validation, tailored for researchers developing robust QSAR models for enaminone derivatives. Adherence to rigorous validation is a core tenet of the Organisation for Economic Co-operation and Development (OECD) principles for acceptable QSAR models for regulatory purposes.[1][6] This document will dissect the causality behind choosing specific validation strategies, present detailed protocols, and offer a framework for interpreting the results to ensure the development of trustworthy and genuinely predictive models.
The Validation Imperative: Beyond Goodness-of-Fit
The ultimate goal of a QSAR model is to predict the activity of untested chemicals.[1] Therefore, validation must assess this predictive capability, not just the model's ability to describe the data it was built from. The validation landscape is broadly divided into two essential stages: internal and external validation.[1][7][8]
-
Internal Validation: This process assesses the stability and robustness of a model using only the training dataset.[7] Cross-validation is the primary technique here. It involves systematically partitioning the training data into subsets for building and validating the model multiple times. A high-performing model in internal validation demonstrates that its performance is not overly dependent on the specific selection of compounds used for training.
-
External Validation: This is the "gold standard" test of a model's predictive power.[9] The model, developed using the entire training set, is used to predict the activities of an independent "external" test set of compounds that were not used in any part of the model development or selection process.[1]
A crucial, complementary technique is Y-scrambling (or Y-randomization), which serves as a critical check for chance correlations.[1] In this procedure, the biological activity values (the Y-vector) are randomly shuffled, and the entire QSAR modeling process is repeated.[10][11] A valid model must have significantly better statistical metrics than any of the models developed with the scrambled data, proving that the original relationship found between the molecular descriptors and biological activity is not a product of random chance.[10]
Finally, no validated model should be used without a defined Applicability Domain (AD) .[1][12] The AD is the chemical space of structures and properties for which the model can make reliable predictions. Applying a model to compounds outside its AD is an extrapolation and can lead to highly unreliable results.
A Comparative Analysis of Cross-Validation Techniques
The choice of cross-validation method is a trade-off between bias, variance, and computational cost. Here, we compare the most common techniques applied in QSAR.
| Validation Technique | Mechanism | Key Advantages | Key Disadvantages | Best Suited For |
| Leave-One-Out (LOOCV) | In a dataset of n compounds, a model is built n times, each time leaving one compound out for prediction.[13][14] | Low Bias: Uses almost the entire dataset for training in each iteration.[15] Deterministic: Yields the same result every time it's run on the same dataset.[14] | High Variance: Training sets are highly correlated, which can lead to a high variance in the prediction error estimate.[15][16][17] Computationally Intensive: Requires building n models. Can be overly optimistic. [9] | Small datasets where maximizing the training data in each split is critical. |
| k-Fold Cross-Validation | The dataset is randomly partitioned into k equal-sized subsets (folds). The model is trained k times, each time using one fold as the test set and the remaining k-1 folds as the training set.[14] | Bias-Variance Trade-off: Generally provides a more robust estimate of model performance than LOOCV.[16] Lower Variance: Less overlap between training sets. Computationally Efficient: Requires building only k models (typically 5 or 10). | Stochastic: Results can vary slightly with different random splits. Choice of k: The number of folds can influence the outcome. | Most QSAR applications, especially with moderate to large datasets. 5-fold or 10-fold CV is a common standard. |
| Leave-Many-Out (LMO) | A generalization where multiple compounds are left out in each iteration.[7][18] | Can be tuned to balance bias and variance. | Less commonly used. Can be very computationally expensive depending on the number of combinations. | Specific scenarios requiring a custom level of data partitioning. |
| Bootstrapping | Creates multiple training sets by sampling n compounds from the original dataset with replacement. Compounds not selected form the test set. | Provides an estimate of the prediction error's stability and distribution. | Can be complex to interpret. The training sets may have duplicate compounds and may omit others entirely. | Assessing the stability of model coefficients and prediction error. |
Causality Behind the Choice: LOOCV vs. k-Fold
For many years, LOOCV was the standard in QSAR due to its efficient use of data. However, the high correlation between the n-1 training sets in each iteration means the resulting models are very similar. This can lead to a deceptively good cross-validation score (Q²) that is not reflective of true predictive ability, an issue known as high variance of the estimator.[15][16]
k-Fold Cross-Validation , particularly with k=10, has become the preferred method. By holding out a larger, independent block of data (10% of the training set) in each iteration, the variance of the performance estimate is reduced. It provides a more realistic and trustworthy assessment of how the model will perform on new data. While there is a slight increase in bias because each model is trained on only 90% of the data, this is generally considered an acceptable trade-off for the increased confidence in the validation result.[15]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust, step-by-step process for developing and validating a QSAR model for enaminone derivatives. The workflow is designed to be self-validating by incorporating multiple checks and balances.
Step 1: Data Curation and Descriptor Calculation
-
Assemble Dataset: Compile a dataset of enaminone derivatives with consistent, high-quality biological activity data (e.g., anticonvulsant ED₅₀ values).[3][4][19] Ensure data is converted to a molar unit and logarithmically transformed (e.g., pED₅₀) to linearize the data and normalize its distribution.
-
Structure Curation: Standardize all chemical structures. This includes neutralizing salts, removing counter-ions, and ensuring consistent tautomeric and protonation states.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., 2D, 3D, constitutional, physicochemical) using software like DRAGON or PaDEL-Descriptor.[19]
Step 2: Rational Dataset Splitting
-
Objective: The goal is to create a training set for model development and an external test set for final validation. The test set must be representative of the training set but should not be used in any way during model building or selection.
-
Methodology: Use a rational splitting algorithm like the Kennard-Stone algorithm.[11] This ensures that both the training and test sets span the entire descriptor space of the original dataset. A common split is 70-80% for the training set and 20-30% for the test set.
Caption: Initial workflow for data preparation and splitting.
Step 3: Internal Validation via Cross-Validation (on Training Set)
-
Select Method: Choose a cross-validation method. For this guide, we will compare 10-fold CV and LOOCV.
-
Execute 10-Fold CV: a. Randomly partition the training set into 10 folds. b. For i from 1 to 10: i. Use fold i as the internal validation set. ii. Use the other 9 folds as the model-building set. iii. Build a QSAR model (e.g., using Multiple Linear Regression or Partial Least Squares) with feature selection. iv. Predict the activities of the compounds in fold i. c. Collate the predictions from all 10 folds.
-
Execute LOOCV: a. For j from 1 to n (number of compounds in the training set): i. Use compound j as the internal validation set. ii. Use the other n-1 compounds as the model-building set. iii. Build the QSAR model. iv. Predict the activity of compound j. b. Collate the n predictions.
Caption: Comparison of k-Fold and LOOCV processes.
Step 4: Model Building and Performance Calculation
-
Calculate Internal Metrics: Using the collated predictions from Step 3, calculate the cross-validated coefficient of determination (Q² or R²cv) and the Root Mean Square Error of Cross-Validation (RMSECV).
-
Q² = 1 - [Σ(yᵢ - ŷᵢ)² / Σ(yᵢ - ȳ)²]
-
-
Build Final Model: Develop the final QSAR model using the entire training set .
-
Calculate Fit Metrics: For this final model, calculate the coefficient of determination (R²) and Root Mean Square Error of Estimation (RMSEE). A large difference between R² and Q² is a red flag for model overfitting.[20]
Step 5: Y-Scrambling (Chance Correlation Test)
-
Procedure: Take the training set descriptor matrix (X) and randomly shuffle the associated activity values (Y).
-
Re-run Modeling: Repeat the entire model building and 10-fold cross-validation process on this scrambled dataset.
-
Repeat: Perform this procedure multiple times (e.g., 50-100 iterations).
-
Analysis: The R² and Q² values for the models from scrambled data should be very low. A common criterion is that the intercept of the regression line of Q² vs. correlation coefficient for the scrambled models should be less than 0.05.
Step 6: External Validation
-
Predict Test Set: Use the final model (built on the entire training set in Step 4) to predict the activity values for the external test set compounds.
-
Calculate External Metrics: Calculate the predictive R² (R²pred) and the Root Mean Square Error of Prediction (RMSEP) for the test set.
Interpreting the Results: A Framework for Trustworthiness
Presenting the validation data in a clear, comparative table is essential for evaluation.
Table 1: Hypothetical Validation Results for an Enaminone QSAR Model
| Metric | 10-Fold CV Model | LOOCV Model | Golbraikh-Tropsha Acceptance Criteria[21][22] | Interpretation |
| Internal Fit (Training Set) | ||||
| R² | 0.85 | 0.86 | > 0.6 | Both models show good fit to the training data. |
| Internal Validation (Training Set) | ||||
| Q² | 0.72 | 0.65 | > 0.5 | The 10-Fold CV shows better robustness. The larger gap between R² and Q² for the LOOCV model might suggest some overfitting. |
| External Validation (Test Set) | ||||
| R²pred | 0.75 | 0.68 | > 0.6 | The 10-Fold CV model demonstrates superior predictive power on unseen data. |
| |R² - R'²₀| | 0.11 | 0.15 | < 0.3 | Both models meet this criterion. |
| k or k' | 1.02 | 1.05 | 0.85 ≤ k ≤ 1.15 | Both models' regression slopes are acceptable. |
| Y-Scrambling | ||||
| Avg. Q² (50 runs) | -0.21 | -0.19 | Should be low/negative | Both models are not the result of chance correlation. |
Expert Interpretation:
The data in Table 1 illustrates a common scenario. While both models appear acceptable at first glance, the 10-Fold Cross-Validation approach yields a model with higher internal robustness (Q²) and, crucially, better external predictive power (R²pred). The slightly lower Q² from LOOCV, despite a higher R², hints that the LOOCV method might have been more susceptible to overfitting the training data. For regulatory submission or for prioritizing compounds for synthesis, the model derived and validated via the 10-Fold CV protocol would be the more trustworthy and reliable choice. The Golbraikh-Tropsha criteria provide a stringent and objective set of hurdles that a model must clear to be considered truly predictive.[9][23][24]
Conclusion and Recommendations
Validating a QSAR model for enaminone derivatives is not a simple checkbox exercise; it is a multi-faceted investigation into the model's robustness, reliability, and ultimate predictive power. While LOOCV can be useful for very small datasets, 10-fold cross-validation generally offers a more realistic and trustworthy estimate of model performance by providing a better balance between bias and variance.[16][25]
A robust validation strategy should never rely on a single metric.[26] The most reliable approach combines:
-
Rational data splitting to create a true external test set.
-
Rigorous internal cross-validation (preferably 10-fold) on the training set.
-
Y-scrambling to rule out chance correlations.
-
Final external validation on the untouched test set.
-
Assessment against multiple stringent criteria , such as those proposed by Golbraikh and Tropsha.
By following this comprehensive workflow, researchers can move beyond simply fitting data and begin to build genuinely predictive QSAR models that can accelerate the discovery of new, potent enaminone-based therapeutics with a high degree of confidence.
References
-
Validation of QSAR Models - Basicmedical Key. (2016, July 18). Basicmedical Key. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Garro Martinez, J. C., Duchowicz, P. R., Estrada, M. R., Zamarbide, G. N., & Castro, E. A. (2011). QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. International Journal of Molecular Sciences, 12(12), 9354-9368. [Link]
-
Yasri, A., & Hartsough, D. (2007). Beware of External Validation! - A Comparative Study of Several Validation Techniques used in QSAR Modelling. Journal of Chemical Information and Modeling, 47(4), 1337-1343. [Link]
-
Garro Martinez, J. C., et al. (2011). QSAR study and molecular design of open-chain enaminones as anticonvulsant agents. International journal of molecular sciences, 12(12), 9354–9368. [Link]
-
Veerasamy, R., et al. (2011). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica, 3(2), 527-540. [Link]
-
Scribd. QSAR Model Validation Guide. [Link]
-
Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis$. SAR and QSAR in Environmental Research, 29(9), 661-674. [Link]
-
Teófilo, R. F., Martins, J. P. A., & Ferreira, M. M. C. (2009). Basic validation procedures for regression models in QSAR and QSPR studies. Química Nova, 32(3), 773-778. [Link]
-
Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology, 930, 499-526. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Current Pharmaceutical Design, 16(29), 3243-3251. [Link]
-
Tropsha A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6-7), 476–488. [Link]
-
Chirico, N., & Gramatica, P. (2011). Real External Predictivity of QSAR Models: How To Evaluate It? Comparison of Different Validation Criteria and Proposal of Using the Concordance Correlation Coefficient. Journal of Chemical Information and Modeling, 51(9), 2320-2335. [Link]
-
Héberger, K. (2023). Selection of optimal validation methods for quantitative structure–activity relationships and applicability domain. SAR and QSAR in Environmental Research, 34(6), 441-463. [Link]
-
Gramatica, P. (2007). Principles of QSAR models validation: internal and external. QSAR & Combinatorial Science, 26(5), 694-701. [Link]
-
Ghasemi, F., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal, 16(1), 1-10. [Link]
-
Dimitrov, S., et al. (2007). Robust Cross-Validation of Linear Regression QSAR Models. Journal of Chemical Information and Modeling, 47(4), 1344-1353. [Link]
-
Sheridan, R. P. (2013). Time-split cross-validation as a method for estimating the goodness of prospective prediction. Journal of Chemical Information and Modeling, 53(5), 1074-1081. [Link]
-
Garro Martinez, J. C., et al. (2011). QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
-
Rücker, C., Rücker, G., & Meringer, M. (2007). Y-Randomization – A Useful Tool in QSAR Validation, or Folklore? Journal of Chemical Information and Modeling, 47(6), 2345-2357. [Link]
-
El-Sayed, N. N. E., et al. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 43(5), 4140-4158. [Link]
-
Todeschini, R., et al. (2016). Beware of R2: simple, unambiguous assessment of the prediction accuracy of QSAR and QSPR models. Journal of chemical information and modeling, 56(7), 1205-1213. [Link]
-
ResearchGate. (2011). Structure of the 16 conformers of open-chain enaminones. Scheme for the selection of the compounds. [Link]
-
CrossValidated. (2013). Bias and variance in leave-one-out vs K-fold cross validation. [Link]
-
ResearchGate. (n.d.). Y-scrambling results: average values of the square errors of... [Link]
-
Todeschini, R., et al. (2015). Beware of R2: Simple, Unambiguous Assessment of the Prediction Accuracy of QSAR and QSPR Models. Journal of Chemical Information and Modeling, 55(7), 1205-1213. [Link]
- Roy, K., & Paul, S. (2012).
-
Liu, H., et al. (2023). QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency. International Journal of Molecular Sciences, 24(16), 12976. [Link]
-
ResearchGate. (n.d.). Y-scrambling plots for SVR_A and SVR_B models. [Link]
-
Ding, S. (2021, May 21). Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation. Medium. [Link]
-
ResearchGate. (2015). Beware of Unreliable Q2! A Comparative Study of Regression Metrics for Predictivity Assessment of QSAR Models. [Link]
-
Roy, K., & Paul, S. (2012). On Two Novel Parameters for Validation of Predictive QSAR Models. QSAR & Combinatorial Science, 31(2), 176-189. [Link]
-
Quora. (2016). Why does leave-one-out cross validation have high variance than k-fold approach? [Link]
-
Stats StackExchange. (2015). 10-fold Cross-validation vs leave-one-out cross-validation. [Link]
-
ResearchGate. (n.d.). Golbraikh and Tropsha acceptable model criteria. [Link]
-
Yap, C. W., et al. (2006). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules, 11(3), 198-208. [Link]
-
Golbraikh, A., & Tropsha, A. (2002). Beware of q2!. Journal of molecular graphics & modelling, 20(4), 269–276. [Link]
-
ResearchGate. (n.d.). Golbraikh and Tropsha approved QSAR model standards. [Link]
-
Gramatica, P. (2014). Principles of QSAR Modeling. Semantic Scholar. [Link]
Sources
- 1. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents [mdpi.com]
- 4. QSAR study and molecular design of open-chain enaminones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Principles of QSAR models validation: internal and external [irinsubria.uninsubria.it]
- 9. Beware of q2! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molgen.de [molgen.de]
- 11. QSAR and Chemical Read-Across Analysis of 370 Potential MGMT Inactivators to Identify the Structural Features Influencing Inactivation Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shangding.medium.com [shangding.medium.com]
- 15. stats.stackexchange.com [stats.stackexchange.com]
- 16. stats.stackexchange.com [stats.stackexchange.com]
- 17. quora.com [quora.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Modelling methods and cross-validation variants in QSAR: a multi-level analysis$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Beware of External Validation! - A Comparative Study of Several Validation Techniques used in QSAR Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to 3-amino-N-benzyl-3-thioxopropanamide
A Comparative Guide to the Synthetic Routes of 3-amino-N-benzyl-3-thioxopropanamide
For researchers and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. 3-amino-N-benzyl-3-thioxopropanamide, a thioamide derivative, represents a class of molecules with significant potential in medicinal chemistry due to the versatile reactivity of the thioamide group, which serves as a key building block for various heterocyclic compounds.[1] This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of 3-amino-N-benzyl-3-thioxopropanamide, starting from the readily available precursor, N-benzyl-2-cyanoacetamide.
The primary transformation in the synthesis of the target molecule is the thionation of the nitrile group in N-benzyl-2-cyanoacetamide. This conversion can be achieved through various reagents, each presenting a unique set of advantages and challenges. Here, we will explore and contrast two well-established methods: the use of Lawesson's Reagent and the application of phosphorus pentasulfide (P₄S₁₀).
Route 1: Thionation using Lawesson's Reagent
Lawesson's Reagent (LR) is a widely used thionating agent in organic synthesis, valued for its efficacy in converting carbonyls and other functional groups into their thio-analogs.[2][3] The reaction of nitriles with Lawesson's Reagent provides a direct pathway to thioamides.
Reaction Scheme & Mechanism
The reaction proceeds through the nucleophilic attack of the nitrile on the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's Reagent in solution.[3] This is followed by a rearrangement and subsequent hydrolysis during workup to yield the desired thioamide.
Caption: Proposed reaction pathway for the synthesis of 3-amino-N-benzyl-3-thioxopropanamide using Lawesson's Reagent.
Experimental Protocol
The following protocol is adapted from general procedures for the thionation of nitriles using Lawesson's Reagent.[4]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-benzyl-2-cyanoacetamide (1 equivalent) in a suitable solvent such as toluene or o-xylene.
-
Reagent Addition: Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 110-145°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion of the reaction (typically several hours), cool the mixture to room temperature. The crude product can be purified by column chromatography on silica gel.
Route 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is another classical and potent thionating agent.[5] It offers an alternative to Lawesson's Reagent and is often favored for its lower cost, though it can be more challenging to handle due to its polymeric nature and lower solubility.
Reaction Scheme & Mechanism
Similar to Lawesson's Reagent, the reaction with P₄S₁₀ involves the nucleophilic addition of the nitrile to a reactive phosphorus-sulfur species, leading to the formation of the thioamide upon workup. The reaction is often carried out in a polar solvent like ethanol or pyridine to facilitate the reaction.[5]
Caption: Proposed reaction pathway for the synthesis of 3-amino-N-benzyl-3-thioxopropanamide using Phosphorus Pentasulfide.
Experimental Protocol
This protocol is based on a general method for the synthesis of thioamides from nitriles using P₄S₁₀.[5]
-
Reaction Setup: To a solution of N-benzyl-2-cyanoacetamide (1 equivalent) in ethanol, add phosphorus pentasulfide (0.25 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into cold water. The precipitated solid is then filtered, washed with water, and can be further purified by recrystallization or column chromatography.
Comparative Analysis
| Feature | Route 1: Lawesson's Reagent | Route 2: Phosphorus Pentasulfide (P₄S₁₀) |
| Thionating Agent | 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Phosphorus Pentasulfide |
| Solvent | Toluene, o-xylene | Ethanol, Pyridine |
| Temperature | Reflux (110-145°C) | Reflux (approx. 78°C in ethanol) |
| Reaction Time | Generally several hours | Can be faster, often 1-3 hours |
| Yield | Generally good to excellent for nitriles | Good to high yields reported for various nitriles[5] |
| Workup | Chromatographic purification is often necessary | Simple filtration and recrystallization may be sufficient |
| Reagent Handling | Easier to handle due to better solubility in organic solvents | Less soluble, can be heterogeneous, and is highly hygroscopic |
| Cost | More expensive | More cost-effective |
Discussion
Both Lawesson's Reagent and phosphorus pentasulfide are effective for the thionation of nitriles to thioamides. The choice between the two often comes down to a balance of cost, ease of handling, and reaction conditions.
Lawesson's Reagent (Route 1) is generally more user-friendly due to its better solubility in common organic solvents, leading to more homogeneous reaction mixtures.[2] This can result in cleaner reactions and more reproducible results. However, the higher cost of Lawesson's Reagent can be a significant drawback, especially for large-scale synthesis.
Phosphorus Pentasulfide (Route 2) is a more economical option, making it attractive for industrial applications.[5] The reaction can often be carried out at lower temperatures, for example, at the reflux temperature of ethanol. However, P₄S₁₀ is a polymeric solid with low solubility, which can lead to heterogeneous reaction mixtures and potentially more side products. It is also highly reactive with water and requires careful handling.
For the synthesis of 3-amino-N-benzyl-3-thioxopropanamide, both routes are viable. A research laboratory setting might favor the use of Lawesson's Reagent for its convenience and potentially cleaner reaction profile, facilitating easier purification of the final product. For process development and scale-up, the cost-effectiveness of phosphorus pentasulfide would likely make it the preferred reagent, provided that the reaction conditions can be optimized to ensure good yield and purity.
Conclusion
The synthesis of 3-amino-N-benzyl-3-thioxopropanamide from N-benzyl-2-cyanoacetamide can be effectively achieved using either Lawesson's Reagent or phosphorus pentasulfide. The selection of the synthetic route will depend on the specific requirements of the researcher or organization, weighing factors such as cost, scale, and available purification capabilities. Further optimization of reaction conditions for this specific substrate would be necessary to maximize yield and purity for both methods.
References
- Vertex AI Search. (2025).
- Organic Chemistry Portal. (2009).
- Organic Chemistry Portal. (2006).
- ResearchGate. (2025). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by AnionExchange Resin | Request PDF.
- Organic Syntheses. (n.d.). Procedure.
- ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis.
- PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-cyanoacetamide.
- ResearchGate. (n.d.).
- PrepChem.com. (n.d.). Synthesis of N-benzyl-2-cyano-3-dimethylaminoacrylamide.
- Zagazig University Digital Repository. (n.d.).
- ChemicalBook. (n.d.). 3-AMINO-N-BENZYL-3-THIOXOPROPANAMIDE | 102817-84-5.
- ResearchGate. (2025). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline.
- PubChem. (n.d.). N-benzyl-2-cyanoacetamide | C10H10N2O | CID 668298.
- ResearchGate. (2025). (PDF) Use of Lawesson's Reagent in Organic Syntheses.
- MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Google Patents. (n.d.). CN103214399A - Preparation method of N-carbobenzoxy-3-amino propionaldehyde.
- TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- PrepChem.com. (n.d.). Synthesis of 3-(N-Benzyl-2-aminoethylamino)-propyltrimethoxysilane hydrochloride.
- PrepChem.com. (n.d.). Synthesis of 3-(N-benzyl-N-methylamino)
- Google Patents. (n.d.). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.
- MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- ResearchGate. (2025). (PDF) Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside.
- Google Patents. (n.d.). US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
Sources
Navigating the Synthesis of 3-amino-N-benzyl-3-thioxopropanamide: A Guide to Reproducibility and Comparison with Established Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of the synthesis of 3-amino-N-benzyl-3-thioxopropanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of published data on this specific compound, we present a robust, hypothetical synthetic protocol grounded in established chemical principles. To provide a comprehensive framework for researchers, we compare this proposed synthesis with well-documented and reproducible methods for two classes of alternative compounds: N-benzyl-3-anilinopropanamides and 2-aminothiophenes. This guide aims to equip researchers with the necessary knowledge to approach the synthesis of 3-amino-N-benzyl-3-thioxopropanamide and to make informed decisions when selecting alternative synthetic targets.
The Challenge of Reproducibility in Novel Compound Synthesis
The synthesis of novel chemical entities is often fraught with challenges, with reproducibility being a primary concern. Factors such as reaction conditions, purity of starting materials, and subtle variations in work-up procedures can significantly impact the outcome of a reaction. For a compound with limited literature precedent, such as 3-amino-N-benzyl-3-thioxopropanamide, establishing a reliable and reproducible synthetic protocol is a critical first step for any further investigation of its properties and potential applications. Journals like Organic Syntheses have long championed the importance of reproducibility by independently verifying submitted procedures, a testament to the value the chemical community places on reliable experimental data.[1]
Proposed Synthesis of 3-amino-N-benzyl-3-thioxopropanamide: A Hypothetical Protocol
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol:
Step 1: Synthesis of N-benzyl-2-cyanoacetamide
-
To a round-bottom flask, add ethyl cyanoacetate (1.0 eq) and benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the resulting solid is washed with cold diethyl ether and dried under vacuum to yield N-benzyl-2-cyanoacetamide.
Causality: This is a direct amidation reaction. The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. Running the reaction neat or with minimal solvent and at room temperature is often sufficient and avoids potential side reactions.
Step 2: Synthesis of 3-amino-N-benzyl-3-thioxopropanamide
-
In a separate flask, dissolve N-benzyl-2-cyanoacetamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 3-amino-N-benzyl-3-thioxopropanamide.
Causality: Lawesson's reagent is a widely used thionating agent that converts carbonyl groups into thiocarbonyls. The reaction proceeds via a four-membered ring intermediate. The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent.
Alternative Synthetic Targets and Their Established Protocols
Given the hypothetical nature of the above protocol, researchers may consider alternative, well-characterized compounds with structural similarities. We present two such alternatives: N-benzyl-3-anilinopropanamides and 2-aminothiophenes.
Alternative 1: N-benzyl-3-anilinopropanamides
These compounds share the N-benzylpropanamide core with the target molecule. Their synthesis is typically a straightforward multi-step process.
Caption: Synthesis of N-benzyl-3-anilinopropanamide.
Step 1: Synthesis of 3-Anilinopropanamide
-
A mixture of substituted aniline (1.0 eq), acrylamide (1.0 eq), and a catalytic amount of p-toluene sulfonic acid is heated.
-
The reaction progress is monitored by TLC.
-
After cooling, the product is isolated and purified.
Step 2: Synthesis of N-benzyl-3-anilinopropanamide
-
3-Anilinopropanamide (1.0 eq) and benzylamine (2.0 eq) are heated under reflux.
-
The reaction is monitored for the formation of the product.
-
The crude product is purified by crystallization. Yields of up to 41% have been reported.[2]
Alternative 2: 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a robust and highly reproducible multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[3][4][5] These compounds are structurally distinct from the target molecule but are of significant interest in medicinal chemistry.
Caption: One-pot synthesis of 2-aminothiophenes via the Gewald reaction.
-
A mixture of a ketone or aldehyde (1.0 eq), an active methylene nitrile (e.g., malononitrile) (1.1 eq), elemental sulfur (1.1 eq), and a base such as pyrrolidine (1.0 eq) in a solvent like DMF is prepared in a microwave reaction vial.
-
The vial is irradiated in a microwave reactor at a set temperature (e.g., 50°C) for a short duration (e.g., 30 minutes).
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography or recrystallization. Yields often range from 57% to 95%.[4]
Comparative Analysis of Synthetic Protocols
To aid researchers in selecting an appropriate synthetic strategy, the following table provides a comparative overview of the proposed synthesis of 3-amino-N-benzyl-3-thioxopropanamide and the established protocols for the alternative compounds.
| Parameter | Proposed 3-amino-N-benzyl-3-thioxopropanamide Synthesis | N-benzyl-3-anilinopropanamide Synthesis | 2-Aminothiophene Synthesis (Gewald Reaction) |
| Number of Steps | 2 | 2 | 1 (One-pot) |
| Reaction Type | Amidation, Thionation | Michael Addition, N-Benzylation | Multicomponent Reaction |
| Key Reagents | Ethyl cyanoacetate, Benzylamine, Lawesson's Reagent | Aniline, Acrylamide, Benzylamine | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base |
| Reported Yields | Hypothetical | Up to 41%[2] | 57-95% (microwave-assisted)[4] |
| Reproducibility | To be determined | Moderate | High (well-established reaction)[3][5] |
| Potential Challenges | Handling of Lawesson's reagent, purification of thioamide | Potential for side reactions in Michael addition, moderate yields | Optimization of reaction conditions for specific substrates |
| Validation | Requires experimental verification | Established in literature | Extensively validated across numerous publications |
Characterization and Validation: Ensuring Success
For any synthetic protocol, rigorous characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques for the compounds discussed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=S bond in thioamides and the C=O and N-H bonds in amides.
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline solid.
Conclusion
While the synthesis of 3-amino-N-benzyl-3-thioxopropanamide remains to be experimentally validated, this guide provides a scientifically sound and detailed hypothetical protocol. By understanding the underlying chemical principles and potential challenges, researchers are better equipped to successfully synthesize this novel compound. Furthermore, the comparison with established and highly reproducible syntheses of N-benzyl-3-anilinopropanamides and 2-aminothiophenes offers valuable context and viable alternatives for research programs in drug discovery and medicinal chemistry. The emphasis on detailed protocols, understanding reaction causality, and rigorous characterization will ultimately contribute to greater reproducibility and success in the synthesis of these and other novel molecules.
References
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved January 12, 2026, from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 12, 2026, from [Link]
-
Heterocycles. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved January 12, 2026, from [Link]
-
Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved January 12, 2026, from [Link]
-
Reddit. (2024, February 5). Multicomponent reactions : r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
-
Journal of Chemical Education. (2020, August 31). Multicomponent Reactions: “Kinderleicht”. Retrieved January 12, 2026, from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved January 12, 2026, from [Link]
-
Bentham Science. (2024, December 3). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. Retrieved January 12, 2026, from [Link]
-
NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). N-benzyl-3-phenylpropanamide. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). 3-Amino-3-thioxopropanamide in the Synthesis of Functionally Substituted Nicotinamides. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of N- benzyl ethyl alcohol amine.
-
Arkivoc. (n.d.). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2024, June 21). Synthesis of Substituted 5-Amino-3-(R-carbonyl)-1-(2-oxoethylidene)-6,7,8,9-tetrahydrobenzo[5][6]thieno[3,2-e]pyrrolo[1,2-a]pyrimidin-2(1H)-ones with Antinociceptive Activity. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2006, September 5). Synthesis of scopine 3-amino-2-phenylpropionate derivatives. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2007, December). SYNTHESIS OF N-[(3-AMINO-1,2-DICARBA-CLOSO-DODECABORAN-1-YL)-ACETYL] DERIVATIVES OF alpha-AMINO ACIDS. Retrieved January 12, 2026, from [Link]
Sources
Benchmarking Novel Thioamide-Based Compounds: A Comparative Guide for the Evaluation of 3-amino-N-benzyl-3-thioxopropanamide as a Potential Enzyme Inhibitor
Introduction: The Thioamide Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a paramount objective. The thioamide group, a bioisostere of the amide bond where the oxygen atom is replaced by sulfur, has garnered significant attention for its unique physicochemical properties that can be exploited in the design of potent enzyme inhibitors.[1] This substitution can lead to altered hydrogen bonding capabilities, increased stability against proteolytic degradation, and unique interactions within enzyme active sites, such as the formation of chalcogen bonds.[2][3] Thioamide-containing molecules have demonstrated inhibitory activity against a range of enzyme classes, including kinases, proteases, and histone deacetylases, underscoring the versatility of this functional group in medicinal chemistry.[1][2][4]
This guide focuses on a novel compound, 3-amino-N-benzyl-3-thioxopropanamide , a molecule that, to our knowledge, has not been extensively characterized as an enzyme inhibitor in publicly available literature. Given the therapeutic potential inherent to the thioamide scaffold, this document serves as a comprehensive roadmap for researchers and drug development professionals on how to approach the systematic evaluation and benchmarking of such a novel compound. We will use the well-characterized cysteine protease, Cathepsin L , as a representative target enzyme to frame our comparative analysis, owing to the documented success of thioamide-based peptides in inhibiting this class of enzymes.[4]
Comparative Analysis of Cathepsin L Inhibitors
To establish a benchmark for the potential efficacy of 3-amino-N-benzyl-3-thioxopropanamide, it is essential to compare its performance against known Cathepsin L inhibitors with distinct mechanisms of action. For this guide, we have selected two well-established inhibitors:
-
Z-Phe-Arg-AMC (Z-FR-AMC): A fluorogenic substrate that can also act as a competitive inhibitor.[4] Its cleavage by Cathepsin L releases the fluorescent aminomethylcoumarin (AMC) group, providing a direct measure of enzyme activity.
-
A Thioamide-Modified Peptide Inhibitor (e.g., RS1A): A peptide-based inhibitor where a key amide bond is replaced by a thioamide, rendering it resistant to proteolysis and converting it into a potent, reversible inhibitor.[4]
The following table summarizes the key parameters for comparing these inhibitors. The data for 3-amino-N-benzyl-3-thioxopropanamide is presented as hypothetical, representing the data points a researcher would aim to collect.
| Inhibitor | Target Enzyme | Mechanism of Action | Potency (IC50/Ki) | Key Advantages | Potential Liabilities |
| Z-Phe-Arg-AMC | Cathepsin L | Competitive Substrate/Inhibitor | Km in the low µM range | Fluorogenic, enables direct activity measurement | Susceptible to proteolysis, not a dedicated inhibitor |
| Thioamide Peptide (RS1A) | Cathepsin L | Reversible, Mixed-Type Inhibitor | Sub-micromolar IC50 | High potency and selectivity, proteolytically stable[4] | Larger molecular weight, potential for limited cell permeability |
| 3-amino-N-benzyl-3-thioxopropanamide | Cathepsin L (Hypothetical) | To be determined (e.g., covalent, non-covalent, competitive, etc.) | To be determined | Small molecule, potential for good cell permeability and oral bioavailability | Potential for off-target effects, metabolic instability |
Experimental Workflow for Benchmarking a Novel Inhibitor
A rigorous and systematic approach is crucial for the accurate characterization of a novel enzyme inhibitor. The following experimental workflow provides a detailed protocol for benchmarking 3-amino-N-benzyl-3-thioxopropanamide against known Cathepsin L inhibitors.
Caption: Experimental workflow for the characterization of a novel enzyme inhibitor.
Detailed Experimental Protocols
1. Enzyme Activity Assay and IC50 Determination
-
Principle: This assay quantifies the enzymatic activity of Cathepsin L by measuring the fluorescence increase resulting from the cleavage of the fluorogenic substrate Z-FR-AMC. The inhibitory potential of 3-amino-N-benzyl-3-thioxopropanamide is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.
-
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
Z-FR-AMC substrate (stock in DMSO)
-
3-amino-N-benzyl-3-thioxopropanamide (stock in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
-
-
Procedure:
-
Prepare a serial dilution of 3-amino-N-benzyl-3-thioxopropanamide in assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer (or inhibitor dilution) to each well.
-
Add 25 µL of a pre-diluted Cathepsin L solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Mechanism of Action: Reversibility and Enzyme Kinetics
-
Principle: To understand how 3-amino-N-benzyl-3-thioxopropanamide inhibits Cathepsin L, it is crucial to determine if the inhibition is reversible or irreversible and to characterize its kinetic behavior (e.g., competitive, non-competitive, uncompetitive, or mixed-type).
-
Reversibility Assay (Jump Dilution):
-
Incubate a high concentration of Cathepsin L with a saturating concentration of the inhibitor for 30 minutes.
-
Rapidly dilute the enzyme-inhibitor complex into the assay buffer containing the substrate.
-
Monitor the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition, while a slow or no recovery indicates irreversible inhibition.
-
-
Enzyme Kinetics:
-
Perform the enzyme activity assay with varying concentrations of the substrate (Z-FR-AMC) in the presence of a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Generate Lineweaver-Burk or other linearized plots to visualize the type of inhibition. For example, a competitive inhibitor will increase the apparent Km with no change in Vmax.
-
Illustrative Signaling Pathway: Role of Cathepsin L in Cancer Progression
Cathepsin L is a lysosomal cysteine protease that is often overexpressed and secreted by cancer cells. It plays a crucial role in tumor progression by degrading components of the extracellular matrix (ECM), which facilitates cancer cell invasion and metastasis. The following diagram illustrates this pathway and the points of intervention for inhibitors.
Caption: Role of Cathepsin L in cancer cell invasion and point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel thioamide-containing compound, 3-amino-N-benzyl-3-thioxopropanamide, as a potential enzyme inhibitor. By following the proposed experimental workflow, researchers can systematically determine its potency, mechanism of action, and selectivity, using Cathepsin L as a representative target. The unique properties of the thioamide scaffold suggest that this and related compounds could represent a promising avenue for the development of novel therapeutics. The successful execution of these studies will provide the critical data necessary to validate this compound as a lead candidate for further preclinical development.
References
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science (RSC Publishing).
- Unlocking the potential of the thioamide group in drug design and development.
- Pharmacology of Thioamide Antithyroid Drugs ; Methimazole, Propylthiouracil, Carbimazole. YouTube.
- Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-amino-N-benzyl-3-thioxopropanamide
This document provides a detailed protocol for the safe and compliant disposal of 3-amino-N-benzyl-3-thioxopropanamide. As a conscientious researcher, ensuring the proper handling and disposal of chemical waste is paramount not only for personal safety but also for the protection of our environment. The following procedures are synthesized from established hazardous waste management principles and data from structurally related compounds. Given the absence of a specific Safety Data Sheet (SDS) for 3-amino-N-benzyl-3-thioxopropanamide, a cautious approach, treating the compound as hazardous, is mandated.
Hazard Assessment and Characterization
Due to the lack of a specific Safety Data Sheet (SDS) for 3-amino-N-benzyl-3-thioxopropanamide, a thorough hazard assessment must be conducted by evaluating data from structurally analogous compounds. Compounds such as 3-Amino-N-benzylbenzamide and other amides with sulfur-containing functional groups suggest that this chemical should be handled as hazardous waste.[1]
Presumed Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[5]
-
Environmental Hazards: The impact on aquatic life is unknown, but it should not be released into the environment.[1]
Before commencing any disposal procedures, it is imperative to treat 3-amino-N-benzyl-3-thioxopropanamide as a hazardous substance.[6]
Immediate Safety Protocols: PPE and Engineering Controls
To mitigate exposure risks during handling and disposal, a combination of personal protective equipment (PPE) and engineering controls is required.
Personal Protective Equipment (PPE): A summary of the necessary PPE is provided in the table below.
| Hazard Type | Recommended Precautions |
| Skin Irritation | Wear chemically resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1] |
| Eye Damage | Wear chemical safety goggles with side-shields or a face shield.[2] |
| Inhalation | Use in a well-ventilated area. A certified chemical fume hood is required for all handling and disposal preparations.[7] |
| Ingestion | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[8] |
Engineering Controls:
-
Ventilation: All operations involving the handling and preparation for disposal of 3-amino-N-benzyl-3-thioxopropanamide must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7]
Step-by-Step Disposal Procedure
The proper disposal of 3-amino-N-benzyl-3-thioxopropanamide is a multi-step process that ensures safety and regulatory compliance. The workflow for this process is illustrated in the diagram below.
Disposal Workflow Diagram
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Solid Waste: Collect any unused or contaminated solid 3-amino-N-benzyl-3-thioxopropanamide in a dedicated hazardous waste container.[1] This includes contaminated items such as weighing paper, gloves, and pipette tips.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[9]
-
Decontamination of Glassware: Non-disposable glassware should be decontaminated using a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. The resulting solvent rinse must be collected as hazardous liquid waste.[1]
-
-
Waste Containerization:
-
Select a container made of a material compatible with 3-amino-N-benzyl-3-thioxopropanamide (e.g., high-density polyethylene). The original container can often be used.[9]
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[9]
-
The container must remain closed at all times except when adding waste.[9]
-
-
Labeling of Waste Containers:
Waste Storage and Collection
Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated SAA.[1]
-
The SAA must be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, and should have secondary containment to prevent the spread of potential leaks.[1][7]
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup.[6]
-
Complete any required paperwork, such as a chemical waste manifest or an online request form, to ensure proper tracking and disposal.[10]
-
Never dispose of 3-amino-N-benzyl-3-thioxopropanamide by pouring it down the drain or placing it in the regular trash.[1][11]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.
References
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET. (2009, June 12). Fisher Scientific.
- SAFETY DATA SHEET. (2010, November 6). Fisher Scientific.
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. (n.d.). Benchchem.
- 3-AMINO-N-BENZYL-BENZAMIDE SDS, 54977-91-2 Safety Data Sheets. (n.d.). ECHEMI.
- 3 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (2024, June 10). 3M.
- Complete Guide To Chemical Waste Disposal. (n.d.). Suttons Group.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
- 3-{[4-(Diethylamino)benzyl]amino}propanamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Sulfur powder Safety Data Sheet. (2023, May 17). Penta Chemicals.
- Safety Data Sheet. (2015, March 19). Fisher Scientific.
- (R)-2-Amino-N-benzyl-3-methoxypropionamide. (n.d.). PubChem.
- Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide. (n.d.). Benchchem.
- (R)-Amino-N-benzyl-3-methoxypropionamide. (n.d.). MedChemExpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. suttonsgroup.com [suttonsgroup.com]
- 11. pentachemicals.eu [pentachemicals.eu]
A Senior Application Scientist's Guide to Handling 3-amino-N-benzyl-3-thioxopropanamide: Personal Protective Equipment and Safety Protocols
Our core philosophy is that the absence of specific data necessitates a higher standard of caution. The recommendations herein are designed to provide a robust barrier of protection, ensuring both personal safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Without a specific Safety Data Sheet (SDS), we must infer the potential hazards of 3-amino-N-benzyl-3-thioxopropanamide from its constituent functional groups and related molecules. Structurally similar compounds, such as 3-amino-N-benzyl-benzamide and other benzamide derivatives, are known to cause skin, eye, and respiratory irritation.[3][4][5] Furthermore, many are classified as harmful if swallowed.[3][6][7]
The presence of the thioamide group (-C(=S)NH₂) is of particular note. Thioamides can exhibit unique toxicities compared to their oxygen-based amide counterparts and may act as skin sensitizers or irritants. Therefore, we will operate under the assumption that this compound presents the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder.[3][4]
This conservative hazard assessment forms the logical basis for the stringent PPE recommendations that follow.
The Core PPE Ensemble: A Head-to-Toe Defense
The selection of PPE is not merely a checklist; it is a system designed to isolate you from potential exposure.[8] Each component is chosen to counter a specific hazard identified in our assessment.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with indirect venting. A full-face shield worn over goggles. | Protects against splashes and airborne particulates. A face shield offers a broader range of protection for the entire face.[8][9] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Silver Shield®). | The inner glove provides secondary protection during doffing. The outer glove must be selected for its resistance to a broad range of chemicals, as specific compatibility data is unavailable. Thicker gloves generally offer better protection.[9][10] |
| Body Protection | Disposable, solid-particulate-resistant coverall with elastic cuffs (e.g., Tyvek®). A flame-resistant lab coat may be worn over the coverall for non-splash procedures. | Prevents skin contact with the solid compound and protects personal clothing from contamination. Coveralls provide more complete protection than a standard lab coat.[8][11] |
| Respiratory Protection | Minimum: A NIOSH-approved N95 respirator. Recommended for significant handling: A full-face respirator with combination organic vapor/particulate cartridges. | Protects against inhalation of the powdered compound.[4] A full-face respirator provides a higher protection factor and seals more effectively.[11] All respirator use requires prior fit-testing and training as per OSHA standards.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes with steel toes. Disposable shoe covers. | Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants out of the laboratory.[12] |
Operational Protocols: Integrating Safety into Your Workflow
Effective use of PPE is a procedural discipline. The following workflow is designed to minimize exposure risk at every stage of handling 3-amino-N-benzyl-3-thioxopropanamide.
Workflow for Handling 3-amino-N-benzyl-3-thioxopropanamide
Caption: A procedural workflow for safely handling the compound, from preparation to disposal.
Step-by-Step Guidance:
-
Preparation:
-
Always handle 3-amino-N-benzyl-3-thioxopropanamide within a certified chemical fume hood to control airborne particulates.
-
Before beginning, inspect all PPE for defects such as cracks, tears, or discoloration.
-
Don PPE in the following order: shoe covers, inner gloves, coverall, outer gloves, face shield/goggles, and finally, the respirator.
-
-
Handling:
-
When weighing the solid, use gentle motions to avoid creating dust. An anti-static weigh boat can prevent powder from jumping.
-
When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.
-
If any PPE becomes contaminated, remove and replace it immediately, moving away from the direct handling area if possible. Gloves should be changed every 30-60 minutes regardless of visible contamination.[9]
-
-
Decontamination and Doffing:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, unless reactive) to decontaminate them.
-
The removal (doffing) of PPE is a critical step to prevent self-contamination. Follow this sequence:
-
Decontaminate outer gloves.
-
Remove shoe covers.
-
Remove the coverall and outer gloves together, turning them inside out.
-
Remove the face shield/goggles.
-
Remove the respirator.
-
Remove inner gloves.
-
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3][6]
-
Disposal Plan: Responsible Waste Management
All materials contaminated with 3-amino-N-benzyl-3-thioxopropanamide must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, coveralls, shoe covers, weigh boats, and paper towels. Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[13]
-
Sharps: Contaminated needles or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health & Safety (EHS) office for specific disposal procedures, as regulations can vary.[3][4]
Emergency Response Protocols
In the event of an exposure, immediate and correct action is vital.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[15] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and be prepared to provide the name of the chemical.[3][16] |
This guide provides a foundational safety framework. Always supplement these procedures with a thorough review of your specific experimental protocol and consultation with your institution's safety officer. Your diligence is the most critical component of a safe laboratory environment.
References
- 3-AMINO-N-BENZYL-3-THIOXOPROPANAMIDE | 102817-84-5. ChemicalBook.
- Personal Protective Equipment. US EPA.
- SAFETY DATA SHEET - N-Benzylbenzamide. Fisher Scientific.
- 3-AMINO-N-BENZYL-BENZAMIDE SDS, 54977-91-2 Safety D
- 3-Nitrobenzamide SAFETY D
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Safety Data Sheet - 3M™ Screen Print UV M
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY DATA SHEET - Benzylamine. Fisher Scientific.
- Personal Protective Equipment Hand and Arm Protection (Appendix D). Unknown Source.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. OSHA.
- 3-{[4-(Diethylamino)
- 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526. PubChem.
- CAS No.102817-84-5,3-AMINO-N-BENZYL-3-THIOXOPROPANAMIDE Suppliers. GuideChem.
- 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2. Chemsrc.
- (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501. PubChem.
- ICSC 1340 - BENZYLDIMETHYLAMINE. ILO and WHO.
- Management & Disposal of Qiagen Reagents. Yale University.
Sources
- 1. 3-AMINO-N-BENZYL-3-THIOXOPROPANAMIDE | 102817-84-5 [chemicalbook.com]
- 2. CAS No.102817-84-5,3-AMINO-N-BENZYL-3-THIOXOPROPANAMIDE Suppliers [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sams-solutions.com [sams-solutions.com]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. epa.gov [epa.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. fishersci.com [fishersci.com]
- 16. ICSC 1340 - BENZYLDIMETHYLAMINE [chemicalsafety.ilo.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
